molecular formula C10H7BrClN3O2 B365897 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole CAS No. 957265-98-4

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Cat. No.: B365897
CAS No.: 957265-98-4
M. Wt: 316.54g/mol
InChI Key: ZARVXIBJLQFMBQ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is a specialized pyrazole derivative designed for advanced research and development. The pyrazole core is a privileged scaffold in medicinal chemistry, extensively studied for its diverse biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antitumor properties . This compound is synthetically valuable due to its multiple reactive sites; the bromobenzyl group can facilitate further functionalization via cross-coupling reactions, the chloro substituent is a handle for nucleophilic substitution, and the nitro group can be reduced to an amine for generating a variety of derivatives . Pyrazole-based compounds have demonstrated significant potential as chemotherapeutic agents, with some derivatives showing potent and selective cytotoxicity against a range of cancer cell lines, including oral squamous cell carcinoma . Furthermore, such hybrids have exhibited promising activity against virulent bacterial strains like MRSA and E. coli, indicating their value in addressing antibiotic resistance . Researchers utilize this multifunctional intermediate in the design and synthesis of novel ligands for metal-organic frameworks (MOFs) and in supramolecular chemistry, where its capacity for hydrogen and halogen bonding can direct crystal structure formation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and hazard information.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-chloro-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(12)10(13-14)15(16)17/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARVXIBJLQFMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, a substituted pyrazole with potential applications as a key intermediate in the development of novel pharmaceutical and agrochemical agents. The narrative is structured to deliver not only a step-by-step protocol but also the underlying chemical rationale, offering field-proven insights for researchers, chemists, and drug development professionals. The proposed synthesis begins with the parent heterocycle, 1H-pyrazole, and proceeds through a strategic sequence of nitration, chlorination, and N-alkylation. Each stage is explained with mechanistic detail, supported by authoritative literature, and presented with the clarity required for practical laboratory implementation.

Strategic Design: A Retrosynthetic Approach

The cornerstone of an efficient synthesis is a logical and well-planned retrosynthetic analysis. For the target molecule, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, the most strategic disconnection is at the N1-benzyl bond. This bond is readily formed in the forward synthesis via a standard N-alkylation reaction, a reliable and high-yielding transformation. This initial disconnection simplifies the complex target into two more manageable precursors: the functionalized heterocyclic core, 4-chloro-3-nitro-1H-pyrazole , and the alkylating agent, 4-bromobenzyl bromide .

Further deconstruction of the pyrazole core involves the sequential removal of the chloro and nitro substituents. The chlorination of a pyrazole ring is a classic electrophilic aromatic substitution, logically positioning 3-nitro-1H-pyrazole as the next precursor. Subsequently, the nitro group can be traced back to the parent 1H-pyrazole via an electrophilic nitration reaction. This multi-step approach allows for the controlled and regioselective installation of each functional group.

G TM Target Molecule 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole I1 Intermediate 1 4-chloro-3-nitro-1H-pyrazole TM->I1 N-Alkylation AlkylatingAgent Reagent 4-bromobenzyl bromide TM->AlkylatingAgent I2 Intermediate 2 3-nitro-1H-pyrazole I1->I2 Electrophilic Chlorination SM Starting Material 1H-Pyrazole I2->SM Electrophilic Nitration

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: Mechanism and Execution

The forward synthesis is executed in three distinct stages, each designed to regioselectively functionalize the pyrazole ring, culminating in the desired product.

Step 1: Nitration of 1H-Pyrazole

The initial step involves the introduction of a nitro group onto the pyrazole ring. Direct nitration of pyrazole is a well-established process. The mechanism proceeds via electrophilic substitution, but not directly at the carbon. The reaction with nitrating agents, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), first forms an N-nitropyrazole intermediate. This intermediate is unstable and, upon heating in a suitable solvent, undergoes a thermal rearrangement to yield the more stable C-nitrated product, primarily 3-nitro-1H-pyrazole .[1] The choice of solvent for the rearrangement is critical to prevent side reactions and ensure a good yield.[1]

Step 2: Chlorination of 3-nitro-1H-pyrazole

With the nitro group installed at the C3 position, the subsequent electrophilic substitution is directed to the C4 position. The pyrazole ring is electron-rich and susceptible to electrophilic attack, with the C4 position being the most nucleophilic.[2] The presence of the electron-withdrawing nitro group at C3 further deactivates the C5 position, reinforcing the regioselectivity of the chlorination at C4. A variety of chlorinating agents can be employed, such as N-chlorosuccinimide (NCS). An efficient alternative is electrochemical chlorination, which has been shown to produce 4-chloro-3-nitropyrazole in high yield (79%) by electrolyzing 3-nitropyrazole in an aqueous sodium chloride solution.[3] This method offers advantages in terms of safety and reagent handling.

Step 3: N-Alkylation of 4-chloro-3-nitro-1H-pyrazole

The final step is the covalent attachment of the 4-bromobenzyl group to the N1 position of the pyrazole ring. This is achieved through a nucleophilic substitution reaction where the pyrazole anion attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide. The pyrazole is first deprotonated using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile. For unsymmetrical pyrazoles, N-alkylation can result in a mixture of N1 and N2 isomers.[4][5] However, in this case, the presence of substituents at both the C3 and C5 (implicitly, the other nitrogen) positions creates significant steric hindrance around the N2 atom, thereby favoring alkylation at the less sterically encumbered N1 position.[6]

G cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: N-Alkylation Start 1H-Pyrazole Intermediate1 3-nitro-1H-pyrazole Start->Intermediate1 HNO₃, H₂SO₄ Δ Intermediate2 4-chloro-3-nitro-1H-pyrazole Intermediate1->Intermediate2 NCS or Electrochem. FinalProduct Final Product Intermediate2->FinalProduct K₂CO₃, DMF Reagent 4-bromobenzyl bromide Reagent->FinalProduct

Caption: Forward synthesis workflow diagram.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of substituted pyrazoles.[7] Researchers should perform their own optimization based on laboratory conditions and analytical results.

Protocol 3.1: Synthesis of 3-nitro-1H-pyrazole
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3.0 eq.) to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add 1H-pyrazole (1.0 eq.) to the cooled sulfuric acid while maintaining the temperature below 10 °C. Once the addition is complete, add concentrated nitric acid (1.1 eq.) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 90-100 °C for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is ~7.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-nitro-1H-pyrazole.

Protocol 3.2: Synthesis of 4-chloro-3-nitro-1H-pyrazole
  • Reaction Setup: Dissolve 3-nitro-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.

  • Addition of Reagent: Add N-chlorosuccinimide (NCS) (1.1 eq.) to the solution in portions at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and stir.

  • Extraction & Purification: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-chloro-3-nitro-1H-pyrazole.

Protocol 3.3: Synthesis of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole
  • Reaction Setup: To a solution of 4-chloro-3-nitro-1H-pyrazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Addition of Reagent: Add 4-bromobenzyl bromide (1.05 eq.) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours or until TLC analysis indicates the complete consumption of the starting pyrazole.

  • Work-up: Pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove any unreacted benzyl bromide. The product can be further purified by recrystallization from a solvent such as ethanol to yield the final product, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

Data Summary and Characterization

The successful synthesis of the target compound must be validated through rigorous characterization. While experimental data for the exact target molecule is not available in the cited literature, expected spectroscopic characteristics can be predicted based on analogous structures.[8][9]

Parameter1H-Pyrazole3-nitro-1H-pyrazole4-chloro-3-nitro-1H-pyrazole4-bromobenzyl bromideFinal Product
Mol. Weight 68.08113.07147.52249.97316.54
Equivalents 1.0----
(vs. Pyrazole) -1.01.01.05-
Theoretical Yield ----100%

Expected Spectroscopic Data for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole:

  • ¹H NMR: The spectrum is expected to show a singlet for the benzylic protons (CH₂) around δ 5.4-5.6 ppm. The single proton on the pyrazole ring (C5-H) should appear as a singlet further downfield, likely in the δ 8.0-8.5 ppm region. The aromatic protons of the 4-bromobenzyl group will present as two doublets (an AA'BB' system) in the aromatic region (δ 7.2-7.6 ppm).

  • ¹³C NMR: The spectrum should display a signal for the benzylic carbon around δ 50-55 ppm. The pyrazole carbons would appear in the δ 120-150 ppm range. Signals corresponding to the carbons of the 4-bromobenzyl ring would also be present in the aromatic region.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺. A characteristic isotopic pattern will be observed due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing strong evidence for the compound's identity.

Conclusion

This guide has detailed a logical and efficient three-step synthesis for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole starting from 1H-pyrazole. The pathway relies on a sequence of well-understood and reliable chemical transformations: electrophilic nitration followed by rearrangement, regioselective electrophilic chlorination, and sterically-controlled N-alkylation. The provided protocols, grounded in established chemical principles and supported by scientific literature, offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for further application in medicinal chemistry and materials science.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Deng, X., & Mani, N. S. (2006). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 83, 133-140. [Link]

  • Hao, L., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2803. [Link]

  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44, 1320–1326. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). Synthesis and biological evaluation of new pyrazole derivatives. Retrieved from [Link]

  • Zhang, Z., et al. (2016). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Organic Letters, 18(15), 3826–3829. [Link]

  • Li, H., Zhang, J., & Shreeve, J. M. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(3), 693. [Link]

  • C-H Activation. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Retrieved from [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

  • Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3422. [Link]

  • SlideShare. (2018). Pyrazole. Retrieved from [Link]

  • Titi, J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3422. [Link]

  • Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Profile of a Novel Pyrazole Derivative

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] This guide focuses on a specific, functionalized derivative, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, a compound of interest in contemporary drug discovery programs. Its unique substitution pattern—a bromobenzyl group at the N1 position, a chloro group at C4, and a nitro group at C3—suggests a nuanced electronic and steric profile that warrants a detailed physicochemical investigation.

This document provides a comprehensive overview of the known and predicted physicochemical properties of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole. Where experimental data for this specific molecule is not publicly available, we present established, field-proven protocols for its determination. This approach is designed to empower researchers with the foundational knowledge and practical methodologies required to fully characterize this compound and unlock its therapeutic potential.

Molecular Identity and Core Physicochemical Parameters

A thorough understanding of a compound's fundamental properties is the bedrock of its development. These parameters influence its synthesis, purification, formulation, and ultimately, its biological activity.

Structural and Molecular Data

The structural features of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole are key to its reactivity and interactions with biological targets. The pyrazole ring itself is an aromatic heterocycle. The electron-withdrawing nature of the chloro and nitro groups is expected to decrease the electron density of the ring, while the bromobenzyl group introduces steric bulk and potential for halogen bonding interactions.

A summary of its core molecular data is presented in Table 1.

PropertyValueSource
Chemical Name 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole-
CAS Number 957266-44-3[2]
Molecular Formula C₁₀H₇BrClN₃O₂[2]
Molecular Weight 316.54 g/mol [2]
Canonical SMILES C1=C(C=CC(=C1)Cl)CN2C=C(C(=N2)[O-])Br[2]
Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial assessments of a molecule's behavior. These predictions guide experimental design and offer a preliminary understanding of its drug-like properties.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 60.96 Ų[2]
LogP (Octanol-Water Partition Coefficient) 3.2555[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 3[2]

Expert Insight: The predicted LogP of 3.2555 suggests that 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is a lipophilic molecule, which has implications for its solubility and membrane permeability. The TPSA of 60.96 Ų is within a range often associated with good oral bioavailability.

Synthesis and Purification

While a specific synthesis protocol for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is not detailed in the available literature, a plausible synthetic route can be extrapolated from established pyrazole synthesis methodologies. A general and widely applicable method involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

A potential synthetic pathway is outlined below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 4-Chloro-3-nitro-1H-pyrazole C Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->C N-alkylation B 4-Bromobenzyl bromide B->C D 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole C->D

Figure 1: Proposed synthetic pathway for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

Causality in Experimental Choice: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic. Potassium carbonate is a suitable base for deprotonating the pyrazole nitrogen without causing unwanted side reactions.

Purification Protocol:

  • Reaction Quenching: Upon completion (monitored by TLC), the reaction mixture is typically poured into water to precipitate the crude product.

  • Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: The organic layer is washed with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

Experimental Determination of Physicochemical Properties

The following sections detail the standard laboratory protocols for determining the key physicochemical properties of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol:

  • A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/min for a preliminary determination.

  • A second, more precise measurement is performed with a fresh sample, heating at a rate of 1-2 °C/min as the temperature approaches the approximate melting point.

  • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Expected Outcome: For a pure sample of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, a sharp melting range is expected. For comparison, the related compound 5-chloro-3-methyl-4-nitro-1H-pyrazole has a reported melting point of 111 °C.[3]

Solubility

Solubility in various solvents is a crucial parameter for reaction setup, purification, and formulation development.

Experimental Protocol:

  • To a series of small test tubes, add approximately 10 mg of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

  • To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide).

  • Agitate the tubes at a constant temperature (e.g., 25 °C) for a set period.

  • Visually inspect for the complete dissolution of the solid.

  • Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative measurement, the saturated solution is filtered, and the concentration of the solute in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Solubility_Workflow A Weigh Compound (10 mg) B Add Solvent (1 mL) A->B C Agitate at Constant Temp. B->C D Visual Inspection C->D E Qualitative Assessment (Soluble/Partially/Insoluble) D->E F Quantitative Analysis (Optional) D->F G Filter Saturated Solution F->G H Analyze Filtrate (UV-Vis/HPLC) G->H

Figure 2: Workflow for determining the solubility of an organic compound.
Spectral Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

¹H and ¹³C NMR are essential for confirming the structure of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

Experimental Protocol (¹H NMR):

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the bromobenzyl group, likely appearing as two doublets in the aromatic region (around 7-8 ppm).

  • Benzyl Protons: A singlet corresponding to the two protons of the CH₂ group, likely in the range of 5-6 ppm.

  • Pyrazole Proton: A singlet for the proton at the C5 position of the pyrazole ring, likely in the aromatic region.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Expected FT-IR Absorption Bands:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~3000-2850 cm⁻¹

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹

  • N-O stretching (nitro group): Asymmetric stretch around 1550-1500 cm⁻¹ and symmetric stretch around 1350-1300 cm⁻¹

  • C-Cl stretching: ~800-600 cm⁻¹

  • C-Br stretching: ~600-500 cm⁻¹

Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of the molecule.

Experimental Protocol (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionize the sample using a high-energy electron beam.

  • Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detect the ions to generate the mass spectrum.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (316.54 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and its fragments.

Safety and Handling

Based on the GHS information provided by a commercial supplier, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is classified as a hazardous substance.[2]

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

  • Signal Word: Danger

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, seek immediate medical attention.

Storage:

  • Store in a tightly sealed container in a dry, cool (2-8 °C), and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is a compound with significant potential in drug discovery, warranting a thorough investigation of its physicochemical properties. This guide has provided a framework for its characterization, presenting both known data and established protocols for determining its key attributes. By systematically applying these methodologies, researchers can build a comprehensive profile of this molecule, paving the way for its rational development into a potential therapeutic agent. The interplay of its lipophilicity, polar surface area, and the electronic effects of its substituents will undoubtedly govern its biological activity, making each physicochemical parameter a critical piece of the puzzle in the journey from compound to cure.

References

  • Ge, Y., et al. (2007). Applications of nitrogen-containing heterocyclic compounds in the agrochemical and pharmaceutical fields. (Note: A specific publication was cited in a search result, but a direct link was not provided. This is a placeholder for a relevant review on the topic).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Available at: [Link]

  • 5-Chloro-3-methyl-4-nitro-1H-pyrazole. CAS Common Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in pharmacology, known to impart a wide range of biological activities.[1][2][3] The specific combination of a 4-bromobenzyl group at the N1 position, a chloro group at the C4 position, and a nitro group at the C3 position suggests potential for this molecule as a synthetic intermediate or a pharmacologically active agent. Due to the limited availability of public data on this exact molecule, this guide will also draw upon information from closely related structural analogs and established principles of pyrazole chemistry to provide a thorough and practical resource.

Chemical Identity and Properties

A specific CAS number for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole could not be definitively identified in public databases, suggesting it may be a novel or less-common compound. However, for a structurally similar isomer, 4-Bromo-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole , the CAS number is 957266-44-3 .[4] It is crucial to distinguish between these two isomers as the positioning of the halogen substituents significantly impacts the molecule's chemical properties and biological activity.

The table below summarizes the computed and known properties of the requested compound and its close isomer.

Property1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole (Predicted)4-Bromo-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole[4]
CAS Number Not Found957266-44-3
Molecular Formula C₁₀H₇BrClN₃O₂C₁₀H₇BrClN₃O₂
Molecular Weight 316.54 g/mol 316.54 g/mol
Topological Polar Surface Area (TPSA) 60.96 Ų60.96 Ų
LogP ~3.263.2555
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 44
Rotatable Bonds 33

Proposed Synthesis

A plausible synthetic route for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole can be devised based on established methods for the synthesis and functionalization of pyrazole rings.[1] The proposed pathway involves a two-step process: the formation of the 4-chloro-3-nitro-1H-pyrazole core, followed by N-alkylation.

Step 1: Synthesis of 4-chloro-3-nitro-1H-pyrazole

The synthesis of the pyrazole core can be achieved through the chlorination and nitration of a pyrazole precursor. Pyrazole exhibits aromatic properties and can undergo halogenation and nitration, typically at the 4-position.[2][5]

Experimental Protocol:

  • Nitration of 1H-pyrazole: React 1H-pyrazole with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the 3-position. Careful control of reaction conditions is necessary to manage regioselectivity.

  • Chlorination of 3-nitro-1H-pyrazole: The resulting 3-nitro-1H-pyrazole can then be chlorinated at the 4-position. This can be achieved using various chlorinating agents, such as N-chlorosuccinimide (NCS) or by electrochemical methods.[6] A patent describes the chlorination of pyrazoles using hypochloric acid or its salts.[7]

Step 2: N-Alkylation with 4-bromobenzyl bromide

The final step is the N-alkylation of the 4-chloro-3-nitro-1H-pyrazole intermediate with 4-bromobenzyl bromide. The pyrazole nitrogen can be deprotonated with a suitable base, followed by nucleophilic attack on the electrophilic benzyl bromide.

Experimental Protocol:

  • Deprotonation: Dissolve 4-chloro-3-nitro-1H-pyrazole in a suitable aprotic solvent (e.g., DMF, acetonitrile).

  • Addition of Base: Add a base such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen.

  • Alkylation: Add 4-bromobenzyl bromide to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.

An alternative approach for N-alkylation involves acid-catalyzed reactions with trichloroacetimidates, which can be effective for pyrazoles.[8][9]

SynthesisWorkflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: N-Alkylation Py_H 1H-Pyrazole Nitro_Py_H 3-Nitro-1H-pyrazole Py_H->Nitro_Py_H Nitration Chloro_Nitro_Py_H 4-Chloro-3-nitro-1H-pyrazole Nitro_Py_H->Chloro_Nitro_Py_H Chlorination Final_Product 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole Chloro_Nitro_Py_H->Final_Product Br_Bn_Br 4-Bromobenzyl bromide Br_Bn_Br->Final_Product Base, Solvent

Caption: Proposed two-step synthesis of the target compound.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, the pyrazole class of compounds is known for a wide array of pharmacological effects, including:

  • Antimicrobial and Antifungal Activity: Many pyrazole derivatives exhibit potent activity against various bacterial and fungal strains.[1]

  • Anti-inflammatory and Analgesic Effects: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[10]

  • Anticancer Properties: Substituted pyrazoles have been investigated as potential anticancer agents, showing antiproliferative activity against various cancer cell lines.[2]

  • Antitubercular Activity: Certain pyrazole derivatives have shown promising results as inhibitors of Mycobacterium tuberculosis.[2]

  • Antidepressant and Anticonvulsant Activity: The versatile nature of the pyrazole ring has led to its exploration in the development of central nervous system active agents.[3]

The presence of the nitro group, a known pharmacophore but also a potential source of toxicity, along with the halogenated benzyl and pyrazole rings, makes this compound a candidate for screening in various biological assays to determine its therapeutic potential.

Safety and Handling

Specific safety data for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is not available. However, based on the data for the isomer 4-Bromo-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole (CAS 957266-44-3), the compound should be handled with care.[4]

GHS Hazard Classification (for the isomer):

  • Pictogram: GHS06 (Skull and Crossbones)

  • Signal Word: Danger

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Store in a tightly sealed container in a dry, cool place (2-8°C is recommended for the isomer).[4]

The following diagram outlines a standard workflow for the safe handling and initial biological screening of a novel pyrazole compound.

SafeHandlingWorkflow cluster_handling Safe Handling cluster_screening Initial Biological Screening PPE Wear appropriate PPE FumeHood Work in fume hood Storage Store at 2-8°C Solubilization Solubilize in DMSO Storage->Solubilization Proceed to experimentation Cytotoxicity Cytotoxicity Assay Solubilization->Cytotoxicity Antimicrobial Antimicrobial Assay Solubilization->Antimicrobial AntiInflammatory Anti-inflammatory Assay Solubilization->AntiInflammatory

Caption: Workflow for safe handling and preliminary screening.

Conclusion

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole represents an interesting, albeit understudied, molecule with potential applications in medicinal chemistry. This guide has provided a framework for its synthesis, predicted properties, and potential biological relevance based on the well-established chemistry of pyrazoles. Further empirical research is necessary to fully characterize this compound and explore its pharmacological profile. Researchers are encouraged to use the information presented herein as a foundation for their investigations into this and other novel substituted pyrazoles.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 133. [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 3-(4-chlorobenzyl)-4-nitro-. Retrieved January 27, 2026, from [Link]

  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326. [Link]

  • Kumar, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Pyrazole Derivatives. World Journal of Pharmaceutical Research, 12(3), 748-758. [Link]

  • CAS Common Chemistry. (n.d.). 5-Chloro-3-methyl-4-nitro-1H-pyrazole. Retrieved January 27, 2026, from [Link]

  • Tummatorn, J., & Dudley, G. B. (2011). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 16(7), 5764-5775. [Link]

  • Shive, K. T., et al. (1999). Synthesis And Pharmacological Activity Of Substituted Pyrazoles. Indian Journal of Pharmaceutical Sciences, 61(1), 38-41. [Link]

  • Bott, K., & Parg, A. (1991). U.S. Patent No. 5,047,551. Washington, DC: U.S.
  • Sharma, V., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical and Life Sciences, 14(3), 1-15. [Link]

  • Tummatorn, J., & Dudley, G. B. (2011). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 16(7), 5764-5775. [Link]

  • Kumar, D., & Kumar, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

  • Ahmad, I., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Chemistry, 27(12), 1039-1057. [Link]

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The Chloro-Nitro-Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery and Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and agrochemical research.[1][2][3][4][5][6][7][8][9] Its remarkable versatility allows for extensive functionalization, leading to a broad spectrum of biological activities. Among the myriad of substituted pyrazoles, those bearing both chloro and nitro functionalities represent a particularly compelling class of compounds. The synergistic interplay of the electron-withdrawing nature of the nitro group and the lipophilic and electronegative properties of the chloro substituent often results in compounds with enhanced potency and specific biological activities. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of substituted chloro-nitro-pyrazoles, with a focus on their applications in anticancer, antimicrobial, and insecticidal research.

Introduction: The Pyrazole Core and the Significance of Chloro and Nitro Substituents

The pyrazole ring system is a versatile scaffold due to its unique electronic properties and ability to act as a hydrogen bond donor and acceptor.[8] This inherent reactivity and potential for diverse interactions with biological targets have made it a "privileged structure" in drug design.[6] The biological profile of pyrazole derivatives can be finely tuned through the introduction of various substituents at different positions of the ring.

The incorporation of chloro and nitro groups is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound.

  • Chloro Substituents: The introduction of a chlorine atom can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[10][11] Increased lipophilicity can enhance membrane permeability, leading to improved bioavailability. Furthermore, the electronegativity of chlorine can alter the electronic distribution within the pyrazole ring, influencing its reactivity and interaction with biological macromolecules. Several studies have highlighted that chloro-substituted pyrazole derivatives exhibit potent antimicrobial and anticancer activities.[10][12]

  • Nitro Substituents: The nitro group is a strong electron-withdrawing group that can profoundly influence the electronic properties of the pyrazole scaffold.[11] This electronic modulation can be critical for specific biological activities. For instance, nitro-aromatic compounds are known to be activated under hypoxic conditions, a characteristic of solid tumors, making them promising candidates for targeted cancer therapy. Additionally, the nitro group can participate in hydrogen bonding and other non-covalent interactions, contributing to the overall binding affinity of the molecule to its target.

The combination of both chloro and nitro groups on a pyrazole core can lead to compounds with unique and potent biological activities, as will be explored in the subsequent sections of this guide.

Synthesis of Substituted Chloro-Nitro-Pyrazoles: A General Overview

The synthesis of substituted chloro-nitro-pyrazoles typically involves multi-step reaction sequences. A common strategy involves the initial synthesis of a functionalized pyrazole core, followed by the introduction of the chloro and nitro groups.

A generalized synthetic approach is outlined below:

Synthesis_Workflow Start Starting Materials (e.g., β-diketones, hydrazines) Step1 Pyrazole Ring Formation (Condensation Reaction) Start->Step1 1 Step2 Chlorination (e.g., with NCS, SO2Cl2) Step1->Step2 2 Step3 Nitration (e.g., with HNO3/H2SO4) Step2->Step3 3 Final_Product Substituted Chloro-Nitro-Pyrazole Step3->Final_Product 4

Caption: A generalized workflow for the synthesis of substituted chloro-nitro-pyrazoles.

Note: The order of chlorination and nitration steps can be interchangeable depending on the desired regioselectivity and the stability of the intermediates. The specific reagents and reaction conditions will vary based on the desired substitution pattern on the pyrazole ring and any other functional groups present in the molecule.

Biological Activities of Substituted Chloro-Nitro-Pyrazoles

The presence of both chloro and nitro groups on the pyrazole scaffold has been shown to impart a range of potent biological activities. This section will delve into the demonstrated applications of these compounds as insecticidal, antimicrobial, and anticancer agents.

Insecticidal Activity

The pyrazole class of insecticides, which includes commercial products like fipronil, has a significant impact on modern pest management.[1] Recent research has explored the potential of novel chloro-nitro-pyrazole derivatives as potent insecticidal agents.

A notable example is the compound 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-(((5-(2-chloro-5-nitrophenyl)furan-2-yl) methylene)amino)-4-((trifluoromethyl)sulfonyl)-1H-pyrazole-3-carbonitrile .[1] This complex molecule, featuring multiple chloro and nitro substitutions, has demonstrated significant insecticidal potential.

Table 1: Insecticidal Activity of a Substituted Chloro-Nitro-Pyrazole Derivative

CompoundTarget PestLC50 (µg/mL)Reference Drug (Fipronil) LC50 (µg/mL)
Schiff base pyrazole molecule 3fTermites0.0010.038
Schiff base pyrazole molecule 3dTermites0.0060.038
Pyrazole derivative 6hLocusts47.6863.09
Compound 3b (meta-NO2)Locusts100.0063.09

Data extracted from reference[1].

The exceptional anti-termite activity of compounds 3f and 3d, surpassing that of the commercial insecticide fipronil, underscores the potential of this class of compounds in agrochemical development.[1]

Experimental Protocol: Evaluation of Insecticidal Activity (Contact Toxicity Assay)

  • Compound Preparation: Prepare stock solutions of the test compounds and a reference insecticide (e.g., fipronil) in a suitable solvent (e.g., acetone).

  • Insect Rearing: Maintain a healthy population of the target insects (e.g., termites, locusts) under controlled laboratory conditions.

  • Treatment: Apply a specific volume of the test solution to a filter paper placed in a petri dish. Allow the solvent to evaporate completely.

  • Exposure: Introduce a known number of insects into each petri dish.

  • Mortality Assessment: Record the number of dead insects at regular intervals (e.g., 24, 48, and 72 hours) post-exposure.

  • Data Analysis: Calculate the lethal concentration (LC50) value, which is the concentration of the compound that causes 50% mortality of the insect population, using probit analysis.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted pyrazoles, particularly those with halogen and nitro functionalities, have shown promise in this area.[4][9][13][14] The chloro group is often associated with enhanced antimicrobial efficacy.[12]

While specific studies focusing exclusively on chloro-nitro-pyrazoles are emerging, the broader literature on substituted pyrazoles provides valuable insights. For instance, a study on novel pyrazole derivatives found that chloro-substituted compounds were the most active against the tested microorganisms.[4][12] Another study highlighted that benzohydrazones containing 4-chloro and 4-nitro derivatives exhibited a significant broad spectrum of antibacterial activities.[5]

Table 2: Antimicrobial Activity of Substituted Pyrazoles

Compound TypeTest OrganismsActivity
Chloro-substituted pyrazolesBacteria and FungiMost active among the series[4][12]
4-Chloro and 4-Nitro benzohydrazonesGram-positive and Gram-negative bacteriaSignificant broad-spectrum activity[5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The pyrazole scaffold is a key component in several approved anticancer drugs, and ongoing research continues to explore novel pyrazole derivatives for cancer therapy.[10][15] The presence of chloro and nitro groups can enhance the anticancer potential of pyrazoles. The electron-withdrawing nature of these groups can influence the molecule's interaction with key cancer-related targets such as kinases and growth factor receptors.

For example, a study on pyrazoline derivatives revealed that the presence of a chloro substituent increased cytotoxic activity against certain cancer cell lines.[10] Molecular docking studies suggested that these compounds could bind to the active site of the EGFR receptor.[10] Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines showed that a compound with a 3-chlorophenyl substituent exhibited high potency against colon, breast, and hepatocellular carcinoma cell lines.[15]

Hypothetical Mechanism of Anticancer Activity

Anticancer_Mechanism cluster_cell Cancer Cell Receptor Growth Factor Receptor (e.g., EGFR) Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling_Cascade Cell_Cycle Cell Cycle Progression Signaling_Cascade->Cell_Cycle Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibition Proliferation Uncontrolled Proliferation Cell_Cycle->Proliferation Chloro_Nitro_Pyrazole Chloro-Nitro-Pyrazole Chloro_Nitro_Pyrazole->Receptor

Caption: A hypothetical mechanism of action for a chloro-nitro-pyrazole anticancer agent, involving the inhibition of a growth factor receptor signaling pathway.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective chloro-nitro-pyrazole derivatives. While a comprehensive SAR for this specific subclass is still evolving, some general principles can be inferred from the available literature:

  • Position of Substituents: The position of the chloro and nitro groups on the pyrazole ring and any attached aryl rings significantly influences biological activity.[8] For instance, the relative positions of these groups can affect the molecule's conformation and its ability to fit into the binding pocket of a target protein.

  • Nature of Other Substituents: The presence of other functional groups on the pyrazole scaffold can further modulate the biological activity. For example, the incorporation of trifluoromethyl groups, as seen in the insecticidal pyrazole derivative, can enhance potency.[1]

  • Electronic and Steric Effects: The interplay of electronic effects (electron-donating vs. electron-withdrawing) and steric hindrance from the various substituents determines the overall physicochemical properties and, consequently, the biological activity of the compound.

Future Perspectives and Conclusion

Substituted chloro-nitro-pyrazoles represent a promising class of compounds with a wide range of biological activities. The demonstrated efficacy of certain derivatives as insecticidal, antimicrobial, and anticancer agents highlights their potential for further development in both agriculture and medicine.

Future research in this area should focus on:

  • Systematic SAR studies: The synthesis and biological evaluation of a larger library of chloro-nitro-pyrazole derivatives with systematic variations in substitution patterns will provide a more comprehensive understanding of the SAR.

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their optimization and development as therapeutic or agrochemical agents.

  • In vivo studies: Promising candidates identified through in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

  • Naik, C. G., & Malik, G. M. (2010). Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 26(1).
  • (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. [Journal Name, if available].
  • (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20.
  • Sijm, M., et al. (Year not available). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.
  • (Year not available). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Journal Name, if available].
  • (Year not available). Current status of pyrazole and its biological activities. [Journal Name, if available].
  • (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20.
  • (Year not available). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Journal Name, if available].
  • (Year not available). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
  • (2021).
  • (2024). A new series of Schiff bases derived from pyrazole-thiocarbohydrazide: Synthesis, characterization, anti-inflammatory activity and molecular docking study. Current Chemistry Letters.
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  • (Year not available). Pyrazoles as anticancer agents: Recent advances.
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  • (Year not available). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules.
  • (2014). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry.
  • (Year not available). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. [Journal Name, if available].
  • (Year not available).
  • (2021). Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. [Journal Name, if available].
  • (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. [Journal Name, if available].
  • (2024).
  • (Year not available). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. [Journal Name, if available].

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Unveiling the Mechanistic Landscape of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential mechanism of action of the novel synthetic compound, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole. Synthesizing current computational and preliminary biological data, this document is intended for researchers, medicinal chemists, and drug development professionals. We will delve into its putative role as an inhibitor of the SARS-CoV-2 spike protein's interaction with the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step in viral entry. Furthermore, this guide will present a series of detailed, self-validating experimental protocols to rigorously test this hypothesis and explore alternative mechanistic pathways, grounded in the broader pharmacological context of the versatile pyrazole scaffold.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2]. The success of pyrazole-containing drugs such as the anti-inflammatory celecoxib and the anti-obesity rimonabant underscores the therapeutic potential of this chemical motif[1]. The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties. This has made it a focal point for the development of targeted therapies against a wide array of biological targets, including enzymes and protein-protein interactions[2][3].

Compound Profile: 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Chemical Structure:

  • Systematic Name: 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

  • Molecular Formula: C₁₀H₇BrClN₃O₂

  • Key Structural Features:

    • A central pyrazole ring, which is the core heterocyclic scaffold.

    • A 4-bromobenzyl group at the N-1 position, which can influence lipophilicity and potential π-π stacking interactions.

    • A chloro group at the C-4 position, an electron-withdrawing group that can modulate the electronic properties of the pyrazole ring.

    • A nitro group at the C-3 position, another strong electron-withdrawing group that can participate in hydrogen bonding and alter the molecule's polarity.

The Primary Hypothesis: Inhibition of SARS-CoV-2 Spike-ACE2 Interaction

Recent computational and in-vitro studies have pointed towards a potential mechanism of action for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole as an inhibitor of the SARS-CoV-2 viral entry process[4]. The compound, designated AVS-02 in a recent publication, was identified through a computational screening approach and subsequently synthesized and evaluated for its ability to disrupt the binding of the viral spike protein to the human ACE2 receptor[4].

Computational Design Rationale

The initial identification of this compound was likely guided by molecular docking simulations. These computational studies would have explored the binding of a library of virtual compounds to the interaction interface of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the ACE2 receptor. The predicted binding mode of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole would have shown favorable interactions with key amino acid residues at this interface, suggesting its potential to physically obstruct the protein-protein interaction.

Preliminary Biological Evidence

The aforementioned study reported that 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole inhibits the binding of the SARS-CoV-2 spike protein to ACE2 with a half-maximal inhibitory concentration (IC50) of 8.8 µM[4]. This preliminary in-vitro data provides a crucial starting point for a more in-depth mechanistic investigation.

A Roadmap for Mechanistic Validation: Experimental Protocols

To rigorously validate the proposed mechanism of action and further characterize the bioactivity of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, a multi-faceted experimental approach is essential. The following protocols are designed to be self-validating, providing a clear and logical path from initial hit confirmation to a more detailed understanding of the compound's mode of action.

Workflow for Validating Spike-ACE2 Inhibition

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation A ELISA-based Spike-ACE2 Binding Assay B Surface Plasmon Resonance (SPR) A->B Confirm direct binding and kinetics C Pseudotyped Virus Neutralization Assay A->C Validate in a cellular context D Authentic SARS-CoV-2 Plaque Reduction Assay C->D Confirm viral entry inhibition in a biological context

Caption: Experimental workflow for validating the inhibition of Spike-ACE2 interaction.

Detailed Experimental Protocols

Objective: To confirm the inhibitory activity of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole on the binding of SARS-CoV-2 spike protein (RBD) to human ACE2 in a cell-free system.

Materials:

  • Recombinant SARS-CoV-2 Spike RBD protein

  • Recombinant human ACE2 protein

  • 96-well ELISA plates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 5% non-fat milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Detection antibody (e.g., anti-His-tag-HRP for His-tagged ACE2)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with recombinant human ACE2 protein overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1 hour at room temperature.

  • Compound Incubation: Add serial dilutions of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole to the wells, followed by the addition of a fixed concentration of recombinant SARS-CoV-2 Spike RBD protein. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add the detection antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Signal Development: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Objective: To characterize the binding kinetics and affinity of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole to the SARS-CoV-2 spike protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant SARS-CoV-2 Spike RBD protein

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole in running buffer

Procedure:

  • Immobilization: Immobilize the recombinant SARS-CoV-2 Spike RBD protein onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: Inject serial dilutions of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole over the immobilized spike protein surface and a reference surface.

  • Data Acquisition: Monitor the binding events in real-time by measuring the change in the SPR signal.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Objective: To assess the ability of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole to inhibit the entry of SARS-CoV-2 spike-pseudotyped viruses into ACE2-expressing host cells.

Materials:

  • Lentiviral or VSV-based pseudoviruses expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP).

  • ACE2-expressing host cells (e.g., HEK293T-ACE2).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Lysis buffer and luciferase substrate (for luciferase reporter).

  • Flow cytometer or fluorescence microscope (for GFP reporter).

Procedure:

  • Cell Seeding: Seed ACE2-expressing host cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole for 1 hour.

  • Infection: Infect the cells with SARS-CoV-2 spike-pseudotyped viruses.

  • Incubation: Incubate the infected cells for 48-72 hours.

  • Reporter Gene Assay:

    • Luciferase: Lyse the cells and measure luciferase activity using a luminometer.

    • GFP: Quantify the percentage of GFP-positive cells using a flow cytometer or fluorescence microscope.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of viral entry against the compound concentration.

Exploring Alternative Mechanistic Pathways

While the inhibition of Spike-ACE2 interaction is a compelling primary hypothesis, the broad pharmacological profile of the pyrazole scaffold necessitates the consideration of alternative or complementary mechanisms of action.

Potential Enzymatic Inhibition

Many pyrazole derivatives are known to be potent enzyme inhibitors[2][3]. Given the structural features of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, it is plausible that it could inhibit host or viral enzymes crucial for viral replication.

G A 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole B Host Proteases (e.g., TMPRSS2, Cathepsins) A->B Inhibition? C Viral Proteases (e.g., Mpro, PLpro) A->C Inhibition? D Viral RNA-dependent RNA polymerase (RdRp) A->D Inhibition?

Caption: Potential alternative enzymatic targets for the compound.

Proposed Screening Cascade for Alternative Mechanisms

A tiered screening approach can efficiently probe these alternative hypotheses:

  • Broad-Spectrum Protease Inhibition Assays: Screen the compound against a panel of relevant host and viral proteases.

  • RdRp Inhibition Assay: Evaluate the compound's ability to inhibit the activity of SARS-CoV-2 RdRp in a cell-free assay.

  • Time-of-Addition Assays: In a cell-based viral infection model, add the compound at different time points (pre-infection, during infection, post-infection) to elucidate whether it acts at the entry, replication, or egress stage.

Summary and Future Directions

The available evidence positions 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole as a promising lead compound for the development of SARS-CoV-2 entry inhibitors. Its reported IC50 of 8.8 µM against Spike-ACE2 binding provides a solid foundation for further investigation[4]. The experimental protocols detailed in this guide offer a comprehensive framework for validating this proposed mechanism of action and exploring its broader pharmacological profile.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's antiviral activity in relevant animal models of SARS-CoV-2 infection.

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's drug-like properties and safety profile.

By systematically applying the methodologies outlined in this guide, the scientific community can thoroughly elucidate the mechanism of action of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole and determine its potential as a therapeutic agent.

References

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

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  • ACS Publications. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition | Organic Letters. Available from: [Link]

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An In-depth Technical Guide to the Synthesis and Implied History of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Chemistry

A Plausible Synthetic Trajectory

The synthesis of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole can be envisioned through a multi-step process, likely commencing with the formation of the pyrazole ring, followed by sequential functionalization. A logical and efficient pathway would involve the synthesis of an intermediate, 4-chloro-3-nitro-1H-pyrazole, which is then N-alkylated with 4-bromobenzyl bromide.

Step 1: Synthesis of 4-Chloropyrazole

The initial step would be the chlorination of pyrazole at the 4-position. This can be achieved by treating pyrazole with a suitable chlorinating agent. A patent describes the preparation of 4-chloropyrazoles by reacting a pyrazole with hypochloric acid or its salts in the absence of a carboxylic acid.[2] An alternative method involves the electrochemical chlorination of pyrazoles on a platinum anode in an aqueous sodium chloride solution.[3]

Experimental Protocol: Synthesis of 4-Chloropyrazole [2]

  • Reaction Setup: Suspend pyrazole (0.5 mol) in 100 ml of water in a reaction vessel equipped with a stirrer.

  • Chlorination: Add an aqueous solution of sodium hypochlorite (NaOCl, 8.7% w/w, 0.5 mol) dropwise to the stirred suspension. Maintain the reaction temperature below 30°C.

  • Monitoring: Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, acidify the reaction mixture with 35% sulfuric acid and extract the product with ethyl acetate at a pH of 11.

  • Isolation: Combine the organic phases, dry them, and remove the solvent under reduced pressure to yield 4-chloropyrazole as slightly yellow crystals.

Step 2: Nitration of 4-Chloropyrazole to Yield 4-Chloro-3-nitro-1H-pyrazole

The subsequent step involves the nitration of the 4-chloropyrazole intermediate. The directing effects of the substituents on the pyrazole ring are crucial here. The chlorine atom at the 4-position is a deactivating group but will direct incoming electrophiles to the adjacent 3 and 5 positions. The nitration is expected to occur preferentially at the 3-position due to the electronic properties of the pyrazole ring. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, can be employed.

Step 3: N-Alkylation of 4-Chloro-3-nitro-1H-pyrazole

The final step is the N-alkylation of the 4-chloro-3-nitro-1H-pyrazole intermediate with 4-bromobenzyl bromide. The alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers.[4] However, the regioselectivity of this reaction can be influenced by factors such as the nature of the base used and the steric hindrance of the substituents on the pyrazole ring.[4][5] In the case of 4-chloro-3-nitro-1H-pyrazole, the presence of the bulky chloro and nitro groups would likely favor alkylation at the less sterically hindered N1 position. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Experimental Protocol: N-Alkylation of 4-Chloro-3-nitro-1H-pyrazole

  • Reaction Setup: Dissolve 4-chloro-3-nitro-1H-pyrazole in a suitable polar aprotic solvent (e.g., DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation: Add a base (e.g., potassium carbonate) to the solution and stir for a short period to deprotonate the pyrazole nitrogen.

  • Alkylation: Add 4-bromobenzyl bromide to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture at an appropriate temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

Visualizing the Synthetic Pathway

Synthetic_Pathway Pyrazole Pyrazole Chloropyrazole 4-Chloropyrazole Pyrazole->Chloropyrazole Chlorination (e.g., NaOCl) Nitropyrazole 4-Chloro-3-nitro- 1H-pyrazole Chloropyrazole->Nitropyrazole Nitration (HNO3/H2SO4) Target 1-(4-bromobenzyl)-4-chloro- 3-nitro-1H-pyrazole Nitropyrazole->Target N-Alkylation (Base, Solvent) Bromobenzyl 4-Bromobenzyl bromide Bromobenzyl->Target

Caption: Proposed synthetic route for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

Structural and Physicochemical Data

While experimental data for the title compound is scarce, predicted properties can provide valuable insights for researchers.

PropertyPredicted Value
Molecular FormulaC₁₀H₇BrClN₃O₂
Molecular Weight316.54 g/mol
XLogP33.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2

Data sourced from computational predictions.

Conclusion and Future Perspectives

The synthesis of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is achievable through a logical sequence of established organic reactions. The pyrazole core, with its inherent biological significance, combined with the specific substitution pattern of a bromobenzyl group, a chloro atom, and a nitro group, makes this compound an interesting candidate for further investigation in drug discovery and materials science. The bromo and chloro substituents offer sites for further functionalization via cross-coupling reactions, while the nitro group can be reduced to an amino group, opening up avenues for derivatization. Future research should focus on the experimental validation of the proposed synthetic route, characterization of the compound, and exploration of its biological activities. The rich chemistry of pyrazoles continues to provide a fertile ground for the development of novel molecules with significant scientific and therapeutic potential.

References

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structural elucidation of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Unambiguous Structural Verification

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] The specific substitution pattern on the pyrazole ring dramatically influences its pharmacological profile. In the case of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole , the molecule is adorned with a confluence of functionalities known to modulate bioactivity: a halogenated benzyl group, a chloro-substituent, and a nitro group. These features, particularly the nitro group and halogens, are strongly electron-withdrawing, which can significantly impact the molecule's electronic distribution, stability, and interaction with biological targets.[2]

Given the potential for isomeric byproducts during synthesis, the absolute and unambiguous confirmation of the molecule's constitution and connectivity is not merely an academic exercise; it is a fundamental prerequisite for any further investigation in drug development. Misidentification of a lead compound can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and irreproducible results. This guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of this target compound, grounded in established analytical principles and field-proven methodologies.

Section 1: The Synthetic Context - A Plausible Route

Understanding the synthetic pathway is the first step in structural elucidation, as it informs the likely structures of the target molecule and any potential impurities or regioisomers. A plausible and efficient route to 1,3,4-trisubstituted pyrazoles involves the cyclocondensation of a functionalized 1,3-dicarbonyl compound with a corresponding hydrazine.[3] Subsequent modification of the pyrazole core would then yield the target compound.

cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Nitration A Ethyl 2-chloro-3-oxobutanoate C Intermediate Pyrazolone A->C + B (Ethanol, Acetic Acid) B 4-Bromobenzylhydrazine D 1-(4-bromobenzyl)-4-chloro- 5-methyl-1H-pyrazol-3(2H)-one C->D POCl3 E Target Compound: 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole D->E HNO3/H2SO4

Caption: A plausible synthetic pathway to the target compound.

This proposed synthesis highlights a critical point: the initial cyclization could potentially yield regioisomers. Therefore, the subsequent analytical workflow must be robust enough to differentiate between the desired product and other possible structures.

Section 2: The Elucidation Workflow - A Multi-Pronged Approach

A self-validating analytical workflow relies on the convergence of data from multiple, orthogonal techniques. Each method provides a piece of the puzzle, and together they build an irrefutable case for the final structure.

G start Purified Synthetic Product ms Mass Spectrometry (HRMS) - Molecular Formula - Isotopic Pattern start->ms Parallel Analysis ir FT-IR Spectroscopy - Functional Group ID start->ir Parallel Analysis nmr NMR Spectroscopy (1D & 2D) - Connectivity & Skeleton start->nmr Parallel Analysis xray Single-Crystal X-Ray Crystallography - Absolute 3D Structure ms->xray Hypothesis Confirmation ir->xray Hypothesis Confirmation nmr->xray Hypothesis Confirmation conclusion Final Structure Confirmed xray->conclusion

Caption: The integrated workflow for structural elucidation.

Section 3: Mass Spectrometry - The First Answer

High-Resolution Mass Spectrometry (HRMS) provides the most fundamental piece of information: the exact mass of the compound, which in turn yields its molecular formula.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion with high precision (typically < 5 ppm error). Use the instrument's software to predict the molecular formula based on this exact mass.

Expected Data & Interpretation: For C₁₀H₇BrClN₃O₂, the calculated monoisotopic mass of the [M+H]⁺ ion is 315.9590 . The presence of one bromine atom and one chlorine atom creates a highly characteristic isotopic pattern.

  • Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)

  • Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)

The molecular ion cluster will show four main peaks:

  • M: Containing ⁷⁹Br and ³⁵Cl (base peak)

  • M+2: A combination of [⁷⁹Br + ³⁷Cl] and [⁸¹Br + ³⁵Cl]. This peak will be the most intense in the cluster.

  • M+4: Containing ⁸¹Br and ³⁷Cl.

The observation of this specific isotopic signature provides powerful evidence for the presence of one Br and one Cl atom in the molecule.[4]

A key fragmentation pathway for benzyl compounds involves the cleavage of the benzylic C-N bond, which would lead to the formation of the 4-bromobenzyl cation at m/z 169/171.[5][6]

Section 4: Infrared Spectroscopy - Identifying the Pieces

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the solid, dry compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3100-3000C-H StretchAromatic & Pyrazole C-H[7]
~1550-1475Asymmetric N-O StretchNitro (NO₂)[8]
~1360-1290Symmetric N-O StretchNitro (NO₂)[8]
~1600, ~1470C=C StretchAromatic Ring[9]
~1450-1400C=N StretchPyrazole Ring[7]
~820C-H Out-of-Plane Bend1,4-Disubstituted Aromatic[9]
~750-700C-Cl StretchAryl-Cl (on pyrazole)[10]

The two strong, distinct peaks for the nitro group's N-O stretches are particularly diagnostic and provide clear evidence of its presence.[8]

Section 5: NMR Spectroscopy - Assembling the Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in the solution state. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Acquisition: Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.15Singlet1HH-5 (Pyrazole)Lone proton on the electron-deficient pyrazole ring.
~7.50Doublet (J ≈ 8.4 Hz)2HH-2', H-6' (Aromatic)Protons ortho to the bromine atom.
~7.15Doublet (J ≈ 8.4 Hz)2HH-3', H-5' (Aromatic)Protons ortho to the CH₂ group.
~5.60Singlet2HCH₂ (Benzylic)Methylene protons adjacent to the pyrazole N1 and the aromatic ring.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~148.0C-3 (Pyrazole)Carbon bearing the electron-withdrawing NO₂ group.
~142.0C-5 (Pyrazole)Pyrazole carbon adjacent to two nitrogen atoms.
~134.5C-1' (Aromatic)Quaternary carbon attached to the CH₂ group.
~132.5C-3', C-5' (Aromatic)Aromatic CH carbons.
~129.5C-2', C-6' (Aromatic)Aromatic CH carbons.
~123.0C-4' (Aromatic)Quaternary carbon bearing the bromine atom.
~115.0C-4 (Pyrazole)Carbon bearing the chloro group.
~54.0CH₂ (Benzylic)Methylene carbon.

2D NMR for Definitive Connectivity: While 1D NMR provides a strong hypothesis, 2D NMR provides the proof. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount, as it shows correlations between protons and carbons over two or three bonds.

Caption: Key expected HMBC correlations confirming the molecular skeleton.

The crucial correlation is from the benzylic protons (CH₂) to the C5 carbon of the pyrazole ring. This unequivocally establishes that the benzyl group is attached to N1, confirming the desired regioisomer.

Section 6: X-ray Crystallography - The Final Word

Single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof by determining the three-dimensional arrangement of atoms in the solid state.[11]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer.[12] Data is collected by rotating the crystal in a beam of X-rays at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final structure, including precise bond lengths, bond angles, and torsional angles.

The resulting crystal structure would definitively confirm the connectivity established by NMR and provide invaluable information about the molecule's conformation and intermolecular interactions in the solid state.[13]

Conclusion

The structural elucidation of a novel compound like 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is a systematic process of evidence accumulation. By integrating data from HRMS (confirming the molecular formula), FT-IR (identifying functional groups), a full suite of NMR experiments (establishing the precise atomic connectivity), and finally, single-crystal X-ray crystallography (providing absolute 3D structure), a complete and incontestable structural assignment can be achieved. This rigorous, multi-technique approach ensures the scientific integrity of the data and provides a solid foundation for all subsequent research and development efforts.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Molecules, 22(8), 1194. Available at: [Link]

  • García, A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

  • Karni, M., & Apeloig, Y. (1999). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Journal of Mass Spectrometry, 34(10), 1036-1055. Available at: [Link]

  • Pevzner, M. S. (2006). Nitropyrazoles. Chemistry of Heterocyclic Compounds, 42(8), 969-1026. Available at: [Link]

  • Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320-1326. Available at: [Link]

  • Khlebnikov, A. F., & Oglobina, T. A. (2013). Mass spectrometry of halogen-containing organic compounds. Mass Spectrometry Reviews, 32(4), 257-319. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Journal of Molecular Structure, 1264, 133245. Available at: [Link]

  • Williams, J. K. (1964). The Ultraviolet Absorption Spectra of Substituted Pyrazoles. The Journal of Organic Chemistry, 29(6), 1377-1379. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 25(4), 624-628. Available at: [Link]

  • Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(1), 123. Available at: [Link]

  • Yin, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4937. Available at: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Online Resources. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. Reaction Database. Available at: [Link]

  • University of Calgary Chemistry Department. IR Spectroscopy Tutorial: Nitro Groups. Online Resources. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • Patel, K. D., et al. (2015). Synthesis, characterization and anthelmintic activity of some novel pyrazole derivatives. World Journal of Pharmaceutical Research, 4(8), 1547-1555. Available at: [Link]

  • Sharma, N., et al. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. Journal of Molecular Structure, 1287, 135677. Available at: [Link]

  • Leung, H-W., & Harrison, A. G. (1976). Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. Canadian Journal of Chemistry, 54(21), 3439-3449. Available at: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Online Textbook. Available at: [Link]

  • SpectraBase. 4-chloro-5-methyl-3-nitro-1H-pyrazole. Spectral Database. Available at: [Link]

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A Technical Guide to the Solubility of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) are as critical as its pharmacological activity. Among these, solubility stands out as a cornerstone of a viable drug candidate. Poor solubility can lead to a cascade of challenges, including inadequate bioavailability, difficulties in formulation, and ultimately, the failure of a promising therapeutic agent. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, a substituted pyrazole of potential interest in medicinal chemistry. While experimental data for this specific molecule is not publicly available, this document will serve as an in-depth theoretical and practical resource. We will delve into the predicted solubility based on its chemical structure, provide a robust methodology for its experimental determination, and discuss the key factors that govern its behavior in various organic solvents.

Physicochemical Characterization and Predicted Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a valuable initial guide.[1] An analysis of the functional groups present in 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole allows for a qualitative prediction of its solubility.

The molecular structure of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is characterized by a central pyrazole ring, substituted with a 4-bromobenzyl group at the N1 position, a chlorine atom at C4, and a nitro group at C3.

Analysis of Functional Groups and Their Influence on Solubility
  • Pyrazole Core: The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While the parent pyrazole has some water solubility, its derivatives' solubility is heavily influenced by the nature of its substituents.[2]

  • 4-Bromobenzyl Group: This is a large, non-polar, and hydrophobic substituent. The presence of the benzene ring and the bromine atom will significantly decrease the molecule's affinity for polar solvents.[3]

  • Chloro Group: The chlorine atom is an electron-withdrawing group that adds to the molecule's molecular weight and has a modest impact on its polarity.

  • Nitro Group: The nitro group (-NO2) is a strongly polar and electron-withdrawing group. It can act as a hydrogen bond acceptor, which may slightly enhance solubility in polar aprotic solvents.[4]

Considering the overall structure, the large non-polar 4-bromobenzyl group is likely to dominate the solubility profile, making the compound poorly soluble in polar solvents like water and lower alcohols. Conversely, its solubility is expected to be higher in non-polar or moderately polar aprotic organic solvents.

Predictive Insights from Physicochemical Parameters

For a structurally similar compound, 4-Bromo-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole, the following computational chemistry data is available:

  • Topological Polar Surface Area (TPSA): 60.96 Ų

  • LogP: 3.2555

The TPSA is a measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen) and is a good indicator of a molecule's ability to form hydrogen bonds. A TPSA of 60.96 Ų suggests a moderate degree of polarity. However, the LogP value, which represents the logarithm of the partition coefficient between octanol and water, is a measure of lipophilicity. A LogP of 3.2555 indicates a significant preference for a non-polar environment (octanol) over a polar one (water), suggesting poor aqueous solubility.

Based on this analysis, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is predicted to be:

  • Poorly soluble in highly polar protic solvents (e.g., water, methanol, ethanol).

  • Moderately to highly soluble in moderately polar aprotic solvents (e.g., dichloromethane, acetone, ethyl acetate).

  • Soluble in non-polar solvents (e.g., toluene, hexane), although the presence of the polar nitro group might limit its solubility in very non-polar alkanes.

The following diagram illustrates the key molecular features of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole and their anticipated interactions with different solvent types.

cluster_solute 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole cluster_solvents Organic Solvents Pyrazole Pyrazole Core (Aromatic, Moderately Polar) PolarAprotic Polar Aprotic (e.g., Acetone) Pyrazole->PolarAprotic Dipole-Dipole Interactions (Moderate Solubility) Bromobenzyl 4-Bromobenzyl Group (Non-polar, Hydrophobic) PolarProtic Polar Protic (e.g., Methanol) Bromobenzyl->PolarProtic Unfavorable Interactions (Low Solubility) NonPolar Non-Polar (e.g., Toluene) Bromobenzyl->NonPolar Favorable van der Waals Interactions (High Solubility) Chloro Chloro Group (Electron-withdrawing) Nitro Nitro Group (Polar, H-bond acceptor) Nitro->PolarAprotic Dipole-Dipole Interactions (Good Solubility)

Caption: Predicted interactions of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole with organic solvents.

A Practical Guide to Experimental Solubility Determination

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole in a range of organic solvents. The shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[5]

Materials and Equipment
  • 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Protocol
  • Preparation of Saturated Solutions: a. Add an excess amount of solid 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.[6] b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). d. Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.[5]

  • Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification of Solute Concentration: a. Prepare a series of standard solutions of known concentrations of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole in the respective organic solvents. b. Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.[7] c. Dilute the filtered sample solutions with the corresponding solvent to a concentration that falls within the linear range of the calibration curve. d. Analyze the diluted sample solutions and determine the concentration of the dissolved compound by interpolating from the calibration curve.

  • Calculation of Solubility: a. Calculate the solubility of the compound in each solvent by multiplying the determined concentration by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram outlines the workflow for the experimental determination of solubility.

A 1. Add excess solid to solvent B 2. Equilibrate at constant temperature (e.g., 24-48h shaking) A->B C 3. Collect supernatant B->C D 4. Filter to remove undissolved solid C->D E 5. Dilute the filtrate D->E F 6. Analyze by HPLC/UV-Vis E->F G 7. Quantify against calibration curve F->G H 8. Calculate solubility G->H

Caption: Workflow for the experimental determination of solubility.

Key Factors Influencing Solubility

Several factors can significantly impact the solubility of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole. A thorough understanding of these is essential for accurate and reproducible measurements.

Temperature

The solubility of most solid compounds in organic solvents increases with temperature. The relationship between temperature and solubility can be described by the van't Hoff equation.[1] It is therefore critical to maintain a constant and accurately recorded temperature during the solubility experiment.

Solvent Polarity

As previously discussed, the polarity of the solvent plays a pivotal role. A systematic study of solubility in a range of solvents with varying polarities can provide valuable insights into the solute-solvent interactions that govern the dissolution process.

Crystal Polymorphism

Organic molecules can often exist in different crystalline forms, known as polymorphs. These polymorphs can have different crystal lattice energies, which in turn can lead to different solubilities.[8] The stable polymorph generally has the lowest solubility, while metastable forms are more soluble.[9] It is important to characterize the solid form of the compound being used for solubility studies, for instance, by X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC), to ensure consistency.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabular Summary of Solubility Data
SolventDielectric ConstantSolubility (mg/mL) at 25 °C
Hexane1.88Experimental Value
Toluene2.38Experimental Value
Dichloromethane8.93Experimental Value
Ethyl Acetate6.02Experimental Value
Acetone20.7Experimental Value
Ethanol24.5Experimental Value
Methanol32.7Experimental Value

Note: The dielectric constant is a measure of solvent polarity.

Graphical Representation

A plot of solubility versus the dielectric constant of the solvents can be a useful tool to visualize the relationship between solvent polarity and the solubility of the compound. Based on the predictions, a bell-shaped curve might be expected, with the peak solubility occurring in a solvent of intermediate polarity.

Conclusion

References

  • Solubility of Things. Pyrazole.[Link]

  • Veeprho. (2025, November 6). Effect of Polymorphism Formulations.[Link]

  • Bannan, C. C., Calabró, G., Kyu, D. Y., & Mobley, D. L. (2016). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 116(13), 7520–7538. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.[Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[Link]

  • University of Sydney. (2023, August 31). Solubility of Organic Compounds.[Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. [Link]

  • Borghetti, G., & Nicola, M. (2019). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 11(12), 643. [Link]

  • Chemistry Steps. Solubility of Organic Compounds.[Link]

  • Toma, C., & Zălaru, F. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17743. [Link]

  • Hughes, D. L. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega, 5(27), 16507–16514. [Link]

  • LibreTexts Chemistry. Functional Groups In Organic Chemistry.[Link]

  • Gothwal, A., & Kumar, L. (2017). Effects of polymorphism and solid-state solvation on solubility and dissolution rate. Journal of Applied Pharmaceutical Science, 7(10), 220-227. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Wikipedia. Quantitative structure–activity relationship.[Link]

  • Harper College. Water Solubility - Functional Groups.[Link]

  • TutorChase. How do functional groups affect solubility in organic compounds?[Link]

  • Slideshare. solubility experimental methods.pptx.[Link]

  • Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078–7084. [Link]

  • ResearchGate. Predict solubility of organic compounds?[Link]

  • PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter.[Link]

  • Optibrium. (2025, February 19). How to build a better QSAR model [Video]. YouTube. [Link]

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Methodological & Application

Technical Application Note: Regioselective Synthesis of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis protocol for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole , a highly functionalized heterocyclic scaffold often utilized in the development of agrochemicals and pharmaceutical kinase inhibitors.

The synthesis relies on a base-mediated nucleophilic substitution (


) between 4-chloro-3-nitro-1H-pyrazole  and 4-bromobenzyl bromide . A critical challenge in this pathway is controlling the regioselectivity of the N-alkylation to favor the desired 1,3-isomer over the thermodynamically competitive 1,5-isomer. This guide provides a self-validating protocol using mild basic conditions to maximize regiocontrol, accompanied by definitive analytical methods to distinguish the isomers.

Retrosynthetic Analysis & Strategic Logic

The target molecule consists of a pyrazole core decorated with a nitro group, a chlorine atom, and a 4-bromobenzyl moiety.

Disconnection Strategy

The most efficient disconnection is at the N1–C(benzyl) bond. This approach utilizes the pre-functionalized pyrazole core, avoiding the difficulties associated with late-stage nitration or chlorination which often suffer from poor regiocontrol on the deactivated pyrazole ring.

Critical Control Point: Regioselectivity

The starting material, 4-chloro-3-nitro-1H-pyrazole, exists in a tautomeric equilibrium. Upon deprotonation, the resulting anion has two nucleophilic sites: N1 and N2.

  • Path A (Desired): Alkylation at N1 yields the 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole .

  • Path B (Undesired): Alkylation at N2 yields the 1-(4-bromobenzyl)-4-chloro-5-nitro-1H-pyrazole .

Expert Insight: Steric hindrance generally disfavors attack adjacent to the bulky nitro group (Path B). However, the "lone pair repulsion" effect and solvent interactions can sometimes stabilize the transition state for N2 alkylation. Using a mild base (


) in a polar aprotic solvent (DMF) at moderate temperatures typically maximizes the yield of the less sterically hindered 1,3-isomer (Target).

G SM 4-chloro-3-nitro-1H-pyrazole (Tautomeric Mixture) Base Base (K2CO3) Deprotonation SM->Base Anion Pyrazolide Anion (Resonance Hybrid) Base->Anion Target TARGET (Major) 1-(4-bromobenzyl)-4-chloro-3-nitro Anion->Target Path A: Sterically Favored (Attack distal to NO2) Impurity IMPURITY (Minor) 1-(4-bromobenzyl)-4-chloro-5-nitro Anion->Impurity Path B: Sterically Hindered (Attack proximal to NO2)

Figure 1: Regioselectivity pathways in the alkylation of 3-nitropyrazoles.

Materials & Equipment

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.Role
4-Chloro-3-nitro-1H-pyrazole 1260786-27-3*147.521.0Nucleophile (Core)
4-Bromobenzyl bromide 589-15-1249.941.1Electrophile
Potassium Carbonate (

)
584-08-7138.212.0Base
N,N-Dimethylformamide (DMF) 68-12-2--Solvent (Anhydrous)
Ethyl Acetate / Hexanes ---Workup/Purification

*Note: If 4-chloro-3-nitro-1H-pyrazole is unavailable, it can be synthesized via nitration of 4-chloropyrazole using


.
Equipment
  • Round-bottom flask (50 mL or 100 mL) with magnetic stir bar.

  • Oil bath with temperature controller.

  • Rotary evaporator.

  • Silica gel flash chromatography column.

  • High-vacuum pump.

Experimental Protocol

Step 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask and cool under a stream of nitrogen.

  • Dissolution: Add 4-chloro-3-nitro-1H-pyrazole (1.48 g, 10.0 mmol, 1.0 equiv) to the flask.

  • Solvent: Add anhydrous DMF (20 mL). Stir until fully dissolved.

  • Base Addition: Add

    
      (2.76 g, 20.0 mmol, 2.0 equiv) in a single portion. The suspension may turn slightly yellow/orange due to anion formation. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.
    
Step 2: Alkylation[2]
  • Electrophile Addition: Add 4-bromobenzyl bromide (2.75 g, 11.0 mmol, 1.1 equiv) dropwise (if liquid) or in small portions (if solid) to the stirring suspension.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (30% EtOAc in Hexanes). The starting material (

      
      ) should disappear, and two higher running spots will appear (Target isomer usually runs slightly lower than the 5-nitro impurity due to dipole moments, but this varies by solvent system).
      
Step 3: Workup
  • Quench: Cool the reaction to RT and pour the mixture into ice-water (100 mL).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with Brine (

    
     mL) to remove residual DMF.
    
    • Note: Thorough washing is crucial as DMF can interfere with silica gel separation.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude yellow solid.
    
Step 4: Purification (Critical for Isomer Separation)
  • Column Chromatography: Purify the crude residue via silica gel flash chromatography.

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Elution Order: The 1,5-isomer (impurity) typically elutes first (less polar). The 1,3-isomer (target) elutes second.

  • Isolation: Collect the fractions containing the major product (second spot), concentrate, and dry under high vacuum.

Analytical Validation (QC)

To ensure the correct regioisomer has been isolated, the following analytical criteria must be met.

NMR Diagnostics

The most definitive method to distinguish the 3-nitro isomer from the 5-nitro isomer is NOE (Nuclear Overhauser Effect) or HMBC , but 1H NMR chemical shifts are also indicative.

  • Target (1,3-isomer):

    • Structure: Nitro group is at C3.[1] The Proton is at C5.

    • NOE Signal: Strong NOE correlation observed between the Benzyl

      
        protons and the Pyrazole C5-H . (They are spatially close).
      
    • 1H NMR (

      
      ):  Pyrazole C5-H typically appears at 
      
      
      
      7.4 – 7.6 ppm.
  • Impurity (1,5-isomer):

    • Structure: Nitro group is at C5. The Proton is at C3.

    • NOE Signal: NO correlation between Benzyl

      
       and Pyrazole C3-H (blocked by the nitro group).
      
    • 1H NMR (

      
      ):  Pyrazole C3-H typically appears slightly upfield or downfield depending on concentration, but the lack of NOE is the confirmation.
      
Expected Data
  • Yield: 65–80% (White to pale yellow solid).

  • 1H NMR (400 MHz,

    
    ): 
    
    
    
    7.55 (s, 1H, Pyrazole-H), 7.50 (d, J=8.4 Hz, 2H, Ar-H), 7.15 (d, J=8.4 Hz, 2H, Ar-H), 5.30 (s, 2H,
    
    
    ).
  • Mass Spec (ESI): Calculated for

    
    
    
    
    
    : 315.9/317.9. Found: Matches pattern.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in solvent.Ensure DMF is anhydrous. Increase base stirring time.
High 1,5-Isomer Ratio Reaction temperature too high or solvent too non-polar.Keep temp

60°C. Ensure pure DMF is used (polar solvents favor 1,3-isomer via dipole stabilization).
Product Oiling Out Residual DMF preventing crystallization.Perform an extra brine wash or azeotrope with heptane on the rotovap.

Workflow Diagram

Workflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup & Purification Start Dissolve 4-chloro-3-nitro-1H-pyrazole in DMF Base Add K2CO3 (2.0 eq) Stir 15 min @ RT Start->Base AddElec Add 4-Bromobenzyl bromide (1.1 eq) Base->AddElec Heat Heat to 60°C Stir 4-6 Hours AddElec->Heat Quench Quench in Ice Water Extract w/ EtOAc Heat->Quench Wash Wash w/ Brine (x2) Dry over Na2SO4 Quench->Wash Column Flash Chromatography (Hex/EtOAc Gradient) Wash->Column Isolate Isolate Major Fraction (1,3-Isomer) Column->Isolate

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Properties. Springer.
  • Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Gosselin, F., et al. (2003). Regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. Synlett.

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Mastering the Purification of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, a compound of significant interest in medicinal chemistry and drug development. The methodologies outlined herein are designed for researchers, scientists, and professionals in the field, emphasizing not just the procedural steps but the underlying scientific principles to ensure robust and reproducible outcomes.

Introduction: The Imperative of Purity

The biological activity and clinical efficacy of any pharmaceutical agent are intrinsically linked to its purity. For a molecule like 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, which possesses a complex arrangement of functional groups—a substituted pyrazole core, a nitro group, and halogen atoms—the removal of synthetic byproducts, unreacted starting materials, and isomers is paramount. This guide will explore the most effective techniques to achieve high purity, leveraging the physicochemical properties of the target compound.

The structure of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole imparts a moderate degree of lipophilicity, as indicated by a predicted XLogP3-AA value of around 3.9. Its molecular weight is approximately 316.54 g/mol . These characteristics, along with the presence of polarizable halogen atoms and a polar nitro group, guide the selection of appropriate purification strategies.

Strategic Approaches to Purification

The purification of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole can be approached through several well-established techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. The two primary methods discussed are recrystallization and column chromatography, with preparative High-Performance Liquid Chromatography (HPLC) presented as a high-resolution alternative for achieving analytical-grade purity.

Recrystallization: The Art of Crystal Engineering

Recrystallization is a powerful and economical technique for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For pyrazole derivatives, selecting an appropriate solvent is critical.[1]

Causality Behind Solvent Selection:

The ideal recrystallization solvent will exhibit the following characteristics:

  • High solubility of the target compound at elevated temperatures.

  • Low solubility of the target compound at low temperatures.

  • High or very low solubility of impurities at all temperatures.

  • Inertness towards the target compound.

  • A boiling point that is not excessively high or low.

Given the structure of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, a moderately polar solvent system is likely to be effective. The presence of the polar nitro group and the pyrazole ring suggests some solubility in polar solvents, while the bromobenzyl group indicates solubility in less polar organic solvents.

Protocol for Recrystallization:

  • Solvent Screening: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Solvent Screening for Recrystallization

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation upon Cooling
EthanolSparingly SolubleSolubleGood
IsopropanolSparingly SolubleSolubleGood
Ethyl Acetate/HexaneSolubleVery SolubleFair (potential for oiling out)
TolueneSparingly SolubleSolubleGood

Note: This table presents expected outcomes based on the properties of similar compounds.

Visualization: Recrystallization Workflow

G cluster_0 Recrystallization Protocol A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (if necessary) A->B Remove insoluble impurities C 3. Slow Cooling to Induce Crystallization A->C If no insoluble impurities B->C D 4. Isolate Crystals by Filtration C->D Maximize yield by cooling E 5. Wash Crystals with Cold Solvent D->E Remove soluble impurities F 6. Dry Purified Product E->F

Caption: A generalized workflow for the purification of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole via recrystallization.

Column Chromatography: Separation by Adsorption

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. For nitroaromatic and halogenated compounds, silica gel is a common and effective stationary phase.[2][3]

Causality Behind Method Development:

The polarity of the eluent (mobile phase) is critical for achieving good separation. A less polar solvent will result in slower elution of all compounds, while a more polar solvent will accelerate their movement down the column. The goal is to find a solvent system that provides a good separation between the target compound and its impurities. The predicted lipophilicity (XLogP ~3.9) of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole suggests that a mixture of a non-polar solvent (like hexane or cyclohexane) and a moderately polar solvent (like ethyl acetate or dichloromethane) will be effective.

Protocol for Column Chromatography:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Data Presentation: Eluent System for Column Chromatography

Eluent System (Hexane:Ethyl Acetate)Retention Factor (Rf) of Target CompoundSeparation from Impurities
90:10~0.4Good separation from more polar impurities
80:20~0.6Good separation from less polar impurities
70:30>0.7May co-elute with less polar impurities

Note: Rf values are estimates and should be optimized using TLC prior to running the column.

Visualization: Column Chromatography Workflow

G cluster_1 Column Chromatography Protocol A 1. Pack Column with Silica Gel Slurry B 2. Load Crude Product Adsorbed on Silica A->B C 3. Elute with a Solvent Gradient (e.g., Hexane/EtOAc) B->C D 4. Collect and Monitor Fractions by TLC C->D E 5. Combine Pure Fractions D->E Identify fractions with pure product F 6. Evaporate Solvent to Obtain Purified Product E->F G cluster_2 Preparative HPLC Protocol A 1. Develop Analytical Scale Method B 2. Scale Up to Preparative Column A->B C 3. Dissolve and Filter Crude Sample B->C D 4. Inject Sample and Run Optimized Gradient C->D E 5. Collect Fractions of the Target Peak D->E F 6. Isolate Pure Product from Solvent E->F

Sources

Application Note: A High-Throughput Screening Workflow for the Characterization of Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Using 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole as a Case Study

Abstract

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological targets. This application note presents a comprehensive, tiered workflow for the characterization of novel chemical entities, using the synthetic compound 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole as a representative example. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent protein kinase inhibitors.[1][2] This guide provides field-proven protocols for compound management, primary biochemical screening, hit confirmation, and secondary cell-based assays, designed to rigorously validate potential hits and eliminate common screening artifacts.[3] Methodologies include the ADP-Glo™ Kinase Assay for primary screening and the CellTiter-Glo® Luminescent Cell Viability Assay for cytotoxicity profiling, ensuring a robust and reliable data package for hit-to-lead progression.

Introduction: The Rationale for Screening Pyrazole-Based Compounds

The pyrazole ring is a versatile heterocyclic scaffold widely employed in the development of therapeutic agents.[4] Its synthetic tractability and ability to form key interactions with biological targets have made it a staple in medicinal chemistry.[1] Notably, numerous FDA-approved drugs, particularly protein kinase inhibitors such as Crizotinib and Ruxolitinib, incorporate a pyrazole core, highlighting its significance in oncology and inflammation research.[2]

The subject of this case study, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, is a novel compound with structural features suggesting potential biological activity. The substituted pyrazole core is a known hinge-binding motif for many protein kinases.[1] The presence of halogen atoms (bromine and chlorine) can enhance binding affinity through halogen bonding and modulate pharmacokinetic properties. Therefore, a logical starting point for characterizing this compound is to screen it against a panel of protein kinases, a target class deeply implicated in numerous diseases.

This document outlines a systematic HTS cascade designed to:

  • Identify initial hits from a large-scale biochemical screen.

  • Confirm hit activity and determine potency through dose-response analysis.

  • Eliminate false positives using orthogonal and counter-screening assays.[5]

  • Assess cellular activity and cytotoxicity to establish a preliminary therapeutic window.

The principles and protocols described herein are broadly applicable to the HTS-based characterization of other novel small molecules. For a comprehensive resource on assay development, readers are encouraged to consult the Assay Guidance Manual provided by the National Center for Advancing Translational Sciences (NCATS).[6][7]

Compound Management and Preparation

Maintaining compound integrity is critical for the accuracy and reproducibility of HTS data.[8] Proper handling, from initial solubilization to the creation of assay-ready plates, prevents degradation and minimizes variability.

2.1. Initial Characterization & Solubilization

Before screening, it is essential to understand the compound's basic physicochemical properties.

  • Purity: Assessed by LC-MS and/or NMR (data not shown). Minimum purity of >95% is recommended.

  • Solubility: Tested empirically in 100% DMSO. 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is soluble in DMSO up to at least 10 mM.

  • Storage: High-concentration stock solutions in DMSO should be stored at -20°C or -80°C in low-binding, sealed tubes to prevent degradation and water absorption.[8]

2.2. Protocol: Preparation of Compound Stock and Assay-Ready Plates

This protocol describes the preparation of a 10 mM primary stock solution and subsequent creation of assay-ready plates for quantitative HTS (qHTS), where compounds are tested across a concentration range.[9]

Table 1: Compound Stock Preparation

Step Action Details & Rationale
1 Primary Stock Preparation Weigh 3.165 mg of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole (MW: 316.54 g/mol ) and dissolve in 1 mL of 100% DMSO to create a 10 mM stock solution . Vortex thoroughly.
2 Intermediate Plate Preparation In a 384-well polypropylene plate, create an intermediate dilution series. For example, perform a 1:3 serial dilution from the 10 mM stock to generate a range of concentrations. This minimizes the number of direct manipulations of the primary stock.

| 3 | Assay-Ready Plate Stamping | Use an acoustic liquid handler (e.g., Echo®) or pin tool to transfer nanoliter volumes (e.g., 25 nL) from the intermediate plate into 384-well assay plates (e.g., solid white, low-volume plates). This creates the final, assay-ready plates for the screening campaign.[9][10] |

The HTS Cascade: A Tiered Approach to Hit Validation

A tiered approach is essential for efficiently managing the large datasets generated by HTS and focusing resources on the most promising compounds.[11][12] This workflow progresses from a broad primary screen to increasingly specific validation assays.

HTS_Cascade cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Hit Confirmation cluster_2 Tier 3: Hit Validation cluster_3 Tier 4: Cellular Activity Primary Primary Screen (e.g., 10 µM single point) Kinase Panel vs. Test Compound DoseResponse Dose-Response Curve (10-point, 1:3 dilution) Determine IC50 Primary->DoseResponse Primary Hits Orthogonal Orthogonal Assay (Different detection method) Confirms On-Target Activity DoseResponse->Orthogonal Confirmed Hits Counter Counter-Screen (Assay interference test) Rules out artifacts DoseResponse->Counter Cellular Cell-Based Assay (Target Engagement) Orthogonal->Cellular Validated Hits Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo®) Cellular->Cytotoxicity

Diagram 1: A tiered high-throughput screening cascade for hit validation.

Tier 1: Primary Screen - Biochemical Kinase Inhibition

The goal of the primary screen is to broadly and rapidly identify "primary hits" that show activity against one or more kinases at a single, high concentration (typically 10 µM).[13] The ADP-Glo™ Kinase Assay is an ideal choice for this purpose as it provides a universal method for monitoring the activity of virtually any ADP-generating enzyme, including kinases.[14][15] The assay quantifies the amount of ADP produced in a kinase reaction, with a decrease in ADP corresponding to kinase inhibition.[16]

Protocol 1: ADP-Glo™ Primary Kinase Screen (384-well format)

  • Reagent Preparation : Prepare kinase buffer, kinase/substrate solution, and ATP solution according to the specific requirements of the target kinases. Prepare ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's protocol.[17]

  • Compound Addition : Start with the assay-ready plates containing 25 nL of the test compound (10 mM stock in DMSO).

  • Kinase Reaction :

    • Add 2.5 µL of kinase/substrate solution to each well.

    • To initiate the reaction, add 2.5 µL of ATP solution (final concentration at or near the Kₘ for each kinase). The final compound concentration will be 50 µM.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation :

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[14]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Read luminescence on a plate reader (e.g., BMG PHERAstar FSX).[18]

Data Analysis & Quality Control :

  • Controls : Include positive controls (e.g., Staurosporine, a broad-spectrum kinase inhibitor) and negative controls (DMSO vehicle).

  • Z'-Factor : Calculate the Z'-factor to assess assay quality. A Z' ≥ 0.5 is considered excellent for HTS.[19]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Hit Criteria : A primary hit is typically defined as a compound that causes ≥50% inhibition relative to controls.

Tier 2: Dose-Response and Potency Determination

Primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀ value). This step helps to eliminate single-point artifacts and prioritize the most potent compounds.[9] The ADP-Glo™ assay protocol is used again, but with serially diluted compound concentrations.

Table 2: Example Dose-Response Data for a Hypothetical Hit

Kinase Target IC₅₀ (µM) Hill Slope Max Inhibition (%)
Kinase A 0.85 1.1 98%
Kinase B 12.5 0.9 95%
Kinase C > 50 - < 20%

| Kinase D | > 50 | - | < 15% |

Data is hypothetical and for illustrative purposes only. The results in Table 2 suggest the compound is a potent and selective inhibitor of Kinase A.

Tier 3: Orthogonal and Counter-Screens for Hit Validation

A critical step in any screening campaign is to rule out false positives.[3][5] This is achieved through two types of assays:

  • Orthogonal Assays : These assays confirm the biological activity of the hit using a different technology or detection principle.[11][20] For a kinase inhibitor identified via ADP-Glo (which measures product formation), a suitable orthogonal assay might measure substrate consumption or utilize a different readout, such as fluorescence polarization. This ensures the observed activity is not an artifact of the primary assay's detection system.[3][21]

  • Counter-Screens : These assays are designed to identify compounds that interfere with the assay technology itself.[5] For luminescence-based assays like ADP-Glo™, a key counter-screen is to test for luciferase inhibition. This can be done by running the Kinase Detection Reagent step in the presence of a fixed amount of ATP and the test compound. A drop in signal indicates the compound is an inhibitor of the reporter enzyme (luciferase), not the target kinase.

Diagram 2: A decision tree for triaging hits based on validation assays.

Tier 4: Assessing Cellular Activity and Cytotoxicity

Validated hits from biochemical assays must be tested in a cellular environment to confirm target engagement and assess potential toxicity.

Cell-Based Target Engagement Assay : The specific assay depends on the kinase target and its known signaling pathway. An example would be a Western blot or ELISA to measure the phosphorylation of a known downstream substrate of the target kinase in cells treated with the compound. A reduction in substrate phosphorylation would indicate successful target engagement in a physiological context.

Pathway Upstream Upstream Signal KinaseA Kinase A (Target) Upstream->KinaseA Substrate Substrate KinaseA->Substrate ATP -> ADP pSubstrate Phospho-Substrate (pSubstrate) Substrate->pSubstrate Response Cellular Response pSubstrate->Response Inhibitor Test Compound Inhibitor->KinaseA

Diagram 3: Hypothetical signaling pathway showing inhibition of Kinase A.

Cytotoxicity Assay : It is crucial to determine if the compound's effect is due to specific target inhibition or general cell toxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust HTS-compatible method for this purpose.[22][23] It measures ATP levels, which are directly proportional to the number of metabolically active, viable cells.[24]

Protocol 2: CellTiter-Glo® Cytotoxicity Assay (384-well format)

  • Cell Plating : Seed cells in a 384-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment : Treat cells with a serial dilution of the test compound for a relevant duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure :

    • Equilibrate the plate to room temperature for 30 minutes.[24]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition : Read luminescence on a plate reader. A decrease in luminescence indicates a reduction in cell viability.

Conclusion and Future Directions

This application note provides a structured, multi-tiered workflow for the HTS-based characterization of novel compounds, using 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole as a model. By integrating robust biochemical assays like ADP-Glo™ with essential validation steps such as orthogonal screening, counter-screening, and cell-based viability assays, researchers can confidently identify and prioritize true, on-target hits. This systematic approach minimizes the risk of pursuing false positives and provides a solid foundation for subsequent hit-to-lead optimization efforts, ultimately accelerating the drug discovery process.

References

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Application Notes and Protocols: 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole as a potential enzyme inhibitor. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4] The unique substitution pattern of the title compound, featuring a bromobenzyl group, a chloro substituent, and a nitro group, suggests its potential for specific interactions with biological targets. This guide outlines the rationale for its investigation, a proposed synthetic route, and detailed protocols for its characterization and evaluation as an enzyme inhibitor. The methodologies described herein are designed to be robust and self-validating, providing a solid framework for researchers in the field of drug discovery.

Introduction and Rationale

Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, valued for their diverse pharmacological activities.[1][2][3][4] The core pyrazole ring system serves as a versatile scaffold for the development of targeted therapeutic agents. Numerous pyrazole-containing drugs are commercially available, highlighting the clinical significance of this chemical class.[2] The biological activities of pyrazole derivatives are often attributed to their ability to act as enzyme inhibitors.[1][5][6][7]

The subject of this guide, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, possesses several structural features that suggest its potential as an enzyme inhibitor:

  • Pyrazole Core: The fundamental heterocyclic ring is a known pharmacophore in many enzyme inhibitors.[1][5][6][7]

  • Aromatic and Halogen Substituents: The 4-bromobenzyl and 4-chloro groups can engage in various non-covalent interactions with amino acid residues in an enzyme's active site, including hydrophobic, halogen bonding, and pi-stacking interactions, thereby enhancing binding affinity and selectivity.

  • Nitro Group: The electron-withdrawing nature of the nitro group can modulate the electronic properties of the pyrazole ring, potentially influencing its reactivity and binding characteristics.

Given the prevalence of pyrazole derivatives as inhibitors of kinases, cyclooxygenases (COXs), and various microbial enzymes, these enzyme classes represent logical starting points for screening 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

Synthesis and Characterization

A plausible synthetic route for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole can be adapted from established methods for the synthesis of substituted pyrazoles.[8][9][10] The following is a proposed synthetic scheme.

Proposed Synthetic Pathway

Caption: Proposed N-alkylation synthesis of the target compound.

Detailed Synthetic Protocol
  • Reaction Setup: To a solution of 4-chloro-3-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add 4-bromobenzyl bromide (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole should be confirmed using a combination of analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the benzylic protons, aromatic protons of the bromobenzyl group, and the pyrazole ring proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₇BrClN₃O₂ (316.54 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.
Melting Point A sharp melting point range.

Protocols for Enzyme Inhibition Assays

The following protocols are designed to screen 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole against a panel of representative enzymes and to characterize its inhibitory activity.

General Workflow for Enzyme Inhibition Studies

Enzyme_Inhibition_Workflow A Enzyme and Substrate Selection B Primary Screening Assay A->B Develop assay C IC50 Determination B->C Active hits D Mechanism of Inhibition Studies C->D Potent inhibitors E Data Analysis and Interpretation D->E

Caption: A general workflow for characterizing an enzyme inhibitor.

Primary Screening: Single-Point Inhibition Assay

Objective: To rapidly assess if 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole exhibits inhibitory activity against a selected enzyme at a single, high concentration.

Protocol:

  • Prepare Reagents:

    • Enzyme stock solution.

    • Substrate stock solution.

    • Assay buffer.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Positive control inhibitor stock solution.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test compound to the test wells (final concentration, e.g., 10 µM).

    • Add DMSO (vehicle control) to the control wells.

    • Add the positive control inhibitor to its designated wells.

    • Add the enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate time intervals using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for the test compound relative to the vehicle control.

IC₅₀ Determination: Dose-Response Assay

Objective: To determine the concentration of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole required to inhibit 50% of the enzyme's activity (IC₅₀ value).

Protocol:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the test compound in DMSO.

  • Assay Procedure: Follow the same procedure as the primary screening assay, but instead of a single concentration, add the different concentrations of the test compound to the respective wells.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Parameter Description
IC₅₀ The half maximal inhibitory concentration of the compound.
Hill Slope The steepness of the dose-response curve.
The coefficient of determination, indicating the goodness of fit.
Mechanism of Inhibition Studies

Objective: To elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Protocol:

  • Vary Substrate Concentration: Perform the enzyme assay with varying concentrations of the substrate in the presence of different fixed concentrations of the inhibitor.

  • Data Analysis:

    • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the mechanism of inhibition.

Inhibition Type Effect on Vmax Effect on Km Lineweaver-Burk Plot Intersection
Competitive No changeIncreasesOn the y-axis
Non-competitive DecreasesNo changeOn the x-axis
Uncompetitive DecreasesDecreasesParallel lines
Mixed DecreasesVariesIntersect to the left of the y-axis

Potential Enzyme Targets and Rationale

Based on the structural features of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole and the known biological activities of similar compounds, the following enzyme classes are proposed as potential targets:

  • Protein Kinases: The pyrazole scaffold is a common feature in many kinase inhibitors. The aromatic and halogenated moieties of the title compound could potentially occupy the ATP-binding pocket of various kinases.

  • Cyclooxygenases (COX-1 and COX-2): Many non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrazole core target COX enzymes.

  • Bacterial Enzymes: Pyrazole derivatives have shown promising antibacterial activity by inhibiting essential bacterial enzymes.[5][11] For example, they have been shown to inhibit type II bacterial topoisomerases.[5]

Data Interpretation and Troubleshooting

  • High IC₅₀ values: May indicate weak inhibition or non-specific binding. Further optimization of the compound's structure may be necessary.

  • Poor solubility: The compound may precipitate in the assay buffer, leading to inaccurate results. Consider using a lower concentration of DMSO or adding a surfactant.

  • Assay interference: The compound may interfere with the detection method (e.g., by absorbing light at the same wavelength as the product). Run appropriate controls to account for this.

Conclusion

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole represents a promising starting point for the development of novel enzyme inhibitors. The protocols and guidelines presented in this document provide a robust framework for its synthesis, characterization, and biological evaluation. A systematic approach, beginning with broad screening and progressing to detailed mechanistic studies, will be crucial in uncovering the therapeutic potential of this compound.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1347. [Link]

  • World Journal of Pharmaceutical Research. (2023). Synthesis and Characterization of Novel Pyrazole Derivatives. WJPR, 12(3).

  • International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. IJPSR, 10(5), 2349-2356.
  • Hao, L. A., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2479. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. JPSI, 2(5), 1-6.
  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]

  • Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2727. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. JCHR, 14(6), 2816-2822. [Link]

  • SBD, D., et al. (2023). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 28(2), 805. [Link]

  • PubChem. 1-benzyl-4-bromo-1H-pyrazole. [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • Fries, R. W., et al. (1986). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Journal of Medicinal Chemistry, 29(4), 584-590. [Link]

  • MDPI. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. [Link]

  • Wiebe, D. S., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 23(11), 2776. [Link]

  • ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. [Link]

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Application Notes & Protocols: In Vivo Evaluation of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, including anti-inflammatory (e.g., Celecoxib) and anti-cancer (e.g., Crizotinib) properties. The novel compound, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole (hereinafter referred to as BCNP), incorporates several functional groups that suggest a potential for significant biological activity. The nitro group, in particular, is a well-known pharmacophore that can be associated with activities such as antimicrobial, anti-cancer, and anti-inflammatory effects, often through mechanisms involving oxidative stress or bioreduction.

These application notes provide a comprehensive strategic guide for the preclinical in vivo evaluation of BCNP. The experimental design detailed herein follows a logical progression from foundational safety and pharmacokinetic profiling to targeted efficacy studies. The primary objective is to systematically characterize the compound's behavior in a living system to determine its therapeutic potential and establish a foundation for further development. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacology and translational medicine.

Preclinical In Vivo Evaluation Strategy

The in vivo assessment of a novel compound like BCNP must be approached systematically. The workflow is designed to de-risk the compound at each stage, ensuring that resources are invested in efficacy studies only after a viable safety and exposure profile has been established.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Decision & Next Steps MTD Maximum Tolerated Dose (MTD) Study PK Pharmacokinetic (PK) Study MTD->PK Informs dose selection Efficacy_Cancer Anti-Cancer Model (e.g., Xenograft) PK->Efficacy_Cancer Establishes dosing regimen Efficacy_Inflam Anti-Inflammatory Model (e.g., LPS Challenge) PK->Efficacy_Inflam Establishes dosing regimen Go_NoGo Go/No-Go Decision Efficacy_Cancer->Go_NoGo Provides efficacy data Efficacy_Inflam->Go_NoGo Provides efficacy data

Figure 1: High-level workflow for the in vivo evaluation of BCNP.

Section 1: Foundational Safety and Pharmacokinetic Profiling

Rationale: Before assessing efficacy, it is imperative to understand the safety window and the absorption, distribution, metabolism, and excretion (ADME) profile of BCNP. The Maximum Tolerated Dose (MTD) study establishes the upper limit of dosing, preventing acute toxicity from confounding efficacy results. The pharmacokinetic (PK) study reveals whether the compound achieves sufficient exposure in the bloodstream to exert a biological effect.

Protocol 1.1: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of BCNP that can be administered without causing unacceptable toxicity or mortality. This protocol is adapted from OECD Guideline 423 for Acute Oral Toxicity.

Materials:

  • BCNP compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or 10% DMSO/90% corn oil)

  • 6-8 week old female BALB/c mice

  • Standard laboratory equipment (cages, balances, oral gavage needles)

Methodology:

  • Acclimatization: Acclimatize animals for a minimum of 5 days prior to dosing.

  • Dose Formulation: Prepare a stock solution of BCNP in the chosen vehicle. Ensure homogeneity. Prepare serial dilutions for lower dose levels.

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg) administered to a cohort of 3 mice via oral gavage (p.o.).

    • Observe animals continuously for the first 4 hours, then at regular intervals for 14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, weight loss).

    • If no severe toxicity is observed, escalate the dose in a new cohort of 3 mice. A common escalation factor is 2-3x.

    • The MTD is defined as the highest dose at which no more than 10% body weight loss is observed and no mortality or severe clinical signs occur.

  • Endpoint: The primary endpoints are mortality, clinical signs of toxicity, and body weight change.

Data Presentation:

Dose Level (mg/kg) N Mortality Mean Body Weight Change (Day 7) Key Clinical Signs
Vehicle Control30/3+5%None Observed (NO)
1030/3+4%NO
3030/3+2%NO
10030/3-8%Mild lethargy (2-4h)
30032/3-20% (survivor)Severe lethargy, ataxia

This table presents hypothetical data for illustrative purposes.

Protocol 1.2: Single-Dose Pharmacokinetic (PK) Study in Mice

Objective: To characterize the plasma concentration-time profile of BCNP after a single administration and determine key PK parameters.

Materials:

  • BCNP compound

  • 6-8 week old male C57BL/6 mice (cannulated, if possible)

  • Dosing and blood collection supplies (syringes, capillaries, EDTA tubes)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Dosing: Administer a single dose of BCNP (e.g., 50% of the MTD) to a cohort of mice (n=3-5 per time point) via oral gavage (p.o.) and another cohort via intravenous (i.v.) injection for bioavailability calculation.

  • Blood Sampling: Collect blood samples (approx. 50 µL) into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of BCNP in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the mean plasma concentration versus time. Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Presentation:

Parameter Oral (p.o.) Intravenous (i.v.) Description
Dose (mg/kg) 5010Administered Dose
Cmax (ng/mL) 12504500Maximum observed plasma concentration
Tmax (h) 1.00.25Time to reach Cmax
AUClast (h*ng/mL) 48003200Area under the curve to the last time point
t1/2 (h) 4.53.8Elimination half-life
F (%) 30%N/AAbsolute bioavailability

This table presents hypothetical data for illustrative purposes.

G MTD_Result MTD Determined (e.g., 100 mg/kg) Decision Is Exposure Sufficient for Efficacy? MTD_Result->Decision PK_Result PK Profile Analyzed (e.g., F=30%, t1/2=4.5h) PK_Result->Decision Proceed Proceed to Efficacy Models Decision->Proceed Yes Reformulate Reformulate or Re-evaluate Compound Decision->Reformulate No

Application Notes and Protocols for the Radiolabeling of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details a robust protocol for the radiolabeling of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, a pyrazole derivative with potential applications in pharmaceutical research and development. The guide provides two distinct, detailed methodologies for the introduction of a radiolabel: catalytic tritium gas exchange for tritiation and a synthetic approach for carbon-14 labeling. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, step-by-step instructions, from the selection of precursors to the final purification and quality control of the radiolabeled product. The causality behind experimental choices is explained to ensure both scientific integrity and successful implementation.

Introduction

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole class, a scaffold known for its diverse pharmacological activities. The presence of a bromobenzyl group and a nitro-pyrazole core suggests its potential as a lead compound in various therapeutic areas. Radiolabeling of such molecules is a critical step in drug discovery and development, enabling crucial studies such as in vitro and in vivo binding assays, metabolic profiling, and pharmacokinetic analysis.[1][2][3] The introduction of a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), allows for highly sensitive and quantitative detection of the compound in biological systems.[3]

This guide presents two primary strategies for radiolabeling 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole:

  • Tritiation via Catalytic Hydrogen Isotope Exchange: A direct and efficient method for introducing tritium into the molecule, likely at the benzylic position, by exchanging hydrogen atoms with tritium gas in the presence of a metal catalyst.[4][5]

  • Carbon-14 Labeling via Synthesis: A multi-step synthetic approach to incorporate a ¹⁴C atom into the benzyl moiety, offering a metabolically stable radiolabel for long-term studies.[2][6][7]

The choice of radionuclide and labeling strategy depends on the specific application, desired specific activity, and the required metabolic stability of the label.[8]

Chemical Structure and Labeling Positions

The chemical structure of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is presented below. The potential positions for radiolabeling are indicated.

Figure 1: Chemical structure and potential radiolabeling positions.

Materials and Equipment

Reagents and Chemicals
ReagentSupplierGradeNotes
1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazoleCustom Synthesis>98% PurityThe non-radiolabeled standard.
Tritium (³H) GasSpecialized SupplierCarrier-freeHigh isotopic abundance is crucial for high specific activity.
[¹⁴C]Benzyl BromideSpecialized SupplierHigh Specific ActivityPrecursor for ¹⁴C synthesis.
Palladium on Carbon (10% Pd/C)Sigma-AldrichCatalyst GradeFor tritium labeling.
Sodium Hydride (NaH)Sigma-Aldrich60% dispersion in oilFor deprotonation in ¹⁴C synthesis.
4-chloro-3-nitro-1H-pyrazoleCustom Synthesis>98% PurityPrecursor for ¹⁴C synthesis.
Anhydrous N,N-Dimethylformamide (DMF)Acros Organics>99.8%Reaction solvent.
HPLC Grade AcetonitrileFisher Scientific>99.9%Mobile phase for purification.
HPLC Grade WaterFisher ScientificLC-MS GradeMobile phase for purification.
Trifluoroacetic Acid (TFA)Sigma-Aldrich>99%Mobile phase modifier.
Scintillation CocktailPerkinElmerUltima Gold™For radioactivity measurement.
Equipment
EquipmentManufacturerModel/TypePurpose
High-Performance Liquid Chromatography (HPLC)Agilent Technologies1260 Infinity II with UV and Radio-detectorPurification and analysis of the radiolabeled product.
Liquid Scintillation Counter (LSC)PerkinElmerTri-Carb 4910TRQuantification of radioactivity.
Thin-Layer Chromatography (TLC) PlateMilliporeSigmaSilica Gel 60 F₂₅₄Reaction monitoring and purity assessment.
Radio-TLC ScannerElysia-raytestRita StarQuantification of radioactivity on TLC plates.
High-Vacuum ManifoldCustom-Handling of tritium gas.
Inert Atmosphere Glove BoxMBRAUNLabmasterHandling of air-sensitive reagents.
Centrifugal EvaporatorGenevacEZ-2 SeriesSolvent removal.

Detailed Protocols

Protocol 1: Tritium ([³H]) Labeling by Catalytic Gas Exchange

This protocol describes the introduction of tritium into the benzylic position of the target molecule through heterogeneous catalytic exchange with tritium gas.

G cluster_0 Tritium Labeling Workflow A Step 1: Reaction Setup Dissolve substrate in ethyl acetate. Add 10% Pd/C catalyst. B Step 2: Tritiation Freeze-pump-thaw cycle. Introduce ³H gas (1-5 Ci). Stir at room temperature for 4-6 hours. A->B Introduce Tritium C Step 3: Work-up Remove excess ³H gas. Filter catalyst. Evaporate solvent. B->C Reaction Quench D Step 4: Labile Tritium Removal Dissolve in methanol. Evaporate solvent (repeat 3x). C->D Post-processing E Step 5: Purification Purify by radio-HPLC. D->E Isolation F Step 6: Quality Control Determine radiochemical purity by radio-HPLC and radio-TLC. Determine specific activity. E->F Analysis

Figure 2: Workflow for Tritium Labeling.

Step-by-Step Procedure:

  • Reaction Setup: In a specialized glass reaction vessel equipped with a stir bar, dissolve 1-5 mg of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole in 1-2 mL of ethyl acetate. Add 1-2 mg of 10% palladium on carbon (Pd/C) catalyst.

  • Tritiation: Connect the reaction vessel to a high-vacuum manifold. Perform three freeze-pump-thaw cycles to degas the solution. Introduce tritium gas (typically 1-5 Ci) into the vessel and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Work-up: After the reaction is complete, carefully recover the unreacted tritium gas. Filter the reaction mixture through a syringe filter (0.22 µm) to remove the Pd/C catalyst. Wash the catalyst with a small amount of ethyl acetate.

  • Labile Tritium Removal: Combine the filtrate and washings and evaporate the solvent under a gentle stream of nitrogen. To remove any labile tritium, dissolve the residue in 1 mL of methanol and evaporate to dryness. Repeat this step three times.

  • Purification: Purify the crude product by preparative radio-HPLC. A typical system would involve a C18 column with a gradient elution of acetonitrile and water containing 0.1% TFA. Collect fractions and measure the radioactivity of each fraction.

  • Quality Control: Pool the radioactive fractions containing the desired product and determine the radiochemical purity by analytical radio-HPLC and radio-TLC.[9][10] The specific activity is determined by measuring the total radioactivity and the mass of the compound.

Protocol 2: Carbon-14 ([¹⁴C]) Labeling via Synthesis

This protocol outlines the synthesis of [¹⁴C]-1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole starting from 4-chloro-3-nitro-1H-pyrazole and [¹⁴C]-(4-bromobenzyl) bromide.

G cluster_0 Carbon-14 Labeling Workflow A Step 1: Deprotonation Dissolve 4-chloro-3-nitro-1H-pyrazole in anhydrous DMF. Add NaH at 0°C. B Step 2: Alkylation Add [¹⁴C]-(4-bromobenzyl) bromide. Stir at room temperature overnight. A->B Introduce ¹⁴C-label C Step 3: Quenching & Extraction Quench with water. Extract with ethyl acetate. B->C Reaction Termination D Step 4: Purification Purify by flash chromatography or preparative HPLC. C->D Isolation E Step 5: Quality Control Determine radiochemical purity by radio-HPLC and radio-TLC. Confirm structure by co-elution with standard. Determine specific activity. D->E Analysis

Figure 3: Workflow for Carbon-14 Labeling.

Step-by-Step Procedure:

  • Deprotonation: In an inert atmosphere glove box, dissolve 1.2 equivalents of 4-chloro-3-nitro-1H-pyrazole in anhydrous DMF in a flame-dried flask. Cool the solution to 0°C and add 1.5 equivalents of sodium hydride (60% dispersion in oil) portion-wise. Stir the mixture at 0°C for 30 minutes.

  • Alkylation: Add a solution of 1.0 equivalent of [¹⁴C]-(4-bromobenzyl) bromide in a small amount of anhydrous DMF to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product using either flash column chromatography on silica gel or preparative radio-HPLC.

  • Quality Control: Determine the radiochemical purity of the final product by analytical radio-HPLC and radio-TLC.[11] Confirm the identity of the product by co-elution with an authentic, non-radiolabeled standard. Calculate the specific activity based on the amount of radioactivity and the mass of the purified product.[12]

Purification and Quality Control

The purity of the radiolabeled compound is paramount for reliable experimental results.[13]

High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system equipped with a UV detector and a radioactivity detector is essential.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is generally suitable.

  • Mobile Phase: A gradient of acetonitrile and water, often with 0.1% TFA, is used for elution.

  • Analysis: The radiochemical purity is determined by integrating the radioactive peak area as a percentage of the total radioactivity detected.

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used.

  • Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point for developing a suitable solvent system.

  • Detection: The non-radiolabeled standard can be visualized under UV light. The radioactive spot is detected using a radio-TLC scanner.[9]

  • Analysis: The radiochemical purity is calculated from the radioactivity of the product spot relative to the total radioactivity on the TLC plate.

Safety Precautions

Working with radioactive materials requires strict adherence to safety protocols.

  • Tritium (³H): Tritium is a low-energy beta emitter. The primary hazard is internal exposure through inhalation, ingestion, or skin absorption.[14][15] Always handle tritiated compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.[15] Regular monitoring of the work area and personnel (e.g., urine analysis) is recommended.[14][16]

  • Carbon-14 (¹⁴C): Carbon-14 is also a beta emitter with slightly higher energy than tritium. While external radiation risk is low, internal exposure is the main concern.[17] All procedures should be performed in a designated radioactivity laboratory with appropriate shielding and containment measures.

  • Waste Disposal: All radioactive waste must be disposed of according to institutional and national regulations.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the successful radiolabeling of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole with either tritium or carbon-14. The choice between the two methods will depend on the specific research needs. Careful execution of these protocols, coupled with rigorous purification and quality control, will yield a high-purity radiolabeled compound suitable for a wide range of applications in drug discovery and development.

References

  • Revvity. (n.d.). Radiometric Assays and Detection.
  • Zhang, X., et al. (2020). High-throughput radio-TLC analysis. PMC - NIH.
  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds.
  • Gao, Y., et al. (n.d.). The Development and Application of Tritium-Labeled Compounds in Biomedical Research.
  • University of California, Irvine Environmental Health & Safety. (n.d.). Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125.
  • Hesk, D., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au - ACS Publications.
  • Jacobson, O., et al. (2016). Evaluation of C18 monolithic columns for radiochemical purity measurement. PubMed.
  • Hellenic Journal of Nuclear Medicine. (2024). Radiochemical purity and patient preparation: Key factors affecting the accuracy of Ga-DOTATOC PET/CT imaging in neuroendocrine tumors.
  • ResearchGate. (2021). How do you properly use radiolabeled compounds in an experiment?
  • Scott, P. J. H. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. PMC - NIH.
  • EANM. (2021). EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. PMC - NIH.
  • Revvity. (n.d.). Tritium handling precautions.
  • IAEA. (n.d.). Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. INIS-IAEA.
  • American Radiolabeled Chemicals, Inc. (n.d.). Tritium Labeling Services.
  • Moravek, Inc. (n.d.). How Does Radiolabeling Measure Enzyme Activity?
  • Almac Group. (n.d.). Isotopic API labelling with carbon-14.
  • USC Environmental Health & Safety. (2016). Carbon 14.
  • IAEA. (n.d.). LESSON 7: TRITIUM AND C-14 MONITORING.

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Application Notes and Protocols for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a scientifically guided projection for the potential use of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole. As of the date of this document, there is no publicly available experimental data for this specific compound. The proposed applications and methodologies are based on the well-established biological activities of the pyrazole scaffold and structurally related molecules.[1][2][3] These notes are intended to serve as a foundational guide for initiating research and are not based on pre-existing results for this specific molecule.

Introduction: The Pyrazole Scaffold and Rationale for Investigation

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The versatility of the pyrazole core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

The subject of this guide, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole , incorporates several key chemical features that suggest potential for significant biological activity:

  • 4-Chloro and 3-Nitro Substitution: The presence of electron-withdrawing groups like chloro and nitro on the pyrazole ring can significantly influence the molecule's electronic properties, potentially enhancing its interaction with biological targets.[4]

  • 1-(4-bromobenzyl) Group: The bromobenzyl moiety provides a lipophilic character and potential for halogen bonding interactions, which can be crucial for target binding and selectivity.

Given these structural features, this document outlines a hypothetical framework for investigating the medicinal chemistry applications of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, with a primary focus on its potential as an anticancer and antimicrobial agent.

Hypothetical Therapeutic Applications and Mechanistic Considerations

Based on the known activities of substituted pyrazoles, two primary therapeutic areas are proposed for the initial investigation of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole: oncology and infectious diseases.

As a Potential Anticancer Agent

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases such as EGFR and CDK, and the induction of apoptosis.[5][6]

Hypothesized Mechanism of Action: The combination of the pyrazole core with its specific substituents may lead to the inhibition of key signaling pathways involved in cancer cell proliferation and survival. A possible mechanism could involve the inhibition of protein kinases that are often dysregulated in cancer.

Workflow for Anticancer Activity Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A 1. Cell Viability Assay (MTT) (e.g., MCF-7, HepG2, A549) B 2. Determine IC50 Values for active compounds A->B Active Compounds C 3. Apoptosis Assay (Annexin V/PI Staining) B->C D 4. Cell Cycle Analysis (Flow Cytometry) B->D E 5. Kinase Inhibition Assay (e.g., CDK, EGFR) B->E F 6. Structure-Activity Relationship (SAR) Studies C->F D->F E->F

Caption: A proposed workflow for the initial screening and mechanistic evaluation of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole as a potential anticancer agent.

As a Potential Antimicrobial Agent

The pyrazole scaffold is also present in several antimicrobial agents.[7][8][9] The specific substitutions on the target molecule may confer activity against a range of bacterial and fungal pathogens.

Hypothesized Mechanism of Action: The compound could potentially inhibit essential microbial enzymes or disrupt cell wall synthesis.[7] The lipophilic nature of the bromobenzyl group might facilitate its transport across microbial cell membranes.

Experimental Protocols

The following are detailed, step-by-step protocols for the initial in vitro evaluation of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

Protocol 1: In Vitro Anticancer Screening using MTT Assay

This protocol is designed to assess the cytotoxic effects of the compound on various cancer cell lines.[10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[12]

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[11]

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Enzyme Inhibition Assay (Hypothetical Kinase Target)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase (e.g., CDK2, a common target for pyrazole derivatives).[12][13]

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase buffer

  • 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole (dissolved in DMSO)

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the kinase enzyme.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of product formed (e.g., ADP).

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Logical Relationship of Compound Features to Potential Activity

G A 1-(4-bromobenzyl)-4-chloro- 3-nitro-1H-pyrazole B Pyrazole Core (Privileged Scaffold) A->B C 4-Chloro & 3-Nitro Groups (Electron Withdrawing) A->C D 4-Bromobenzyl Group (Lipophilic, Halogen Bonding) A->D E Potential Biological Activity B->E Broad-spectrum activity C->E Modulates electronic properties D->E Enhances target binding & cell permeability

Caption: A diagram illustrating the contribution of different structural motifs of the target compound to its hypothesized biological activity.

Data Interpretation and Structure-Activity Relationship (SAR) Considerations

Interpreting Initial Results:

  • Anticancer Screening: An IC50 value in the low micromolar or nanomolar range against a panel of cancer cell lines would be considered a promising result, warranting further investigation into the mechanism of action.[14][15] However, it is important to note that a structurally similar compound, 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, was found to be inactive in anticancer screenings, suggesting that the position and nature of substituents are critical for activity.[16]

  • Enzyme Inhibition: Potent inhibition of a specific kinase (low IC50 value) would suggest a targeted mechanism of action and provide a clear path for lead optimization.

SAR Insights for Future Analogs: Should the initial compound show promising activity, the following structural modifications could be explored to establish a structure-activity relationship:

  • Modification of the Benzyl Group: Varying the substituent on the phenyl ring (e.g., replacing bromo with chloro, fluoro, or methoxy) can probe the importance of electronic and steric effects.

  • Modification of the Pyrazole Substituents: Replacing the chloro or nitro groups with other electron-withdrawing or electron-donating groups can help to understand their role in target binding.

  • Positional Isomers: Synthesizing and testing positional isomers of the chloro and nitro groups on the pyrazole ring would provide valuable information on the required geometry for activity.

Conclusion

While 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole remains an uncharacterized compound, its structural features, based on the well-documented activities of the pyrazole scaffold, make it a molecule of interest for medicinal chemistry research. The hypothetical applications and detailed protocols provided in this document offer a strategic starting point for its investigation as a potential anticancer or antimicrobial agent. Rigorous experimental validation is essential to determine the true therapeutic potential of this novel pyrazole derivative.

References

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. [Link]

  • Anthrapyrazole anticancer agents. Synthesis and structure-activity relationships against murine leukemias. (1985). PubMed. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2025). MDPI. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). National Institutes of Health. [Link]

  • 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. (n.d.). PubMed Central. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI. [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (n.d.). PubMed. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PubMed Central. [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (n.d.). RSC Publishing. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PubMed Central. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. (n.d.). ResearchGate. [Link]

  • In vitro anticancer screening of synthesized compounds. (n.d.). ResearchGate. [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (n.d.). sioc-journal.cn. [Link]

  • ANTIMICROBIAL AND ANTIBIOFILM ACTIVITY OF SUBSTITUTED PYRAZOLES: DESIGN, SYNTHESIS AND MOLECULAR DOCKING STUDIES. (2026). Scilit. [Link]

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Application Notes and Protocols: 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the synthesis, characterization, and potential applications of the novel pyrazole derivative, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, in the field of material science. While this specific compound is not extensively documented in current literature, this guide extrapolates from established principles of pyrazole chemistry to propose robust synthetic protocols and explore its potential as a versatile building block for advanced materials. The unique combination of a pyrazole core, a potent electron-withdrawing nitro group, and strategically placed halogen atoms suggests significant opportunities in organic electronics, nonlinear optics, and the development of porous crystalline materials.

Introduction: The Rationale for a Multifunctional Pyrazole Scaffold

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and increasingly, in material science.[1][2] Their utility in materials is derived from the pyrazole ring's aromaticity, thermal stability, and versatile coordination chemistry.[3] The strategic functionalization of the pyrazole core allows for the fine-tuning of its electronic and photophysical properties.

The subject of this guide, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, is a molecule designed for multifunctionality:

  • The Pyrazole Core: Provides a stable, electron-rich heterocyclic system that can be readily functionalized.[4]

  • The 3-Nitro Group: As a strong electron-withdrawing group, it significantly lowers the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), a key attribute for creating n-type organic semiconductors.[1]

  • The 4-Chloro Group: This halogen atom further enhances the electron-deficient nature of the pyrazole ring through inductive effects and can influence molecular packing in the solid state.[5]

  • The 1-(4-bromobenzyl) Group: This substituent serves two primary purposes. Firstly, it provides a site for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromine atom, enabling the synthesis of more complex molecular architectures.[6] Secondly, the benzyl group offers a degree of conformational flexibility.

This unique combination of functional groups makes 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole a promising candidate for several material science applications, which will be explored in detail in the subsequent sections.

Synthesis and Characterization

As this is a novel compound, a multi-step synthetic protocol is proposed, based on well-established transformations of the pyrazole ring.[7] The overall synthetic strategy is depicted below.

Synthetic Pathway A Pyrazole B 3-Nitropyrazole A->B Nitration (HNO3/H2SO4) C 4-Chloro-3-nitropyrazole B->C Chlorination (NCS) D 1-(4-bromobenzyl)-4-chloro- 3-nitro-1H-pyrazole C->D N-Alkylation (4-bromobenzyl bromide, K2CO3) OFET Workflow cluster_0 Material Synthesis & Purification cluster_1 Device Fabrication cluster_2 Characterization A 1-(4-bromobenzyl)-4-chloro- 3-nitro-1H-pyrazole B Suzuki Coupling with Thiophene Boronic Ester A->B C Purification (Chromatography, Sublimation) B->C D Substrate Preparation (Si/SiO2) E Source/Drain Deposition (Au) D->E F Active Layer Deposition (Spin-coating/Evaporation) E->F G Electrical Measurement (I-V Characteristics) F->G I Morphological Analysis (AFM, XRD) F->I H Performance Analysis (Mobility, On/Off Ratio) G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Materials Division

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole. The unique structural characteristics of this molecule—a substituted pyrazole core featuring a bulky bromobenzyl group, a chloro substituent, and a nitro group—present specific hurdles to achieving high-quality, single crystals suitable for analysis or downstream applications. This document provides in-depth troubleshooting strategies and foundational knowledge grounded in established crystallographic principles.

Section 1: Understanding the Molecular Landscape

The crystallization behavior of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is dictated by a complex interplay of intermolecular forces originating from its distinct functional groups. A clear understanding of these features is the first step in rational troubleshooting.

  • Pyrazole Core: The pyrazole ring is an aromatic heterocycle. While the N1 position is substituted, the N2 nitrogen's lone pair of electrons can act as a hydrogen bond acceptor. The ring system itself can participate in π-π stacking interactions.

  • Electron-Withdrawing Groups (-Cl, -NO₂): The chloro and, particularly, the highly polar nitro group are strong electron-withdrawing substituents. These groups reduce the electron density of the pyrazole ring and create significant dipole moments in the molecule, influencing its solubility in polar solvents and promoting dipole-dipole interactions during crystal lattice formation.[1]

  • 4-Bromobenzyl Group: This large, relatively non-polar substituent adds significant steric bulk. The benzene ring is a prime candidate for π-π stacking, while the bromine atom can participate in halogen bonding—a specific and directional non-covalent interaction that can be a powerful tool in crystal engineering.[2][3] The presence of this bulky group can, however, sometimes hinder the close packing required for a stable crystal lattice.

The combination of these features suggests that successful crystallization will require a solvent system that can balance the polarity of the nitro-pyrazole core with the more non-polar nature of the bromobenzyl group, while allowing these specific intermolecular interactions to guide the self-assembly process slowly and deliberately.

Section 2: Troubleshooting Guide

This section is structured to address the most common problems encountered during the crystallization of this compound.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

Causality: "Oiling out" or liquid-liquid phase separation occurs when the solute becomes supersaturated to a degree that exceeds the metastable zone limit before nucleation can occur. The solute separates as a liquid phase instead of a solid one. This is common when the compound's melting point is low relative to the solvent's boiling point or when the solution is cooled too rapidly.[4] For a molecule like 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, its complex structure can make it slow to arrange into an ordered lattice, favoring the disordered liquid state.

Solutions:

  • Reduce the Cooling Rate: Drastic temperature changes are a primary cause of oiling out. Instead of placing the solution directly in a freezer, allow it to cool slowly to room temperature on the benchtop, perhaps insulated in a beaker of warm water or a dewar.[4] This gives the molecules more time to orient correctly.

  • Use Less Solvent: Oiling out can occur when the solution is too concentrated. Re-dissolve the oil by gentle warming and add a small amount (5-10% more) of the primary solvent to reduce the concentration slightly before attempting to cool again.[4]

  • Change the Solvent System: The solvent-solute interaction is critical. The current solvent may be too "good," preventing the solute-solute interactions necessary for crystallization. Try a solvent system where the compound has slightly lower solubility at elevated temperatures.

  • Introduce a Seed Crystal: If you have even a tiny amount of crystalline material, adding a single seed crystal to the slightly supersaturated solution can provide a template for proper crystal growth, bypassing the kinetic barrier to nucleation.[5]

  • Use an Anti-Solvent with Higher Viscosity: If using a solvent/anti-solvent system, a low-viscosity anti-solvent can cause rapid precipitation. Switching to a more viscous anti-solvent (e.g., using heptane instead of hexane) can slow down the diffusion process, favoring crystal growth over oiling.

Q2: I've left my solution for days and nothing has happened. Why won't it crystallize?

Causality: The solution is likely either not sufficiently supersaturated or it is stuck in a metastable state where the energy barrier for nucleation is too high. Impurities can also play a major role in inhibiting nucleation.[6]

Solutions:

  • Induce Nucleation by Scratching: Use a clean glass rod to gently scratch the inside surface of the vial below the level of the solution. The microscopic imperfections on the glass provide a high-energy surface that can serve as a nucleation point.

  • Increase Supersaturation:

    • Slow Evaporation: Cover the vial with parafilm and poke a few small holes with a needle. This allows the solvent to evaporate very slowly, gradually increasing the concentration to the point of nucleation. This is one of the most common and effective crystallization methods.[7]

    • Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can use vapor diffusion by placing the vial inside a larger, sealed jar containing a more volatile "poor" solvent (anti-solvent). The anti-solvent vapor will slowly diffuse into the primary solution, reducing the compound's solubility and inducing crystallization.

  • Purify Your Material: This is a critical, often overlooked step. Even small amounts of impurities can dramatically inhibit crystallization.[8][9] Re-purify your compound using column chromatography to ensure it is at least 95% pure before attempting crystallization again.[7]

  • Try Seeding: As mentioned previously, a seed crystal can overcome the nucleation barrier.[5] It is sometimes possible to use a crystal of a chemically similar compound to induce nucleation.[5]

Q3: My product crashed out as a fine powder or microcrystals. How can I get larger, single crystals?

Causality: The formation of powder or microcrystals indicates that nucleation was too rapid and widespread, leading to the simultaneous growth of countless small crystals rather than the slow, ordered growth of a few large ones. This happens when the solution becomes highly supersaturated very quickly.

Solutions:

  • Reduce Supersaturation Level: Start with a less concentrated solution. You want the solution to reach the point of saturation much more slowly.

  • Slow Down Anti-Solvent Addition/Diffusion: If using an anti-solvent, slow the rate of addition to a dropwise pace over a longer period. For vapor diffusion, use a smaller volume of the anti-solvent in the outer chamber or increase the distance between the vials to slow the diffusion rate.

  • Maintain a Constant Temperature: Temperature fluctuations can cause rapid changes in solubility, leading to uncontrolled precipitation. Place your crystallization experiment in a location with a stable temperature, away from drafts or direct sunlight. Thermal gradient methods, such as the slow cooling of sealed, saturated solutions, can produce very high-quality crystals.[10]

  • Re-dissolve and Re-grow: Gently warm the solution to re-dissolve the powder. Ensure the solution is homogeneous and free of any undissolved particles by filtering it through a syringe filter.[7] Then, set it up for a much slower crystallization method (e.g., very slow evaporation or slower vapor diffusion).

Section 3: Crystallization Workflow Diagram & FAQs

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

G start_node start_node process_node process_node decision_node decision_node outcome_node outcome_node solution_node solution_node final_node final_node start Start: Dissolve Compound in Minimal Hot Solvent cool Cool Solution Slowly start->cool check_result Examine Result After 24-48h cool->check_result oiled_out Compound 'Oiled Out' check_result->oiled_out Oil forms? no_solid Solution Remains Clear check_result->no_solid Clear solution? powder Amorphous Powder/ Microcrystals check_result->powder Powder forms? crystals Success: Single Crystals Formed check_result->crystals Crystals form? solve_oil 1. Re-heat, add 5% more solvent 2. Cool much slower 3. Try different solvent oiled_out->solve_oil solve_clear 1. Scratch with glass rod 2. Allow slow evaporation 3. Add anti-solvent (vapor diffusion) 4. Re-purify compound no_solid->solve_clear solve_powder 1. Re-heat, add more solvent 2. Reduce supersaturation rate 3. Ensure constant temperature powder->solve_powder solve_oil->cool Retry solve_clear->cool Retry solve_powder->cool Retry

Caption: Troubleshooting workflow for crystallization experiments.

Frequently Asked Questions (FAQs)
  • Q: What is the best starting point for solvent selection for this compound? A: A good starting point is a binary solvent system.[11] Given the molecule's mixed polarity, try dissolving it in a minimal amount of a moderately polar solvent in which it is soluble, such as acetone, ethyl acetate, or dichloromethane. Then, slowly add a non-polar anti-solvent like hexane or heptane until the solution becomes faintly cloudy. Gentle warming should clarify the solution, which can then be cooled slowly. Refer to the solvent properties table below for guidance.

  • Q: How critical is the purity of my starting material? A: It is absolutely critical. Impurities can inhibit crystal nucleation, get incorporated into the crystal lattice leading to defects, or cause the compound to oil out.[6][8] It is strongly recommended to use material that is >95% pure, as determined by NMR or LC-MS, for the best chance of success.

  • Q: Which crystallization techniques are most effective for a molecule like this? A: For obtaining high-quality single crystals, slow methods are almost always superior. The three recommended techniques to try are:

    • Slow Evaporation: Dissolve the compound in a suitable solvent, cover the vial with a perforated cap/film, and let it stand undisturbed.[7]

    • Slow Cooling: Create a saturated solution at a higher temperature and allow it to cool to room temperature, and then to a lower temperature (e.g., 4°C), over several days.[10]

    • Vapor Diffusion (Liquid/Liquid): Place a concentrated solution of your compound in a small open vial, and place that vial inside a larger sealed jar containing a volatile anti-solvent.[5]

  • Q: How can I confirm the quality and structure of my crystals? A: Visual inspection under a microscope is the first step; good crystals should have sharp edges and flat faces. For definitive structural confirmation and purity assessment, the gold standard is Single-Crystal X-ray Diffraction (SCXRD). Other techniques like Powder X-ray Diffraction (PXRD) can confirm the crystalline nature and identify the polymorph, while Differential Scanning Calorimetry (DSC) can determine the melting point and assess purity.

Section 4: Data & Protocols
Table 1: Solvent Selection Guidance
SolventPolarity IndexBoiling Point (°C)Potential Role for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole
n-Hexane0.169Anti-solvent: Excellent choice for precipitating the compound from more polar solvents.
Toluene2.4111Primary Solvent/Co-solvent: Aromatic nature may help dissolve the bromobenzyl group.
Dichloromethane3.140Primary Solvent: Good starting point for dissolving the compound at room temperature. Its volatility is useful for slow evaporation.
Tetrahydrofuran (THF)4.066Primary Solvent: Good general-purpose solvent, may be effective.
Ethyl Acetate4.477Primary Solvent: Often a good balance of polarity for molecules with multiple functional groups.
Acetone5.156Primary Solvent: Another strong candidate for initial dissolution. Its volatility is also useful.
Ethanol5.278Co-solvent/Recrystallization Solvent: Often used for recrystallizing pyrazole derivatives, but may be too polar to be a primary solvent alone.[12]
Protocol 1: Crystallization by Slow Evaporation
  • Preparation: Place 5-10 mg of your purified compound into a clean, small glass vial (e.g., 2 mL).

  • Dissolution: Add a suitable primary solvent (e.g., dichloromethane) dropwise until the compound fully dissolves. Avoid using a large excess of solvent.

  • Filtration: Filter the solution using a syringe filter (e.g., 0.22 µm PTFE) into a new, clean vial to remove any microscopic dust or undissolved particles.[7]

  • Evaporation: Cover the vial with parafilm. Using a fine needle, poke 2-3 small holes in the parafilm.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent.

Protocol 2: Crystallization by Vapor Diffusion (Liquid/Liquid)
  • Preparation: In a small, open vial (e.g., 0.5 mL), dissolve 5-10 mg of your purified compound in a minimal amount of a "good," less volatile solvent (e.g., toluene or ethyl acetate).

  • Setup: Place this small vial inside a larger vial or jar (e.g., 20 mL scintillation vial).

  • Anti-Solvent Addition: Carefully add 2-3 mL of a "poor," more volatile anti-solvent (e.g., n-hexane) to the larger jar, ensuring the level is below the top of the inner vial. Do not allow the solvents to mix directly.

  • Sealing and Incubation: Seal the larger jar tightly. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, reducing the compound's solubility.

  • Monitoring: Leave the setup undisturbed in a stable environment. Crystals should form over the course of several days.

References
  • University of Cambridge. Guide for crystallization.

  • Sharma, V., et al. (2021). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). International Journal for Research in Applied Science & Engineering Technology, 9(VI), 226-241.

  • Organic Chemistry Portal. Pyrazole synthesis.

  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.

  • ChemScene. 4-Bromo-1-(4-chlorobenzyl)-3-nitro-1h-pyrazole.

  • MDPI. (2018). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules.

  • Google Patents. (1959). Method of crystallizing nitro products.

  • MDPI. (2022). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals.

  • MDPI. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences.

  • MDPI. (2018). Halogen-Bonded Co-Crystals of Aromatic N-oxides: Polydentate Acceptors for Halogen and Hydrogen Bonds. Molecules.

  • University of Potsdam. Advice for Crystallization.

  • ACS Publications. (2023). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Crystal Growth & Design.

  • ResearchGate. (2018). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity.

  • Cambridge University Press. (2019). The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization.

  • ResearchGate. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines.

  • ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry.

  • NIH. (2023). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding.

  • NIH. (2001). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems.

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

  • MDPI. (2021). Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. Crystals.

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals.

  • NIH. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde.

  • YouTube. (2024). How Do Impurities Affect Crystal Structures?. Chemistry For Everyone.

  • University of Rochester. Tips & Tricks: Recrystallization.

  • ResearchGate. The influence of impurities and solvents on crystallization.

  • ACS Publications. (2022). Halogen-Bonded Cocrystals of 1,3,5-Triiodo-2,4,6-trifluorobenzene and Structural Isomers of Benzoylpyridine. Crystal Growth & Design.

  • RSC Publishing. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.

  • University of Florida. Crystal Growing Tips.

  • NIH. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations.

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.

  • ACS Publications. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol.

  • IJPSRR. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

  • University of York. Problems with Recrystallisations.

  • NIH. (2014). Getting crystals your crystallographer will treasure: a beginner's guide.

  • ResearchGate. (2023). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review.

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Technical Support Center: Optimizing Reaction Conditions for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and optimization of pyrazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry, and their successful synthesis is often a critical step in the discovery of new therapeutic agents.[1]

This guide is structured to provide not just procedural steps, but also the underlying scientific principles that govern the optimization of reaction conditions. Our goal is to empower you with the knowledge to troubleshoot common experimental challenges and rationally design your synthetic strategies for higher yields, better purity, and improved efficiency.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of pyrazole derivatives.

Q1: What are the most common starting materials for pyrazole synthesis?

The classical and most widely used approach for synthesizing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3][4] This method, known as the Knorr pyrazole synthesis, offers a straightforward route to a variety of substituted pyrazoles.[3][4] Other important precursors include α,β-unsaturated aldehydes and ketones, alkynes, and enaminones.[5] The choice of starting materials is dictated by the desired substitution pattern on the final pyrazole ring.

Q2: What are the primary synthetic routes to pyrazole derivatives?

Beyond the traditional Knorr synthesis, several other effective methods are employed:

  • Paal-Knorr Synthesis: Similar to the Knorr synthesis, this method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.

  • Reaction of α,β-Unsaturated Carbonyls: Hydrazines can react with α,β-unsaturated aldehydes and ketones through a Michael addition followed by cyclization and dehydration to yield pyrazolines, which can then be oxidized to pyrazoles.

  • [3+2] Cycloaddition Reactions: This approach involves the reaction of a 1,3-dipole, such as a diazo compound or a sydnone, with a dipolarophile, like an alkyne, to form the pyrazole ring.[1]

  • Multicomponent Reactions: One-pot multicomponent reactions have gained popularity due to their efficiency and atom economy.[2] These reactions can involve three or more starting materials to construct the pyrazole core in a single step.[5]

Q3: Why is regioselectivity a common issue in pyrazole synthesis, and how can it be controlled?

When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two or more regioisomers is a frequent challenge.[1][2] Regioselectivity is determined by which carbonyl group of the dicarbonyl compound is initially attacked by the hydrazine and which nitrogen of the hydrazine participates in the initial condensation.[3]

Controlling regioselectivity can be achieved through several strategies:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction towards the less sterically hindered pathway.

  • Electronic Effects: The electronic nature of the substituents can influence the reactivity of the carbonyl groups.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regiochemical outcome. For instance, aprotic dipolar solvents in the presence of an acid catalyst have been shown to improve regioselectivity in certain reactions.[1]

Troubleshooting Guides

This section provides detailed guidance on specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

A low or complete lack of product is one of the most common issues in pyrazole synthesis. The underlying causes can be multifaceted.

Causality Analysis:

  • Insufficient Reactivity: The starting materials may not be sufficiently activated under the chosen reaction conditions. Many pyrazole syntheses require a catalyst to proceed efficiently.[2]

  • Inappropriate Temperature: The reaction temperature may be too low to overcome the activation energy barrier or too high, leading to decomposition of starting materials or products.[2]

  • Poor Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction. An inappropriate solvent can hinder the reaction rate.[2]

  • Catalyst Inactivity: The chosen catalyst may be unsuitable for the specific substrates or may have been deactivated.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low/No Yield check_catalyst Step 1: Verify Catalyst Requirement & Activity Is a catalyst necessary? Is the catalyst active and appropriate? start->check_catalyst no_catalyst Add a suitable catalyst (e.g., Lewis acid, mineral acid). check_catalyst->no_catalyst If catalyst is missing or inactive optimize_temp Step 2: Optimize Reaction Temperature Is the temperature too low or too high? Screen a range of temperatures (e.g., RT, 60°C, 100°C). check_catalyst->optimize_temp If catalyst is present and active no_catalyst->optimize_temp adjust_temp Adjust temperature based on screening results. optimize_temp->adjust_temp optimize_solvent Step 3: Evaluate Solvent Effects Are reactants fully dissolved? Is the solvent polarity appropriate? adjust_temp->optimize_solvent end Improved Yield adjust_temp->end If yield improves change_solvent Test a range of solvents with varying polarities (e.g., EtOH, DMF, Toluene). optimize_solvent->change_solvent check_reagents Step 4: Assess Reagent Quality Are starting materials pure? Are they degrading over time? change_solvent->check_reagents change_solvent->end If yield improves purify_reagents Purify starting materials and re-run the reaction. check_reagents->purify_reagents purify_reagents->end

Caption: Troubleshooting workflow for low or no product yield in pyrazole synthesis.

Experimental Protocol: Catalyst Screening for Knorr Pyrazole Synthesis

This protocol outlines a general procedure for screening different catalysts to improve the yield of a pyrazole synthesis from a 1,3-dicarbonyl compound and a hydrazine.

  • Reaction Setup: In separate reaction vials, combine the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.1 mmol) in a suitable solvent (e.g., ethanol, 5 mL).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 10 mol% of acetic acid, p-toluenesulfonic acid, or a Lewis acid like ZnCl₂). Include a control reaction with no catalyst.

  • Reaction Monitoring: Stir the reactions at a set temperature (e.g., room temperature or 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Analysis: Once the reaction is complete, quench the reaction, perform an appropriate work-up, and isolate the product. Determine the yield for each catalyst to identify the most effective one.

Problem 2: Formation of Regioisomers

The formation of a mixture of regioisomers is a common complication that can make purification difficult and reduce the yield of the desired product.

Causality Analysis:

  • Similar Reactivity of Carbonyl Groups: In an unsymmetrical 1,3-dicarbonyl compound, if the two carbonyl groups have similar reactivity, both can be attacked by the hydrazine, leading to a mixture of products.[3]

  • Tautomerization of Intermediates: The reaction proceeds through various intermediates, and their tautomeric forms can influence the final regiochemical outcome.

  • Thermodynamic vs. Kinetic Control: The reaction conditions can favor either the kinetically or thermodynamically controlled product. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product.

Strategies for Controlling Regioselectivity:

StrategyPrincipleExperimental Considerations
Solvent Choice Aprotic dipolar solvents can enhance regioselectivity compared to protic solvents in some cases.[1]Screen solvents like DMF, DMAc, and NMP.[1]
Acid Catalysis The addition of a strong acid can accelerate the dehydration steps and influence the regiochemical pathway.[1]Use catalytic amounts of HCl or other strong acids.[1]
Temperature Control Running the reaction at lower temperatures can sometimes favor the formation of a single isomer.Experiment with a range of temperatures, starting from room temperature and below.
Protecting Groups In some instances, protecting one of the carbonyl groups can direct the reaction to the desired outcome.This adds extra steps to the synthesis but can be highly effective.
Problem 3: Side Product Formation

The presence of unexpected side products can complicate the purification process and lower the overall yield.

Common Side Products and Their Origins:

  • Pyrazoline Intermediates: Incomplete oxidation of pyrazoline intermediates can lead to their presence in the final product mixture.

  • Hydrazone Formation: The formation of a stable hydrazone from the reaction of the hydrazine with one of the carbonyl groups without subsequent cyclization.

  • Self-Condensation of Starting Materials: The 1,3-dicarbonyl compound may undergo self-condensation under certain conditions.

Mitigation Strategies:

  • For Incomplete Oxidation: If synthesizing a pyrazole from a pyrazoline, ensure complete oxidation by using a suitable oxidizing agent (e.g., bromine in acetic acid or simply heating in DMSO under an oxygen atmosphere).[5]

  • Promoting Cyclization: Ensure the reaction conditions (e.g., temperature, catalyst) are sufficient to promote the intramolecular cyclization step after the initial condensation.

  • Stoichiometry Control: Use a slight excess of the hydrazine derivative to ensure the complete consumption of the 1,3-dicarbonyl compound and minimize self-condensation.

Problem 4: Difficult Purification

Even with a successful reaction, isolating the pure pyrazole derivative can be challenging.

Causality Analysis:

  • Similar Polarity of Products: Regioisomers often have very similar polarities, making their separation by column chromatography difficult.[1]

  • Residual Starting Materials or Reagents: Unreacted starting materials or catalyst residues can co-elute with the product.

  • Product Instability: Some pyrazole derivatives may be sensitive to the purification conditions (e.g., acidic or basic conditions on silica gel).

Purification Workflow:

Purification_Workflow start Crude Product Mixture extraction Step 1: Aqueous Work-up Remove water-soluble impurities and catalyst residues. start->extraction column_chromatography Step 2: Column Chromatography Primary purification method. Optimize solvent system for separation. extraction->column_chromatography crystallization Step 3: Recrystallization For solid products. Highly effective for removing minor impurities. column_chromatography->crystallization If product is a solid prep_hplc Step 4: Preparative HPLC For difficult separations (e.g., regioisomers). High-resolution purification. column_chromatography->prep_hplc If isomers are inseparable end Pure Pyrazole Derivative crystallization->end prep_hplc->end

Caption: A general workflow for the purification of pyrazole derivatives.

Pro-Tip for Difficult Separations: If regioisomers are difficult to separate, consider derivatization. Reacting the mixture with a suitable reagent may lead to derivatives with significantly different physical properties, allowing for easier separation. The protecting group can then be removed to yield the pure isomers.

Conclusion

The synthesis of pyrazole derivatives is a rich and diverse field of organic chemistry. While challenges such as low yields, poor regioselectivity, and difficult purifications are common, a systematic and informed approach to optimizing reaction conditions can lead to successful outcomes. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and effectiveness of their synthetic efforts.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). Archiv der Pharmazie. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2024). Organic Letters. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. [Link]

Sources

Technical Support Center: Stability of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole. This document provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in solution. Understanding the potential degradation pathways and influential factors is crucial for accurate experimental design, data interpretation, and formulation development.

I. Understanding the Stability Profile of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

The stability of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole in solution is influenced by several factors, primarily due to the combination of its functional groups: the N-benzyl group, the chloro substituent, and the nitro group on the pyrazole core. The pyrazole ring itself is an electron-rich aromatic system, but the presence of the electron-withdrawing nitro and chloro groups significantly alters its reactivity.[1] This section outlines the key potential degradation pathways.

Potential Degradation Pathways:
  • Nucleophilic Substitution of the Chloro Group: The pyrazole ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent nitro group.[2][3] This makes the chloro substituent at the C4 position susceptible to displacement by nucleophiles present in the solution, such as water, alcohols (if used as solvents), or buffer components. This is a common degradation pathway for halo-azines and other electron-deficient heterocyclic systems.[4]

  • Hydrolysis and pH-Dependent Degradation: Some pyrazole derivatives have been shown to exhibit limited hydrolytic stability, particularly in neutral to basic conditions.[5] For instance, certain pyrazole esters degrade rapidly in pH 8 buffer.[5] The presence of the electron-withdrawing groups on the pyrazole ring can influence its overall susceptibility to hydrolysis.

  • Photodegradation: The bromobenzyl moiety introduces a potential for photolytic cleavage. Aromatic bromine compounds can undergo photodehalogenation.[6] Additionally, the nitroaromatic system can also be susceptible to photochemical reactions.

  • Reduction of the Nitro Group: The nitro group can be chemically reduced to a nitroso, hydroxylamino, or amino group. This can be initiated by reducing agents present in the experimental setup or by certain solvents and conditions.[7]

  • N-Debenzylation: While the N-benzyl group is generally stable, it can be susceptible to cleavage under certain conditions, such as in the presence of strong acids or bases, or through oxidative mechanisms.[8][9]

The interplay of these functional groups can lead to a complex degradation profile. The following troubleshooting guide will help you identify and mitigate these stability issues.

II. Troubleshooting Guide: Common Stability Issues

This section is designed to help you diagnose and resolve common stability problems encountered during your experiments with 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

Symptom 1: Loss of parent compound peak and appearance of new peaks in HPLC analysis over time in aqueous/protic solutions.
  • Question: I am observing a decrease in the peak area of my compound and the emergence of one or more new, more polar peaks in my reverse-phase HPLC chromatogram when my compound is in an aqueous or alcoholic solution. What is happening?

  • Answer and Troubleshooting Steps: This is a classic sign of degradation, likely due to nucleophilic substitution or hydrolysis.

    • Step 1: Identify the Degradation Product(s).

      • LC-MS Analysis: The primary tool to identify the new peaks is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the degradation product will provide crucial clues.

        • Expected Mass Shift for Nucleophilic Substitution:

          • Hydrolysis (Displacement by H₂O): Look for a peak with a mass corresponding to the replacement of Cl (35.45 u) with OH (17.01 u), resulting in a net loss of approximately 18.44 u.

          • Methanolysis (Displacement by CH₃OH): If using methanol as a solvent, look for a peak corresponding to the replacement of Cl with OCH₃ (31.04 u), a net loss of approximately 4.41 u.

          • Ethanolysis (Displacement by C₂H₅OH): If using ethanol, expect a replacement of Cl with OC₂H₅ (45.06 u), a net gain of approximately 9.61 u.

      • Interpreting Mass Spectra for Halogenated Compounds: The presence of the bromine atom in your parent compound and potentially in some degradation products will result in a characteristic M/M+2 isotopic pattern with nearly equal intensity.[10] The loss of the chlorine atom will be evident by the disappearance of its M/M+2 pattern (approximately 3:1 ratio).

    • Step 2: Control the pH.

      • Rationale: The rate of nucleophilic substitution and hydrolysis is often pH-dependent.[11]

      • Action: Prepare your solutions in buffers of varying pH (e.g., pH 3, 5, 7, and 9) to assess the stability profile. You may find the compound is significantly more stable at a lower pH.

      • Recommended Buffers: Use buffers that are less likely to act as nucleophiles, such as phosphate or citrate buffers. Avoid amine-based buffers if possible.

    • Step 3: Minimize Water and Nucleophilic Solvents.

      • Action: If your experiment allows, use aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO). If aqueous conditions are necessary, prepare solutions fresh and use them immediately.

    • Step 4: Lower the Temperature.

      • Rationale: Chemical reactions, including degradation, are generally slower at lower temperatures.[11]

      • Action: Store stock solutions at -20°C or -80°C. Perform your experiments at the lowest practical temperature.

Troubleshooting Workflow for Suspected Nucleophilic Substitution/Hydrolysis

start Symptom: New, more polar peaks in HPLC step1 Step 1: Characterize new peaks using LC-MS start->step1 step2 Step 2: Analyze mass shifts. Is there a loss of Cl and gain of OH, OR, etc.? step1->step2 step3a YES: Likely Nucleophilic Substitution/Hydrolysis step2->step3a Yes step3b NO: Consider other degradation pathways step2->step3b No step4 Step 3: Perform pH stability study (pH 3-9) step3a->step4 step5 Step 4: Determine optimal pH for stability step4->step5 step6 Step 5: Adjust experimental conditions: - Use optimal pH buffer - Use fresh solutions - Lower temperature - Consider aprotic solvents step5->step6 end Resolution: Minimized Degradation step6->end

Caption: Workflow for diagnosing and mitigating nucleophilic substitution and hydrolysis.

Symptom 2: Degradation upon exposure to light.
  • Question: My compound solution appears to be less stable when left on the lab bench compared to when it is stored in the dark. What could be the cause?

  • Answer and Troubleshooting Steps: This suggests photodegradation. Both the bromobenzyl and nitro-pyrazole moieties can be light-sensitive.

    • Step 1: Confirm Light Sensitivity.

      • Action: Conduct a simple experiment where one sample solution is wrapped in aluminum foil and another is exposed to ambient lab light for the same duration. Analyze both by HPLC. A greater degree of degradation in the light-exposed sample confirms photosensitivity.

    • Step 2: Protect from Light.

      • Action: Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil. Minimize exposure to direct light during handling.

    • Step 3: Analyze for Photodegradation Products.

      • LC-MS Analysis: Analyze the light-exposed sample by LC-MS.

        • Expected Mass Changes: Look for products of de-bromination (loss of ~79/81 u) or cleavage of the benzyl group. Other complex rearrangements are also possible.

Troubleshooting Workflow for Suspected Photodegradation

start Symptom: Increased degradation in light step1 Step 1: Confirm photosensitivity (light vs. dark experiment) start->step1 step2 Step 2: Characterize photodegradants by LC-MS step1->step2 step3 Step 3: Implement light protection measures: - Use amber vials - Wrap containers in foil - Minimize light exposure during experiments step2->step3 end Resolution: Photodegradation Minimized step3->end

Caption: Workflow for addressing photodegradation issues.

Symptom 3: Broad or shifting peaks in NMR spectra.
  • Question: The peaks in the ¹H or ¹³C NMR spectrum of my compound are broad, or their chemical shifts change between samples. What does this indicate?

  • Answer and Troubleshooting Steps: This could be due to chemical exchange or the presence of multiple species in equilibrium, which can be a sign of ongoing degradation or interaction with the solvent.

    • Step 1: Ensure Sample Purity and Dryness.

      • Action: Re-purify the compound if necessary. Ensure the deuterated solvent is dry, as water can catalyze degradation and participate in proton exchange, leading to peak broadening.[12]

    • Step 2: Acquire Spectra at Different Temperatures.

      • Rationale: Lowering the temperature can slow down dynamic exchange processes, potentially sharpening the peaks.

      • Action: Acquire NMR spectra at a lower temperature (e.g., 0°C or -20°C).

    • Step 3: Re-acquire Spectra After Time.

      • Action: Leave the NMR tube at room temperature for several hours and re-acquire the spectrum. The appearance of new peaks or significant changes in peak integrals would confirm instability in the NMR solvent.

    • Step 4: Choose an Appropriate NMR Solvent.

      • Action: If instability is suspected in a protic solvent like methanol-d₄, switch to an aprotic solvent like DMSO-d₆ or acetonitrile-d₃.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for preparing stock solutions of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole?

    • A1: For long-term storage, high-purity aprotic solvents such as DMSO or acetonitrile are recommended. Prepare concentrated stock solutions and store them at -20°C or -80°C, protected from light. For aqueous experiments, it is advisable to prepare fresh dilutions from the stock solution immediately before use.

  • Q2: How can I perform a forced degradation study on this compound?

    • A2: Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[13] According to ICH guidelines, this involves subjecting the compound to a variety of stress conditions.[14][15][16] A typical forced degradation study would include:

      • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

      • Basic Hydrolysis: 0.1 M NaOH at room temperature.

      • Oxidative Degradation: 3% H₂O₂ at room temperature.

      • Thermal Degradation: Heating the solid compound (e.g., at 105°C).

      • Photodegradation: Exposing a solution to UV and visible light as per ICH Q1B guidelines. The goal is to achieve 5-20% degradation to allow for the identification of degradation products.[17]

  • Q3: What analytical techniques are best for monitoring the stability of this compound?

    • A3: A stability-indicating HPLC method is the primary tool. This is typically a reverse-phase HPLC method with UV detection that can separate the parent compound from all potential degradation products.[18][19] LC-MS is invaluable for the identification of unknown degradation products.[20][21] NMR spectroscopy can provide detailed structural information on isolated degradation products.[22][23][24]

IV. Data Summary

Table 1: Predicted Susceptibility of Functional Groups to Degradation

Functional GroupPotential Degradation PathwayInfluential Factors
4-Chloro on PyrazoleNucleophilic SubstitutionpH (especially basic), nucleophilic solvents, temperature
3-Nitro on PyrazoleChemical ReductionReducing agents, certain solvents/catalysts
N-(4-bromobenzyl)Photolytic Cleavage, N-DebenzylationLight (UV/Visible), strong acids/bases
Pyrazole CoreHydrolysispH (especially basic)

V. References

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  • Puttaswamy, et al. (2014). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.

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  • Kumar, S., et al. (2019). Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. ResearchGate.

  • Pharma Stability. (2023). Troubleshooting & Pitfalls. Retrieved from [Link]

  • Cheng, Y., et al. (2024). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 53(21), 9510-9515.

Sources

Technical Support Center: Purification of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this substituted nitropyrazole. As Senior Application Scientists, we ground our advice in established chemical principles and field-proven experience to ensure you can achieve the highest purity for your compound.

Purification Overview & Key Challenges

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is a moderately complex molecule whose purification is often non-trivial. The key structural features influencing its behavior during purification are:

  • Pyrazole Core: The two adjacent nitrogen atoms can act as hydrogen bond acceptors and may impart a degree of basicity, leading to interactions with acidic stationary phases like silica gel.

  • Nitro Group: This strong electron-withdrawing group increases the compound's polarity and can render it sensitive to thermal degradation.[1] The presence of nitro groups is a known factor in the thermal stability of pyrazole derivatives.[2][3]

  • Halogenated Benzyl Group: The bulky, hydrophobic bromobenzyl moiety significantly influences solubility, often requiring mixed-solvent systems for effective purification.

These features can lead to challenges such as poor recovery from column chromatography, difficulty in achieving crystallinity, and the co-elution of structurally similar impurities.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the purification process.

Question 1: My crude product is a dark, oily residue instead of a solid. How should I proceed?

Answer: An oily crude product is a common issue and can stem from several sources. Before attempting purification, it's crucial to diagnose the potential cause.

  • Likely Cause 1: Residual Solvent: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) may still be present.

    • Solution: Perform a liquid-liquid extraction. Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer several times with water and then with brine to remove residual high-boiling point solvents. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Likely Cause 2: Presence of Impurities: The oil may be a mixture of your product and various byproducts that collectively depress the melting point.

    • Solution: Analyze the crude oil by Thin Layer Chromatography (TLC) to visualize the number of components. If a primary spot is visible along with baseline or minor impurities, proceeding with column chromatography is the recommended next step.

  • Likely Cause 3: Product's Intrinsic Properties: In some cases, the purified compound itself may be a low-melting solid or an oil at room temperature.

    • Solution: Attempt to induce crystallization after initial workup. Dissolve a small amount of the oil in a minimal volume of a suitable solvent (e.g., hot ethanol) and cool it slowly in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can sometimes initiate crystal formation.

Question 2: I'm performing column chromatography on silica gel, but my compound is streaking badly on TLC and I'm getting poor recovery from the column. What's wrong?

Answer: This is a classic sign of an adverse interaction between your compound and the stationary phase. The pyrazole nitrogen atoms can interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing streaking and irreversible adsorption.[4]

  • Causality: The acidic nature of silica gel can protonate the basic sites on your pyrazole, leading to strong ionic interactions. This causes the compound to "stick" to the column, resulting in poor elution, band tailing, and low yield.

  • Solution: Deactivate the Silica Gel: To mitigate this, the silica gel's acidity must be neutralized. This can be achieved by adding a small amount of a basic modifier to your mobile phase or during slurry packing.[5]

    Protocol 1: Column Chromatography with a Deactivated Stationary Phase

    • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Deactivation: Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% by volume. For example, for every 100 mL of solvent in your slurry, add 0.5-1 mL of Et₃N.

    • Column Packing: Pack the column with the deactivated silica slurry as you normally would.

    • Elution: Run the column using a mobile phase that also contains 0.5-1% triethylamine. This ensures the column remains neutralized throughout the separation.

    This technique should result in sharper bands on TLC and significantly improved recovery of your compound.

Question 3: My TLC shows two or more spots that are very close together. How can I improve their separation?

Answer: Poor resolution of closely-eluting spots is a common chromatographic challenge, often due to the presence of regioisomers or other structurally similar byproducts.[6]

  • Causality: Impurities formed during synthesis, such as isomers from the initial pyrazole formation, may have polarities very similar to your target compound, making them difficult to resolve with standard solvent systems.

  • Solution 1: Optimize the Mobile Phase:

    • Decrease Polarity: Use a shallower solvent gradient. Start with a less polar mobile phase (e.g., 100% Hexane or 98:2 Hexane:EtOAc) and increase the polarity very slowly. This will increase the retention time and allow more opportunity for separation.

    • Try Different Solvent Systems: The "selectivity" of the separation can be altered by changing the nature of the solvents. If a Hexane/Ethyl Acetate system is failing, try a system incorporating dichloromethane (e.g., Hexane/DCM or DCM/MeOH) or toluene (e.g., Toluene/EtOAc).

  • Solution 2: Switch to a Different Stationary Phase:

    • If normal-phase silica gel is ineffective, consider using reverse-phase (C18) chromatography, where the elution order is inverted (less polar compounds elute last). This can sometimes provide the different selectivity needed to resolve challenging isomers.

Troubleshooting Decision Workflow

This diagram outlines a logical workflow for addressing common purification challenges.

G Crude Crude Product Analysis (TLC, ¹H NMR) Oily Product is an Oil Crude->Oily Observation Solid Product is a Solid Crude->Solid Observation LLE Perform Liquid-Liquid Extraction (remove solvents) Oily->LLE Hypothesis: Residual Solvent MultiSpot Multiple Close Spots on TLC Solid->MultiSpot TLC Analysis SingleSpot Main Spot + Baseline Impurities Solid->SingleSpot TLC Analysis ColChrom Column Chromatography MultiSpot->ColChrom Recommended Path Recryst Recrystallization SingleSpot->Recryst Recommended Path LLE->Solid OptimizeSolvent Optimize Mobile Phase (shallow gradient, different solvents) ColChrom->OptimizeSolvent Problem: Poor Separation DeactivateSilica Deactivate Silica Gel (add 0.5% Et₃N) ColChrom->DeactivateSilica Problem: Streaking / Low Recovery Success Pure Product Recryst->Success OilingOut Product Oils Out Recryst->OilingOut Problem OptimizeSolvent->Success DeactivateSilica->Success Fail Still Impure ChangeSolvent Change Recrystallization Solvent (or use solvent/anti-solvent pair) OilingOut->ChangeSolvent ChangeSolvent->Recryst

Caption: A decision tree for troubleshooting the purification of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q: What are the best solvent systems for recrystallizing this compound?

A: The ideal recrystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[7] Given the structure, a systematic screening approach is best.

Recommended Solvent SystemRationale
Ethanol or Isopropanol The polar protic nature can dissolve the compound when heated, but solubility often drops significantly upon cooling.
Ethyl Acetate / Hexane Dissolve the compound in a minimal amount of hot ethyl acetate, then slowly add hexane (the anti-solvent) until turbidity persists. Cool slowly. This is excellent for inducing crystallization.
Toluene The aromatic nature of toluene can effectively dissolve the compound, and its lower polarity compared to alcohols may leave more polar impurities behind.
Ethanol / Water Similar to the EtOAc/Hexane system, dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then allow it to cool.[4]

Q: Can this compound decompose during purification?

A: Yes. Nitrated aromatic and heterocyclic compounds can be thermally sensitive.[1] Avoid prolonged heating during recrystallization. When concentrating solutions on a rotary evaporator, use a moderate water bath temperature (e.g., 40-50°C) and do not evaporate to complete dryness for extended periods. If purification by column chromatography takes an unusually long time, degradation on the silica gel is possible, especially if it has not been deactivated.

Q: What is the expected elution order of impurities during normal-phase column chromatography?

A: In normal-phase chromatography (e.g., silica gel), compounds elute in order of increasing polarity.

  • Non-polar byproducts: Any unreacted starting materials like 4-bromobenzyl bromide or de-halogenated/de-nitrated side products will elute first.

  • Product: 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole will elute next.

  • Polar impurities: More polar impurities, such as any over-nitrated species or starting materials from the pyrazole synthesis that are more polar, will elute last or remain on the baseline.

References

  • Google Patents. (n.d.). Method for purifying pyrazoles. WO2011076194A1.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 4.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • El-Daly, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5149. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Zhang, J., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 3-(4-chlorobenzyl)-4-nitro-. Retrieved from [Link]

  • Hao, L., et al. (2013). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o229. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3,4-binitropyrazole. CN102250007A.
  • University of Colorado Boulder. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Nitropyrazoles (review). Retrieved from [Link]

  • ResearchGate. (2016). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2018). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Retrieved from [Link]

  • Wang, R., et al. (2020). Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H–1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. The Journal of Organic Chemistry, 85(21), 13628–13636. Retrieved from [Link]

  • Ali, I., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6263. Retrieved from [Link]

  • Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for Quantifying 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure accurate and robust quantification of this complex molecule.

Introduction

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is a substituted pyrazole derivative with multiple functional groups that can present unique challenges in analytical method development. The presence of a nitro group, a halogenated benzyl group, and a chloro-substituted pyrazole ring influences its chromatographic behavior and detection. This guide provides a recommended starting method using High-Performance Liquid Chromatography with UV detection (HPLC-UV), along with a comprehensive troubleshooting guide to address common issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole?

A reversed-phase HPLC-UV method is the most common and accessible technique for the quantification of this type of compound. It offers a good balance of sensitivity, specificity, and cost-effectiveness. A C18 column is a good starting point, as it separates compounds based on their hydrophobicity.

Q2: What is a suitable starting mobile phase for this compound?

A gradient elution with a mixture of acetonitrile and water is recommended. The addition of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often necessary to ensure good peak shape by suppressing the ionization of any basic sites on the molecule and minimizing interactions with residual silanols on the column.[1][2]

Q3: How should I prepare my samples for analysis?

A simple "dilute and shoot" approach is often sufficient. Dissolve the sample in a solvent that is compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water. Ensure the final sample concentration is within the linear range of the method.

Q4: What are the key parameters to validate for this analytical method?

In accordance with ICH Q2(R2) guidelines, the following parameters should be validated to ensure the method is fit for its intended purpose: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[3]

Recommended Analytical Method: HPLC-UV

This section provides a detailed, step-by-step methodology for a starting point in your method development.

Experimental Protocol
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to control ionization and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12.1-15 min: 50% BA gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration.
Detection Wavelength 254 nmNitroaromatic compounds generally exhibit strong UV absorbance around this wavelength. A full UV scan using a PDA detector is recommended to determine the optimal wavelength.[4]
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole in acetonitrile.

    • From the stock solution, prepare working standards and quality control (QC) samples by diluting with the initial mobile phase composition (50:50 acetonitrile:water with 0.1% formic acid).

Analytical Workflow Diagram

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards & QCs Stock->Working Dilution Injection Inject 10 µL Working->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Overall workflow for the quantification of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q: My peak is tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue, especially with compounds containing basic nitrogen atoms like pyrazoles.

  • Cause 1: Secondary Interactions with Silanols: The nitrogen atoms in the pyrazole ring can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing.

    • Solution:

      • Decrease Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by using formic acid or TFA. This protonates the basic sites on the analyte and suppresses the ionization of silanol groups, minimizing secondary interactions.[5]

      • Use a Base-Deactivated Column: Modern columns are often end-capped to reduce silanol activity. If you are using an older column, consider switching to one specifically designed for the analysis of basic compounds.

  • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and inject a smaller mass onto the column.

  • Cause 3: Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.

    • Solution: Implement a column wash step at the end of your gradient with a high percentage of organic solvent to elute any strongly retained impurities.

Q: My peak is fronting. What should I do?

A: Peak fronting is less common than tailing but can still occur.

  • Cause 1: Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile when the mobile phase starts at 50%), it can cause the analyte to move through the top of the column too quickly, leading to a fronting peak.[6]

    • Solution: Dissolve your sample in the initial mobile phase composition whenever possible. If the analyte is not soluble, use the weakest solvent possible and inject a smaller volume.

  • Cause 2: High Sample Concentration: Similar to column overload causing tailing, very high concentrations can sometimes lead to fronting.

    • Solution: Dilute your sample.

Q: My retention time is shifting between injections. Why is this happening?

A: Retention time drift can compromise the reliability of your data.

  • Cause 1: Inadequate Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times can shift, especially in gradient elution.

    • Solution: Increase the equilibration time at the end of your gradient. A good rule of thumb is to allow at least 5-10 column volumes for equilibration.

  • Cause 2: Mobile Phase Composition Change: The organic component of the mobile phase can evaporate over time, leading to a stronger mobile phase and shorter retention times.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[3]

Q: I am seeing poor resolution between my analyte and an impurity. How can I improve it?

A: Improving resolution is key for accurate quantification.

  • Solution 1: Optimize the Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

  • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, as they have different interactions with the analyte and the stationary phase.

  • Solution 3: Adjust the Mobile Phase pH: For ionizable compounds, small changes in pH can significantly impact retention and selectivity.[7][8]

Troubleshooting Decision Tree

Troubleshooting Decision Tree cluster_peakshape Peak Shape Issues cluster_tailing_solutions Tailing Solutions cluster_fronting_solutions Fronting Solutions cluster_retention Retention Time Issues cluster_retention_solutions Retention Solutions Start Problem with Chromatogram? PeakShape Poor Peak Shape? Start->PeakShape Yes Retention Retention Time Drift? Start->Retention No Tailing Tailing? PeakShape->Tailing Yes Fronting Fronting? PeakShape->Fronting No LowerpH Lower Mobile Phase pH Tailing->LowerpH DiluteSampleT Dilute Sample Tailing->DiluteSampleT WashColumnT Wash Column Tailing->WashColumnT MatchSolvent Match Sample Solvent to Mobile Phase Fronting->MatchSolvent DiluteSampleF Dilute Sample Fronting->DiluteSampleF Equilibrate Increase Equilibration Time Retention->Equilibrate FreshMobile Prepare Fresh Mobile Phase Retention->FreshMobile UseOven Use Column Oven Retention->UseOven

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • Sivagami, B., et al. "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis, 2014.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Chemistry & Biodiversity, 2023.
  • Rao, K. S., et al. "Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
  • Taylor, A. W., et al. "Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column." Journal of Agricultural and Food Chemistry, 2018.
  • Studzińska, S., et al. "Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
  • Gosu, N. R., & Reddy, C. R. "Validated RP-HPLC Method for Organic Impurities in Aripiprazole Tablets and Drug Substance." Qeios, 2024.
  • Phenomenex. "Understanding Peak Fronting in HPLC." Available at: [Link]

  • El-Kassem, L. C., et al. "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega, 2021.
  • Studer, M., et al. "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow." Organic Process Research & Development, 2018.
  • Element Lab Solutions. "Peak Tailing in HPLC." Available at: [Link]

  • Patel, K. N., et al. "Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]." International Journal of Pharmaceutical Sciences and Research, 2017.
  • Bădulescu, M., et al.

Sources

optimizing storage conditions for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory. Here, we provide in-depth answers to frequently asked questions and troubleshooting guidance for common issues related to its storage and handling. Our recommendations are grounded in the fundamental chemical principles governing the stability of halogenated nitropyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole?

For maximal stability and to preserve the integrity of the compound, it should be stored in a tightly sealed container at 2-8°C, protected from light, and in a dry environment. This recommendation is based on the storage guidelines for structurally analogous compounds and an understanding of the potential degradation pathways of its constituent chemical moieties.

Q2: Why is refrigeration at 2-8°C recommended?

Refrigeration is crucial for minimizing the rate of potential thermal degradation. While nitropyrazoles are noted for their general thermal stability, the presence of a nitro group on an aromatic ring can render the molecule susceptible to decomposition at elevated temperatures.[1][2] Storing at 2-8°C significantly reduces the kinetic energy of the molecules, thereby slowing down any potential decomposition reactions and ensuring long-term stability.

Q3: Is this compound sensitive to light?

Yes, compounds containing brominated aromatic rings can be susceptible to photodegradation. Exposure to light, particularly in the UV spectrum, can induce cleavage of the carbon-bromine bond, leading to the formation of impurities.[3][4] Therefore, it is imperative to store the compound in an amber vial or a container that is otherwise shielded from light.

Q4: Does this compound need to be stored in a desiccated environment?

Yes, a dry environment is highly recommended. The pyrazole moiety can be hygroscopic, meaning it has a tendency to absorb moisture from the atmosphere.[5] The absorption of water can lead to hydrolysis of the compound over time or alter its physical state, which can impact weighing accuracy and reaction stoichiometry. Storing in a desiccator or under an inert, dry atmosphere like argon or nitrogen is best practice.

Q5: What is the expected shelf-life of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole under optimal conditions?

When stored under the recommended conditions of 2-8°C, protected from light, and in a sealed, dry container, the compound is expected to be stable for several years. However, for critical applications, it is advisable to re-analyze the purity of the compound after prolonged storage (e.g., >1 year) to ensure it meets the requirements of your experiment.

Troubleshooting Guide

This section addresses common problems that may arise from improper storage or handling of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

Issue 1: Inconsistent or Poor Experimental Results

Possible Cause: Degradation of the compound due to improper storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C, in a dark and dry environment.

  • Visual Inspection: Check the compound for any changes in color or physical appearance (e.g., clumping, discoloration).

  • Purity Analysis: Re-analyze the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, to check for the presence of degradation products.

  • Compare with a New Batch: If possible, compare the performance of the stored compound with a fresh, unopened batch.

Issue 2: Compound Appears Clumpy or Discolored

Possible Cause: This could be due to moisture absorption or degradation.

Troubleshooting Steps:

  • Moisture Absorption: If the compound appears clumpy, it has likely absorbed moisture. This can be mitigated by storing it in a desiccator. For future use, ensure the container is tightly sealed and consider aliquoting the compound into smaller quantities to minimize exposure to the atmosphere.

  • Discoloration: A change in color may indicate chemical degradation. This could be due to exposure to light or elevated temperatures. If discoloration is observed, it is highly recommended to perform a purity analysis before further use.

Storage Condition Summary

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize thermal degradation.[1][2]
Light Protected from light (e.g., amber vial)To prevent photodegradation of the brominated aromatic ring.[3][4]
Atmosphere Dry/DesiccatedTo prevent moisture absorption and potential hydrolysis.[5]
Container Tightly sealedTo prevent exposure to moisture and atmospheric contaminants.

Logical Flow for Troubleshooting Storage Issues

A Inconsistent Experimental Results or Changed Appearance B Check Storage Conditions: - Temperature (2-8°C)? - Light Protected? - Dry Environment? A->B C Storage Conditions Met? B->C D Review Experimental Protocol for Other Error Sources C->D If storage is correct, other factors may be at play. E Correct Storage Conditions: - Refrigerate - Use Amber Vial - Store in Desiccator C->E No F Purity Analysis (HPLC/LC-MS) C->F Yes E->F G Compound Pure? F->G H Proceed with Experiment G->H Yes I Compound Degraded. Procure New Batch. G->I No

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Pyrazole-Based Inhibitors: Evaluating 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs targeting a wide array of diseases.[1][2] This guide provides a comparative analysis of the novel compound 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole against established pyrazole-based inhibitors. While direct experimental data on this specific molecule is limited in published literature, its structural features—a substituted benzyl group, a halogenated pyrazole core, and a nitro functional group—suggest potential bioactivity. This document will, therefore, serve as a predictive framework for researchers. We will dissect its structure-activity relationships (SAR) in the context of well-characterized inhibitors, propose likely biological targets, and provide detailed, field-proven experimental protocols for its comprehensive evaluation.

The Pyrazole Scaffold: A Foundation for Diverse Pharmacological Activity

The five-membered diazole ring of pyrazole is a versatile template for drug design.[3][4] Its two adjacent nitrogen atoms—one "pyrrole-like" and one "pyridine-like"—allow it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3][5] This chemical versatility has led to the development of pyrazole-containing drugs with activities spanning anti-inflammatory, anticancer, anticoagulant, and antiviral applications.[1][6]

The subject of our analysis, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole (referred to herein as Compound X ), possesses key substitutions that are frequently associated with potent biological effects. Electron-withdrawing groups, such as the bromo and nitro substituents present in Compound X, have been shown to enhance the antinociceptive and neuroprotective efficacy of pyrazole analogs.[7] Based on these structural alerts, we can hypothesize potential mechanisms of action for comparative analysis.

Postulated Targets and Comparative Inhibitor Selection

Many pyrazole derivatives exert their effects by targeting key enzymes in signaling pathways.[8] The anticancer activity of pyrazoles, for instance, is often manifested by targeting proteins like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Bruton's tyrosine kinase (BTK).[8][9] Given this precedent, a primary hypothesis is that Compound X may function as a kinase inhibitor.

To provide a robust comparison, we have selected two well-characterized, FDA-approved pyrazole inhibitors that represent different therapeutic classes where pyrazoles have proven successful:

  • Ruxolitinib: A potent and selective inhibitor of Janus kinases (JAK1 and JAK2), used in the treatment of myelofibrosis and other cancers.[5] Its mechanism is a prime example of pyrazole-based kinase inhibition.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used as an anti-inflammatory agent.[2] It demonstrates the pyrazole scaffold's ability to achieve high selectivity for a specific enzyme isoform.

The following sections will compare the structural attributes of Compound X to these benchmarks and detail the experimental workflows required to validate its hypothetical activity.

Comparative Analysis: Structure-Activity Relationships (SAR)

The efficacy and selectivity of a pyrazole inhibitor are dictated by the substituents at its various positions. The SAR of pyrazole derivatives is a well-studied field, providing a logical basis for predicting the potential of Compound X.[10][11]

Table 1: Comparative Structural and Physicochemical Properties

FeatureCompound X (Hypothetical)Ruxolitinib (JAK1/2 Inhibitor)Celecoxib (COX-2 Inhibitor)
Core Scaffold 1H-pyrazolePyrrolo[2,3-d]pyrimidine (fused pyrazole)1,5-diphenylpyrazole
N1-Substituent 4-BromobenzylCyclopentyl4-Sulfonamidophenyl
C3-Substituent Nitro(pyrrolo[2,3-d]pyrimidin-4-yl)aminoPhenyl
C4-Substituent ChloroHydrogenTrifluoromethyl
Key Interactions Potential for halogen bonding (Br, Cl) and hydrogen bonding (NO2)Hydrogen bonds with kinase hinge region; hydrophobic interactionsBinds to COX-2 side pocket via sulfonamide group
Predicted Target Class Kinase, Other EnzymesKinase (JAK family)Cyclooxygenase (COX)

Analysis of Compound X's Substituents:

  • N1-(4-bromobenzyl) group: The benzyl group provides a bulky, hydrophobic moiety that can engage in π-π stacking or occupy hydrophobic pockets within a target's active site. The para-bromo substitution adds to this effect and introduces the potential for halogen bonding, which can enhance binding affinity.

  • C3-Nitro group: As a strong electron-withdrawing group, the nitro moiety can significantly modulate the electronics of the pyrazole ring and serve as a hydrogen bond acceptor. This is critical for anchoring the molecule within a binding site.

  • C4-Chloro group: Halogenation at the C4 position can enhance metabolic stability and potency. This substitution pattern is common in kinase inhibitors to improve their pharmacokinetic profiles.

Compared to Ruxolitinib, Compound X lacks the fused ring system but possesses distinct substituents that could similarly engage a kinase active site.[5] In contrast to Celecoxib, Compound X lacks the sulfonamide group responsible for COX-2 selectivity, making it less likely to be a potent COX-2 inhibitor.[12] The collective features of Compound X strongly suggest that kinase inhibition is its most probable mechanism of action.

Experimental Validation: Protocols & Rationale

To test the hypothesis that Compound X is a kinase inhibitor, a series of standardized, self-validating experiments must be performed. The following protocols provide a clear path for characterizing its potency, selectivity, and mechanism of action.

Primary Screen: Kinase Inhibition Assay

The first step is to determine if Compound X can inhibit a representative kinase at a screening concentration. A common and robust method is an in vitro kinase assay measuring the phosphorylation of a substrate.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Assay Buffer (HEPES, MgCl2, Brij-35) E Add Kinase and Compound X to 384-well plate A->E B Prepare Kinase Solution (e.g., JAK2) B->E C Prepare Substrate/ATP Solution (Peptide Substrate + ATP) G Initiate Reaction: Add Substrate/ATP Solution C->G D Prepare Compound X Dilutions (DMSO Stocks) D->E F Incubate (Pre-incubation) Allows inhibitor binding E->F F->G H Incubate at 30°C (e.g., 60 minutes) G->H I Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) H->I J Measure Luminescence (Signal inversely proportional to inhibition) I->J K Data Analysis: Calculate % Inhibition J->K L Determine IC50 Value K->L

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase enzyme (e.g., recombinant human JAK2), ATP/substrate solution, and serial dilutions of Compound X, Ruxolitinib (positive control), and DMSO (negative control).

  • Reaction Setup: In a 384-well plate, add 5 µL of the kinase solution to wells containing 2.5 µL of the serially diluted compounds or controls.

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature.

    • Causality: This step allows the inhibitor to bind to the kinase before the substrate is introduced, ensuring that the measured inhibition reflects true binding competition and not just a slow on-rate.

  • Initiation: Add 2.5 µL of the ATP/substrate mixture to initiate the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Convert the luminescence signal to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Secondary Screen: Kinase Selectivity Profiling

If Compound X shows significant activity in the primary screen, its selectivity must be determined. A lack of selectivity can lead to off-target effects and toxicity.

Methodology:

The compound should be screened against a panel of kinases (e.g., the 468-kinase panel at Eurofins DiscoverX). This is typically performed at a fixed concentration (e.g., 1 µM). The results are often visualized as a "kinome tree" to identify which kinase families are most affected.

Data Presentation:

The quantitative data from these screens should be summarized for clear comparison.

Table 2: Hypothetical Inhibitory Activity Data

CompoundTarget KinaseIC50 (nM)Kinase Selectivity
Compound X JAK2 (Hypothetical)To Be DeterminedTo Be Determined
Ruxolitinib JAK13.3Selective for JAK family
Ruxolitinib JAK22.8Selective for JAK family
Celecoxib COX-240>150-fold selective over COX-1
Mechanism of Action: Elucidating the Inhibition Modality

Understanding how an inhibitor works is crucial. For kinase inhibitors, this typically involves determining if the inhibition is competitive with respect to ATP, the substrate, or neither.

Experimental Design: ATP Competition Assay

cluster_workflow ATP Competition Workflow cluster_interpretation Interpretation of Results A Step 1: IC50 Determination|Determine the IC50 of Compound X at a low, fixed ATP concentration (e.g., 10 µM). B Step 2: Repeat IC50 Curves|Repeat the full IC50 dose-response curve at multiple, higher ATP concentrations (e.g., 50 µM, 100 µM, 500 µM). A->B C Step 3: Analyze IC50 Shift|Plot the determined IC50 values against the corresponding ATP concentration. B->C D Result IC50 increases with [ATP] Conclusion ATP-Competitive Inhibition C->D If E Result IC50 remains constant Conclusion ATP-Non-competitive Inhibition C->E If F Result IC50 decreases with [ATP] Conclusion ATP-Uncompetitive Inhibition C->F If

Caption: Logic diagram for an ATP competition assay to determine the mechanism of inhibition.

Rationale:

  • ATP-Competitive: If Compound X binds to the same site as ATP, increasing the concentration of ATP will require a higher concentration of the inhibitor to achieve 50% inhibition, resulting in a rightward shift of the IC50 curve. This is the most common mechanism for kinase inhibitors.

  • Non-competitive: If the inhibitor binds to an allosteric site, its binding is not mutually exclusive with ATP. Therefore, the IC50 will remain constant regardless of the ATP concentration.

  • Uncompetitive: If the inhibitor binds only to the enzyme-substrate (kinase-ATP) complex, increasing ATP concentration will paradoxically increase the inhibitor's apparent potency, lowering the IC50.

Conclusion and Future Directions

While 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is a novel chemical entity without established biological data, its structure provides a strong rationale for investigating it as a potential inhibitor, most likely of a protein kinase. Its halogenated and nitrated pyrazole core, combined with a bromobenzyl substituent, are all features found in potent, biologically active molecules.

The definitive comparison of this compound against established drugs like Ruxolitinib and Celecoxib requires the systematic application of the experimental protocols detailed in this guide. By determining its IC50, assessing its selectivity across the kinome, and elucidating its mechanism of action, researchers can accurately place Compound X within the vast landscape of pyrazole inhibitors and determine its potential for future development as a therapeutic agent or a chemical probe.

References

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Validating the Bio-Efficacy of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole: A Comparative Guide to its Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, pyrazole scaffolds are a cornerstone for the development of novel bioactive molecules, demonstrating a remarkable breadth of pharmacological activities including antimicrobial, antifungal, and anti-inflammatory properties.[1] This guide provides a comprehensive technical comparison for researchers, scientists, and drug development professionals on validating the bioactivity of a specific, yet promising, pyrazole derivative: 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole . Due to the absence of specific published data for this exact molecule, we will project a hypothetical, yet scientifically plausible, bioactivity profile based on established structure-activity relationships (SAR) within the pyrazole class. This will be juxtaposed with the proven efficacy of established and structurally related antimicrobial agents.

The rationale for investigating this particular molecule stems from its key structural features. The pyrazole core is a well-established pharmacophore.[2] The presence of a nitro group is often associated with antimicrobial activity, while halogen atoms, such as the chloro and bromo substituents in this molecule, can significantly enhance this effect.[3] The N-benzyl group is also a common moiety in bioactive compounds, potentially influencing cell permeability and target interaction.[4]

This guide will navigate through a comparative analysis against selected alternative compounds, provide detailed experimental protocols for bioactivity validation, and visualize the underlying scientific principles and workflows.

Comparative Analysis of Antimicrobial and Antifungal Activity

To contextualize the potential efficacy of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole (referred to as PYR-NO2 ), we will compare its projected activity against two classes of established antimicrobial pyrazole derivatives: a commercially successful antifungal agent, Pyraclostrobin , and a representative antibacterial pyrazole, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (referred to as PYR-AB ).

Pyraclostrobin is a widely used fungicide that acts by inhibiting the mitochondrial respiratory chain.[5] PYR-AB has demonstrated significant antibacterial and antifungal activity in research settings, with reported Minimum Inhibitory Concentration (MIC) values against various pathogens.[6]

Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
PYR-NO2 (Hypothetical)8 - 1616 - 32
PYR-AB [6]62.5125
Chloramphenicol (Standard)[6]62.5125

Table 2: Comparative In Vitro Antifungal Activity (EC50 in µg/mL)

CompoundFusarium graminearumAlternaria alternata
PYR-NO2 (Hypothetical)1.0 - 5.05.0 - 10.0
Pyraclostrobin [1]~0.015Not Reported
Carbendazim (Standard)[7]Not Reported0.99

The projected MIC and EC50 values for PYR-NO2 are based on the principle that the combination of a nitro group and halogen substituents on the pyrazole ring is likely to confer potent antimicrobial and antifungal activity.

Experimental Protocols for Bioactivity Validation

To empirically determine the antimicrobial and antifungal efficacy of PYR-NO2 , standardized in vitro assays are essential. The following protocols provide a robust framework for this validation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol utilizes the broth microdilution method, a standard for assessing antibacterial susceptibility.

Materials:

  • Test compound (PYR-NO2 )

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Culture bacteria in CAMHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions: Prepare a stock solution of PYR-NO2 in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 0.125 to 256 µg/mL).

  • Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture D Inoculation with Bacteria A->D B Stock Solution of PYR-NO2 C Serial Dilution in 96-well Plate B->C C->D E Incubation (37°C, 18-24h) D->E F Visual/Spectrophotometric Reading E->F G MIC Determination F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Determination of 50% Effective Concentration (EC50) for Antifungal Activity

This protocol is based on the mycelial growth inhibition assay, a common method for evaluating antifungal compounds.

Materials:

  • Test compound (PYR-NO2 )

  • Fungal strains (e.g., Fusarium graminearum, Alternaria alternata)

  • Potato Dextrose Agar (PDA)

  • Petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Amended Media: Prepare a stock solution of PYR-NO2 in a suitable solvent. Add appropriate volumes of the stock solution to molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Pour the amended PDA into petri dishes.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25-28°C in the dark until the mycelial growth in the control plate (PDA with solvent only) reaches the edge of the plate.

  • Measurement and Calculation: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • EC50 Determination: The EC50 value is the concentration of the test compound that inhibits 50% of the mycelial growth and can be determined by probit analysis of the concentration-inhibition data.

Workflow for EC50 Determination

EC50_Workflow A Prepare PYR-NO2 Stock Solution B Prepare PDA with Serial Dilutions A->B C Inoculate with Fungal Mycelial Plugs B->C D Incubate Plates C->D E Measure Colony Diameter D->E F Calculate Percent Inhibition E->F G Determine EC50 via Probit Analysis F->G

Caption: Workflow for determining the 50% Effective Concentration (EC50).

Putative Mechanisms of Action

The bioactivity of pyrazole derivatives can be attributed to various mechanisms. For antifungal pyrazoles, a well-established target is the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[5] Inhibition of SDH disrupts the fungus's energy production, leading to cell death.

Putative Antifungal Mechanism of Action of Pyrazole Derivatives

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion TCA Tricarboxylic Acid (TCA) Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain (ETC) ATP ATP Production ETC->ATP SDH->ETC Electrons Inhibition Inhibition CellDeath Fungal Cell Death Pyrazole Pyrazole Fungicide (e.g., PYR-NO2, Pyraclostrobin) Pyrazole->SDH

Caption: Inhibition of Succinate Dehydrogenase by pyrazole fungicides.

For antibacterial action, especially in nitro-containing compounds, the mechanism often involves the enzymatic reduction of the nitro group within the bacterial cell. This process generates reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA, leading to bacterial cell death.

Conclusion and Future Directions

While the specific bioactivity of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole remains to be empirically determined, its structural features strongly suggest a high potential as an antimicrobial and antifungal agent. The comparative framework and detailed experimental protocols provided in this guide offer a clear path for its validation. Future research should focus on the synthesis of PYR-NO2 and its evaluation against a broad panel of clinically relevant bacterial and fungal pathogens. Subsequent studies could explore its mechanism of action in more detail, its in vivo efficacy, and its toxicological profile, paving the way for its potential development as a novel therapeutic agent.

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The Pivotal Role of Substitution Patterns in Modulating the Bioactivity of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific class of pyrazole derivatives: 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole analogs. By objectively comparing the performance of various analogs and providing supporting experimental data, we aim to furnish researchers, scientists, and drug development professionals with actionable insights into the rational design of more potent and selective therapeutic candidates.

The core structure, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, presents several key positions for chemical modification, each influencing the overall biological profile of the molecule. The strategic placement of a bromine atom on the benzyl ring, a chlorine atom at the 4-position of the pyrazole ring, and a nitro group at the 3-position establishes a unique electronic and steric environment. Understanding how modifications at these and other positions impact bioactivity is paramount for optimizing therapeutic efficacy.

Deciphering the Structure-Activity Relationship: A Multi-faceted Analysis

Our comparative analysis synthesizes findings from various studies on substituted pyrazole analogs to elucidate the SAR of the target compounds. While a comprehensive SAR study on the exact 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole scaffold across multiple biological activities is not available in a single source, we can infer key trends by examining related structures.

Insights from Anticancer and Kinase Inhibition Studies

Research into pyrazole derivatives as anticancer agents and kinase inhibitors provides a fertile ground for SAR analysis. For instance, studies on 1-benzyl-1H-pyrazole derivatives as Receptor Interacting Protein 1 (RIP1) kinase inhibitors reveal critical determinants of activity. The substitution pattern on the benzyl ring is a key modulator of potency. While the specific 4-bromo substitution of our core molecule is a common starting point, exploring other substitutions can lead to significant gains in activity. For example, the presence of electron-withdrawing groups on the benzyl ring has been shown to be beneficial for cytotoxic activity against certain cancer cell lines.[3]

The substituents on the pyrazole ring itself are equally crucial. The 4-chloro and 3-nitro groups of the parent scaffold are strong electron-withdrawing groups that can influence the acidity of the pyrazole ring and its interaction with biological targets. The presence of a halogen, such as chlorine or bromine, on the pyrazole or associated phenyl rings has been linked to enhanced antimicrobial and anticancer activities.[4][5]

Unraveling Antimicrobial Potential

The antimicrobial properties of pyrazole derivatives are also heavily influenced by their substitution patterns. Studies have shown that the introduction of different functional groups on the pyrazole ring can lead to potent antibacterial and antifungal agents. For instance, the presence of a carbothiohydrazide moiety has been shown to increase antimicrobial activity.[1] Furthermore, the lipophilicity conferred by halogen substituents like bromine and chlorine is often correlated with improved antimicrobial efficacy.[4]

Comparative Data on Analog Performance

To provide a clearer picture of the SAR, the following table summarizes hypothetical comparative data for a series of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole analogs, illustrating the impact of substitutions on anticancer and antimicrobial activities. This data is synthesized from general trends observed in the literature for similar pyrazole derivatives.

Analog R1 (Benzyl Ring Substitution) R2 (Pyrazole Ring Position 5) Anticancer Activity (IC50, µM)a Antimicrobial Activity (MIC, µg/mL)b
Parent 4-BrH15.232
A1 4-ClH12.528
A2 4-FH18.740
A3 4-OCH3H25.164
A4 2,4-diClH8.916
B1 4-BrCH320.545
B2 4-BrPhenyl12.125
B3 4-BrCOOH>50>128

aHypothetical IC50 values against a representative cancer cell line (e.g., HeLa). bHypothetical MIC values against a representative bacterial strain (e.g., Staphylococcus aureus).

Experimental Protocols for Evaluation

To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential. Below are standardized methodologies for assessing the anticancer and antimicrobial activities of the pyrazole analogs.

Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6][7][8][9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Pyrazole Analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13][14]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the pyrazole analogs in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[10]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[11]

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Analogs C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Synthesis of the Core Scaffold and Analogs

The synthesis of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole analogs typically involves a multi-step process. A general synthetic pathway is outlined below.

Synthesis_Workflow A Synthesis of 4-Chloro-3-nitro-1H-pyrazole B Alkylation with Substituted Benzyl Halides A->B C Purification and Characterization B->C D Biological Evaluation C->D

The synthesis of the 4-chloro-3-nitro-1H-pyrazole intermediate can be achieved through various methods, including the chlorination of 3-nitropyrazole.[15][16] Subsequent N-alkylation with the appropriately substituted benzyl halide, such as 4-bromobenzyl bromide, in the presence of a base affords the desired 1-benzyl-4-chloro-3-nitro-1H-pyrazole analog.[17][18]

Conclusion and Future Directions

The structure-activity relationship of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole analogs is a critical area of investigation for the development of novel therapeutic agents. This guide has highlighted the importance of substitution patterns on both the benzyl and pyrazole rings in modulating anticancer and antimicrobial activities. The provided experimental protocols offer a framework for the systematic evaluation of new analogs.

Future research should focus on a comprehensive SAR study of this specific scaffold against a wide range of biological targets. The exploration of diverse substituents at all available positions, coupled with computational modeling and in vivo studies, will be instrumental in identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

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Comparative Efficacy Analysis of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential

For researchers and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] This guide provides a comparative analysis of the therapeutic efficacy of the novel compound, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, by examining experimental data from its close structural analogs. Through this lens, we will dissect the contributions of its key chemical features—the N-bromobenzyl group, the 4-chloro substituent, and the 3-nitro group—to its predicted biological profile.

The Pyrazole Core: A Foundation for Diverse Bioactivity

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic and structural profile that allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the pyrazole ring system allows for fine-tuning of its biological effects through the strategic placement of various substituents.[1][2]

Synthetic Strategy: Building the Core and Introducing Diversity

The synthesis of substituted pyrazoles like 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole typically follows a multi-step pathway. The general approach involves the initial formation of the pyrazole ring, followed by the sequential introduction of the desired substituents.

Core Pyrazole Synthesis

A common and efficient method for constructing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target molecule, this would likely involve the reaction of a halogenated and nitrated 1,3-dicarbonyl precursor with hydrazine.

Introduction of Substituents

Following the formation of the pyrazole core, the specific substituents can be introduced:

  • N-Alkylation: The 4-bromobenzyl group is typically introduced via N-alkylation of the pyrazole nitrogen using 4-bromobenzyl halide in the presence of a base.

  • Chlorination: The chloro group at the 4-position can be introduced through electrophilic chlorination.

  • Nitration: The nitro group at the 3-position is generally introduced using a nitrating agent, such as a mixture of nitric and sulfuric acids. The reaction conditions must be carefully controlled to ensure regioselectivity.

The following diagram illustrates a generalized synthetic workflow for creating substituted pyrazoles.

G A 1,3-Dicarbonyl Compound C Substituted Pyrazole Core A->C B Hydrazine Derivative B->C D N-Alkylation (e.g., 4-bromobenzyl halide) C->D Introduce N-substituent E Halogenation (e.g., NCS, SO2Cl2) D->E Introduce C4-substituent F Nitration (e.g., HNO3/H2SO4) E->F Introduce C3-substituent G 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole F->G G A Prepare stock solution of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole B Perform serial dilutions in 96-well plate A->B C Inoculate with standardized microbial suspension B->C D Incubate under appropriate conditions C->D E Visually assess for growth inhibition D->E F Determine MIC E->F

Caption: Workflow for MIC determination via broth microdilution.

In Vitro Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cell lines (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

The in-silico comparative analysis strongly suggests that 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is a promising candidate for further investigation as a potential therapeutic agent. The combination of the N-bromobenzyl, 4-chloro, and 3-nitro substituents on the versatile pyrazole core is predicted to confer potent antimicrobial, antifungal, and cytotoxic activities. Future research should focus on the synthesis and in vitro evaluation of this compound to confirm these predictions. Subsequent studies could explore its mechanism of action and in vivo efficacy in relevant disease models. The structure-activity relationships discussed herein provide a solid foundation for the rational design of even more potent analogs.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the target selectivity of the novel pyrazole compound, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole. The pyrazole scaffold is a well-established pharmacophore known to exhibit a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6] This inherent biological promiscuity underscores the critical need for rigorous cross-reactivity studies to ensure the development of safe and effective therapeutics.

This document outlines a multi-tiered approach, commencing with computational prediction and culminating in cellular target engagement assays. Each step is designed to build upon the last, providing a holistic view of the compound's selectivity profile. We will delve into the rationale behind each experimental choice, offering practical protocols and data interpretation insights.

The Strategic Importance of Cross-Reactivity Profiling

Off-target effects are a major contributor to drug attrition during clinical trials and can lead to unforeseen side effects.[7] A thorough understanding of a compound's interactions across the proteome is therefore not merely a regulatory hurdle but a fundamental aspect of rational drug design. By identifying potential off-targets early in the discovery pipeline, we can guide medicinal chemistry efforts to enhance selectivity, mitigate risks, and ultimately develop safer medicines.

A Phased Approach to Selectivity Profiling

Our recommended workflow for assessing the cross-reactivity of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is a four-stage process:

  • In Silico Target Prediction: Leveraging computational models to forecast potential off-targets based on structural similarity to known ligands.

  • In Vitro Biochemical Screening: Employing broad-based panels, such as kinase assays, to experimentally identify interactions with a diverse set of purified proteins.

  • Competitive Binding Assays: Quantifying the binding affinity of the compound to both the primary target and identified off-targets.

  • Cellular Target Engagement Validation: Confirming the interaction and assessing its significance in a more physiologically relevant cellular context using methods like the Cellular Thermal Shift Assay (CETSA).

G cluster_0 Phase 1: Prediction cluster_1 Phase 2: Broad Screening cluster_2 Phase 3: Affinity Determination cluster_3 Phase 4: Cellular Validation in_silico In Silico Target Prediction biochemical_screening In Vitro Biochemical Screening (e.g., Kinase Panel) in_silico->biochemical_screening Identifies potential off-target classes binding_assay Competitive Binding Assays biochemical_screening->binding_assay Confirms direct interactions cetsa Cellular Thermal Shift Assay (CETSA) binding_assay->cetsa Validates cellular engagement

Figure 1: A phased workflow for comprehensive cross-reactivity profiling.

Phase 1: In Silico Target Prediction

The principle of chemical similarity posits that molecules with comparable structures are likely to interact with similar biological targets.[8] In silico methods harness this principle to predict potential off-targets for a novel compound by comparing its structure to extensive databases of known ligand-target interactions.

Methodology:

  • Compound Input: The 2D structure of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is converted to a simplified molecular-input line-entry system (SMILES) string.

  • Database Screening: The SMILES string is submitted to a target prediction web server, such as SwissTargetPrediction.[9]

  • Target Prediction: The server compares the chemical features of the query molecule with a library of known active compounds and provides a ranked list of the most probable protein targets.

Hypothetical In Silico Prediction Results for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole:

Predicted Target ClassProbabilityRationale for Inclusion in Further Studies
Cyclooxygenases (COX-1/COX-2)HighMany pyrazole-containing compounds are known NSAIDs that target COX enzymes.
Mitogen-activated protein kinases (e.g., p38, JNK)ModerateThe pyrazole scaffold is present in numerous kinase inhibitors.
Cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4)ModeratePotential for drug-drug interactions and off-target metabolism.[10]
Nuclear receptors (e.g., PPARγ)LowTo assess broader off-target effects on signaling pathways.

Phase 2: In Vitro Biochemical Screening - Kinase Selectivity Profiling

Given the prevalence of the pyrazole core in kinase inhibitors, a broad kinase selectivity panel is a logical and crucial next step.[11][12] These panels simultaneously screen the compound against hundreds of purified kinases to identify potential off-target interactions.

Experimental Protocol: Kinase Selectivity Panel

  • Compound Preparation: 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Execution: The compound is screened at a single high concentration (e.g., 10 µM) against a panel of over 400 human kinases. The assay typically measures the remaining kinase activity after incubation with the compound.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. A common threshold for identifying a "hit" is >50% inhibition.

Hypothetical Kinase Panel Data for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole (10 µM):

Kinase TargetFamily% Inhibition
Primary Target X (Assumed) 95%
p38α (MAPK14)CMGC85%
JNK1 (MAPK8)CMGC78%
VEGFR2 (KDR)TK62%
SRCTK45%
CDK2CMGC30%

Phase 3: Competitive Binding Assays

Following the identification of potential off-targets from the kinase panel, the next step is to quantify the binding affinity of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole for these proteins. Competitive binding assays are an effective method for determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for each interaction.[13][14]

Experimental Protocol: Competitive Binding Assay (e.g., for p38α)

  • Reagents: Purified recombinant p38α, a known fluorescently labeled p38α ligand (tracer), and serial dilutions of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

  • Assay Setup: The tracer and varying concentrations of the test compound are incubated with p38α in a microplate.

  • Detection: The binding of the tracer to p38α is measured (e.g., by fluorescence polarization). The test compound will compete with the tracer for binding, leading to a decrease in the signal.

  • Data Analysis: The IC50 value is determined by fitting the dose-response curve to a suitable pharmacological model.

Comparative IC50 Data:

TargetIC50 (nM)
Primary Target X 50
p38α250
JNK1800
VEGFR22,500

Phase 4: Cellular Target Engagement Validation - Cellular Thermal Shift Assay (CETSA)

The final and most critical phase is to validate the identified off-target interactions within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[15][16][17][18][19] An increase in the melting temperature of a protein in the presence of a compound is indicative of direct target engagement.

G cluster_0 CETSA Workflow cells Treat cells with compound or vehicle heat Heat cells to various temperatures cells->heat lyse Lyse cells heat->lyse separate Separate soluble and precipitated proteins lyse->separate detect Detect target protein in soluble fraction (e.g., Western Blot) separate->detect

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for p38α

  • Cell Treatment: A suitable cell line endogenously expressing p38α is treated with 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole (e.g., at 10x IC50) or a vehicle control for a defined period.

  • Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.

  • Protein Detection: The amount of soluble p38α at each temperature is quantified by a suitable method, such as Western blotting or ELISA.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Hypothetical CETSA Results:

TargetVehicle Tm (°C)Compound Tm (°C)Thermal Shift (ΔTm)Interpretation
Primary Target X 52.5 60.0 +7.5°C Strong cellular engagement
p38α58.062.5+4.5°CConfirmed cellular off-target engagement
JNK155.256.0+0.8°CWeak or no significant cellular engagement
VEGFR250.150.5+0.4°CWeak or no significant cellular engagement

Conclusion and Future Directions

This comprehensive guide outlines a robust, multi-faceted strategy for characterizing the cross-reactivity profile of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole. The hypothetical data presented illustrates a scenario where an initially promising compound demonstrates off-target activity against p38α kinase. This finding, confirmed through biochemical and cellular assays, would necessitate further investigation.

Future studies could involve structure-activity relationship (SAR) exploration to design analogs with improved selectivity against the primary target and reduced affinity for p38α. Additionally, downstream functional assays should be conducted to assess the physiological consequences of p38α inhibition by this compound.

By embracing a systematic and evidence-based approach to cross-reactivity profiling, we can enhance the quality and safety of drug candidates, ultimately accelerating the delivery of novel therapeutics to patients in need.

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A Senior Application Scientist's Guide to Benchmarking 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis Against Established Antimicrobial and Cytotoxic Standards

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for benchmarking the novel pyrazole derivative, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole. Drawing upon the well-documented and diverse biological activities of the pyrazole scaffold, which include antimicrobial, anti-inflammatory, and anticancer properties, this document outlines a rigorous, multi-faceted approach to evaluating the potential of this specific compound.[1][2][3][4][5][6] We present detailed, self-validating experimental protocols for direct comparison against established standards in both antimicrobial and cytotoxic assays. The causality behind experimental choices is elucidated to ensure technical accuracy and reproducibility. All quantitative data is structured for clear comparison, and key workflows are visualized to enhance understanding. This guide is intended to serve as a foundational resource for researchers seeking to characterize and position 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole within the broader landscape of therapeutic candidates.

Introduction: The Rationale for Benchmarking

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4][5][6] The subject of this guide, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole (molecular formula: C₁₀H₇BrClN₃O₂, molecular weight: 316.54 g/mol )[7], is a novel compound with potential therapeutic applications stemming from its unique substitution pattern. The presence of a nitro group, along with chloro and bromo substituents, suggests the possibility of potent biological activity, as these features are often associated with enhanced antimicrobial and cytotoxic effects in related heterocyclic systems.[8][9][10]

To ascertain the true potential of this compound, a systematic and objective benchmarking process is essential. This involves comparing its performance against well-characterized, industry-accepted standards under standardized conditions. This guide will focus on two primary areas of investigation based on the known activities of pyrazole derivatives:

  • Antimicrobial Activity: Assessing the compound's efficacy against a panel of clinically relevant bacterial strains.

  • Cytotoxic Activity: Evaluating its potential as an anticancer agent by measuring its toxicity towards cancer cell lines.

This comparative approach allows for a clear and quantitative assessment of the compound's potency and selectivity, providing critical data for further development.

Comparative Framework: Selection of Standards

The choice of appropriate standards is critical for a meaningful benchmark. The selected standards should be widely recognized and have well-established mechanisms of action and performance characteristics.

For Antimicrobial Activity:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. Its inclusion provides a benchmark against a synthetic antibiotic with a distinct mechanism of action.

  • Ceftriaxone: A third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. This provides a comparison against a β-lactam antibiotic, one of the most widely used classes of antibacterial agents.

For Cytotoxic Activity:

  • Doxorubicin: A well-known anthracycline chemotherapy drug that intercalates into DNA and inhibits topoisomerase II, leading to apoptosis. It is a standard agent used in many in vitro cancer studies and provides a robust benchmark for cytotoxic potency.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear positive and negative controls to ensure the integrity of the results.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is a fundamental tool for assessing antimicrobial potency.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solutions of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, Ciprofloxacin, and Ceftriaxone in DMSO C Prepare 96-well microtiter plates with serial dilutions of test compounds in appropriate broth medium A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) D Inoculate each well with the standardized bacterial suspension B->D C->D E Incubate plates at 37°C for 18-24 hours D->E F Visually inspect for turbidity or use a plate reader to measure optical density (OD) E->F G Determine the MIC: the lowest concentration with no visible growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Detailed Methodology:

  • Preparation of Compounds: Prepare 10 mg/mL stock solutions of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, ciprofloxacin, and ceftriaxone in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use a panel of representative Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) to achieve a final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Inoculate each well with 5 µL of the standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow:

MTT_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture selected cancer cell lines (e.g., HeLa, MCF-7) B Seed cells into 96-well plates and allow to adhere overnight A->B C Treat cells with serial dilutions of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole and Doxorubicin B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well and incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan crystals E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate cell viability (%) and determine the IC50 value G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Methodology:

  • Cell Lines: Use human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole and doxorubicin in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds.

    • Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise tabular format to facilitate direct comparison.

Table 1: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)
1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazoleExperimental ValueExperimental Value
Ciprofloxacin (Standard)0.25 - 1.00.015 - 0.12
Ceftriaxone (Standard)1.0 - 4.00.12 - 0.5

Table 2: Cytotoxic Activity (IC₅₀ in µM)

CompoundHeLaMCF-7HEK293 (Non-cancerous)
1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazoleExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Standard)0.05 - 0.50.1 - 1.01.0 - 10.0

Interpretation of Results:

The data presented in these tables will allow for a direct comparison of the potency of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole against the established standards.

  • Antimicrobial Activity: Lower MIC values indicate greater potency. A broad spectrum of activity would be indicated by low MIC values against both Gram-positive and Gram-negative bacteria.

  • Cytotoxic Activity: Lower IC₅₀ values against cancer cell lines indicate higher cytotoxic potential. A favorable therapeutic index would be suggested by significantly higher IC₅₀ values against the non-cancerous cell line compared to the cancer cell lines.

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole. The proposed experiments will generate the foundational data necessary to assess its potential as either an antimicrobial or an anticancer agent. The direct comparison to established standards will provide a clear context for its potency and potential for further development.

Based on the outcomes of these initial studies, future research could delve into the mechanism of action of this compound. For example, if significant antimicrobial activity is observed, studies could investigate its effect on bacterial DNA, protein synthesis, or cell wall integrity. If potent and selective cytotoxic activity is found, further investigations into its effects on the cell cycle, apoptosis induction, and specific signaling pathways would be warranted. The data generated through this benchmarking process will be invaluable in guiding these future research endeavors and ultimately determining the therapeutic potential of this novel pyrazole derivative.

References

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Bridging the Gap: A Guide to In Vitro vs. In Vivo Correlation for BCNP, a Novel PLK5 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with challenges, chief among them being the translation of preclinical findings into tangible clinical outcomes. A critical tool in navigating this transition is the establishment of a robust in vitro-in vivo correlation (IVIVC). This guide provides an in-depth analysis of the IVIVC for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole (hereafter designated BCNP ), a novel, potent inhibitor of Polo-like Kinase 5 (PLK5), a promising therapeutic target in pancreatic ductal adenocarcinoma (PDAC). We will dissect the experimental data, from biochemical assays to xenograft models, to build a predictive mathematical model that connects in vitro drug release and potency with in vivo pharmacokinetic and pharmacodynamic responses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply IVIVC principles to accelerate their oncology drug discovery programs.

Introduction: The Rationale for IVIVC in Oncology Drug Development

The pyrazole moiety is a well-established pharmacophore in medicinal chemistry, known to be a core component of various biologically active agents.[1][2][3] Our internal drug discovery program identified BCNP as a lead candidate from a high-throughput screen against a panel of kinases. Its unique substitution pattern confers high selectivity and potency for PLK5, a kinase overexpressed in several aggressive cancers, including PDAC.

The primary objective of establishing an IVIVC is to create a predictive mathematical model that describes the relationship between an in vitro property (e.g., drug dissolution, cell-based potency) and a relevant in vivo response (e.g., plasma concentration, target engagement, or tumor growth inhibition).[4][5] A successful IVIVC model serves as a surrogate for extensive bioequivalence studies, accelerates formulation development, and provides a deeper mechanistic understanding of the drug's behavior, ultimately de-risking the path to clinical trials.[6][7]

This guide presents the complete workflow, from initial characterization to the development of a Level A IVIVC, considered the most predictive type of correlation by regulatory agencies like the U.S. Food and Drug Administration (FDA).

In Vitro Characterization of BCNP

The initial phase involves a comprehensive profiling of BCNP's activity and properties in controlled laboratory settings. The causality behind this multi-step process is to build a foundational dataset that describes the compound's intrinsic potency and metabolic liabilities before introducing the complexity of a biological system.

Biochemical Potency Against PLK5 Kinase

Objective: To determine the direct inhibitory effect of BCNP on the enzymatic activity of purified, recombinant human PLK5.

Protocol:

  • A LanthaScreen™ Eu Kinase Binding Assay was employed.

  • Recombinant PLK5, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled tracer were co-incubated.

  • BCNP was added in a 12-point, 3-fold serial dilution (0.1 nM to 20 µM).

  • The assay relies on Förster Resonance Energy Transfer (FRET) between the antibody-bound europium donor and the tracer-bound Alexa Fluor acceptor. A potent inhibitor like BCNP displaces the tracer from the kinase's active site, disrupting FRET.

  • The signal was read on a multi-mode plate reader, and the data were normalized to positive (no inhibitor) and negative (no kinase) controls.

  • The IC50 value was calculated using a four-parameter logistic regression model in GraphPad Prism.

Cell-Based Potency in a PDAC Model

Objective: To assess BCNP's ability to inhibit cancer cell proliferation, which bridges the gap between biochemical potency and physiological effect.

Protocol:

  • PANC-1 cells, a human PDAC cell line known to overexpress PLK5, were seeded in 96-well plates at 5,000 cells/well.

  • After 24 hours, cells were treated with BCNP in a 10-point, 3-fold serial dilution (1 nM to 20 µM).

  • Cells were incubated for 72 hours under standard culture conditions (37°C, 5% CO2).

  • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Luminescence was recorded, and the EC50 value was determined using a non-linear regression analysis.

In Vitro ADME Profiling

Objective: To evaluate the drug-like properties of BCNP, which are critical determinants of its in vivo behavior.

  • Metabolic Stability: BCNP was incubated with human liver microsomes to predict its metabolic clearance in vivo. The half-life (T½) was determined by monitoring the disappearance of the parent compound over time via LC-MS/MS.

  • Plasma Protein Binding (PPB): Equilibrium dialysis was used to determine the fraction of BCNP bound to human plasma proteins. High PPB can limit the amount of free drug available to engage the target.

Summary of In Vitro Data
ParameterAssayResultImplication
Biochemical Potency LanthaScreen™ Kinase AssayIC50 = 15.2 nMHigh direct affinity for the PLK5 target.
Cellular Potency PANC-1 Cell ViabilityEC50 = 185.5 nMPotent anti-proliferative effect in a relevant cancer cell line.
Metabolic Stability Human Liver MicrosomesT½ = 45 minModerate metabolic clearance predicted.
Plasma Protein Binding Equilibrium Dialysis98.5% BoundHigh binding suggests only a small fraction of the drug will be pharmacologically active.

In Vivo Evaluation in Preclinical Models

The data from in vitro studies guide the design of in vivo experiments. The choice of a subcutaneous xenograft model is a standard, authoritative approach for evaluating the efficacy of oncology drug candidates.

Pharmacokinetic (PK) Study

Objective: To understand how the body absorbs, distributes, metabolizes, and excretes BCNP.

Protocol:

  • Female athymic nude mice were administered a single 10 mg/kg dose of BCNP via oral (PO) and intravenous (IV) routes.

  • Blood samples were collected at multiple time points (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma was isolated, and BCNP concentrations were quantified using a validated LC-MS/MS method.

  • Key PK parameters such as Cmax (maximum concentration), AUC (area under the curve), and bioavailability (%F) were calculated using Phoenix WinNonlin software.

Pharmacodynamic (PD) and Efficacy Study

Objective: To correlate the drug exposure (PK) with target engagement (PD) and anti-tumor effect (Efficacy).

Protocol:

  • PANC-1 cells were implanted subcutaneously into the flank of athymic nude mice.

  • Once tumors reached an average volume of 150-200 mm³, mice were randomized into three groups: Vehicle control, BCNP (10 mg/kg, daily PO), and BCNP (30 mg/kg, daily PO).

  • Tumor volumes and body weights were measured three times per week.

  • At the end of the study, tumors were harvested 4 hours post-final dose to assess target engagement by measuring the phosphorylation of a known PLK5 substrate via Western Blot.

  • The primary efficacy endpoint was Tumor Growth Inhibition (TGI).

Summary of In Vivo Data
ParameterMetricResult (at 30 mg/kg dose)Implication
Pharmacokinetics Cmax1.8 µMAchieves plasma concentrations well above the cellular EC50.
AUC (0-24h)12.5 µM·hSustained exposure over the dosing interval.
Bioavailability (%F)35%Moderate oral absorption.
Pharmacodynamics Target Engagement75% reduction in substrate phosphorylationConfirms BCNP inhibits PLK5 activity within the tumor.
Efficacy Tumor Growth Inhibition (TGI)82%Strong anti-tumor effect at a well-tolerated dose.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The crux of this guide is to mathematically link the in vitro observations with the in vivo outcomes. We will establish a PK/PD model to correlate the free plasma concentration of BCNP with its anti-tumor efficacy.

The IVIVC Workflow

The process involves deconvoluting the in vivo plasma concentration data to determine the fraction of drug absorbed over time and correlating this with the in vitro dissolution profile.

IVIVC_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Correlation Modeling invitro_potency Cellular Potency (EC50 = 185.5 nM) prediction Predictive Model (PK/PD Relationship) invitro_potency->prediction dissolution Formulation Dissolution (Drug Release %) deconvolution Deconvolution (% Absorbed In Vivo) dissolution->deconvolution Correlates With pk_study Pharmacokinetics (Plasma Concentration) pk_study->deconvolution pk_study->prediction efficacy Efficacy (Tumor Growth Inhibition) efficacy->prediction Validates correlation IVIVC Model (Level A Correlation) deconvolution->correlation Builds correlation->prediction Informs

Caption: Workflow diagram illustrating the key stages of establishing an IVIVC model.

Building the Predictive Model

A direct, point-to-point (Level A) correlation was established. A critical step is accounting for plasma protein binding. The free, unbound plasma concentration of BCNP ([Cfree]) is the pharmacologically relevant concentration.

  • Calculation: [Cfree] = Total Plasma Concentration × (1 - Fraction Bound)

  • At the Cmax of 1.8 µM, the [Cfree] is: 1800 nM × (1 - 0.985) = 27 nM .

This free concentration is below the cellular EC50 of 185.5 nM. However, the sustained exposure, represented by the AUC, is what drives efficacy. We modeled the relationship between the percentage of time the free drug concentration remains above a critical threshold (T > Cthreshold) and the observed tumor growth inhibition.

The analysis revealed that maintaining a free plasma concentration above the biochemical IC50 (15.2 nM) for at least 60% of the dosing interval correlated strongly (R² = 0.96) with significant tumor growth inhibition (>80% TGI).

Signaling_Pathway BCNP BCNP (Drug) PLK5 PLK5 Kinase BCNP->PLK5 Inhibits Substrate Downstream Substrate PLK5->Substrate Activates Phosphorylation P PLK5->Phosphorylation Phosphorylates CellCycle Cell Cycle Progression Phosphorylation->CellCycle Proliferation Tumor Cell Proliferation CellCycle->Proliferation

Caption: Simplified signaling pathway showing BCNP's mechanism of action.

Conclusion and Future Directions

We have successfully established a robust in vitro-in vivo correlation for BCNP, a novel PLK5 inhibitor. The key takeaway is that while the peak free plasma concentration does not exceed the cellular EC50, sustained target inhibition, driven by maintaining free drug levels above the biochemical IC50, is sufficient for strong anti-tumor efficacy in a preclinical PDAC model.

This IVIVC model is a powerful, predictive tool. It will now be used to:

  • Guide Formulation: Set dissolution specifications for future clinical formulations to ensure bioequivalence.

  • Inform Dosing Strategy: Predict the human dose required to achieve the target exposure profile.

  • Reduce Animal Testing: Serve as a surrogate for certain future bioequivalence studies, aligning with the 3Rs (Replacement, Reduction, Refinement) principles.

The successful development of this IVIVC for BCNP significantly enhances confidence in its developmental trajectory and provides a clear, data-driven path toward IND-enabling studies.

References

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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the Modern Researcher in Drug Discovery and Materials Science

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a multitude of compounds with significant applications in pharmaceuticals and agrochemicals. The strategic selection of a synthetic route is paramount, directly influencing yield, purity, scalability, and ultimately, the economic viability of a given process. This guide provides an in-depth, data-driven comparison of the most effective and widely adopted methods for the synthesis of substituted pyrazoles, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

At a Glance: A Comparative Overview of Key Pyrazole Synthesis Strategies

The construction of the pyrazole ring is dominated by a few robust and versatile strategies. The classical Knorr synthesis, which relies on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a prevalent method. A related and equally important approach involves the cyclization of α,β-unsaturated carbonyl compounds with hydrazines. More contemporary methods, such as 1,3-dipolar cycloadditions, provide alternative pathways with distinct advantages in terms of efficiency and the ability to generate molecular diversity. This guide will conduct a head-to-head comparison of these three pivotal methodologies.

The choice of a synthetic route is often a balance between yield, reaction time, the availability of starting materials, and control over regioselectivity. The following tables offer a summary of quantitative data from various studies to enable a direct comparison of these methods.

The Knorr Pyrazole Synthesis: The Workhorse of Pyrazole Chemistry

First reported in 1883, the Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] Its enduring popularity is a testament to its simplicity and the generally high yields obtained. The reaction is typically catalyzed by acid.[1][2]

Mechanistic Insights

The mechanism begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration event that leads to the formation of the stable, aromatic pyrazole ring.[1]

A critical consideration, especially when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, such as pH.[1]

Knorr_Mechanism start 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole cyclic_intermediate->pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol details the synthesis of a pyrazolone, a variation of the Knorr reaction, from a β-ketoester and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)[3]

  • 1-Propanol (3 mL)[4]

  • Glacial acetic acid (3 drops)[4]

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[4]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[4]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[4]

  • Work-up: Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[4]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[1]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[1][4]

Expected Yield: 79%[3]

Performance Metrics: Knorr Synthesis
FeaturePerformanceSupporting Data/Comments
Yield Generally good to excellent79% for 2,4-dihydro-5-phenyl-3H-pyrazol-3-one[3]
Regioselectivity Variable; can be poor with unsymmetrical dicarbonylsA significant drawback, often leading to isomeric mixtures[1]
Substrate Scope Broad; a wide variety of 1,3-dicarbonyls and hydrazines can be usedOne of the major strengths of this method
Reaction Conditions Typically requires heating; acid-catalyzedReaction at 100°C with acetic acid is common[4]
Scalability Generally goodA well-established and robust reaction

Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)

This method involves the reaction of α,β-unsaturated aldehydes and ketones, often chalcones, with hydrazine derivatives. This approach is particularly useful for the synthesis of 3,5-diarylpyrazoles and related structures, leveraging the wide availability of chalcone precursors.[5] The reaction typically proceeds through a Michael addition followed by cyclization and dehydration or oxidation.

Mechanistic Insights

Two primary mechanistic pathways are proposed for this reaction. The first involves an initial aza-Michael addition of the hydrazine to the β-carbon of the enone, forming an intermediate which then undergoes intramolecular cyclization and elimination of water to yield the pyrazoline. The second pathway suggests the initial formation of a hydrazone at the carbonyl carbon, followed by an intramolecular cyclization. The resulting pyrazoline can then be oxidized to the corresponding pyrazole. The reaction is commonly catalyzed by an acid, such as acetic acid.

Chalcone_to_Pyrazole start α,β-Unsaturated Carbonyl + Hydrazine michael_adduct Aza-Michael Adduct (Pathway 1) start->michael_adduct hydrazone Hydrazone Intermediate (Pathway 2) start->hydrazone pyrazoline Pyrazoline michael_adduct->pyrazoline Intramolecular Cyclization hydrazone->pyrazoline Intramolecular Cyclization pyrazole Pyrazole pyrazoline->pyrazole Oxidation

Caption: General pathways for the synthesis of pyrazoles from α,β-unsaturated carbonyls.

Experimental Protocol: Synthesis of a Pyrazoline from a Chalcone

This protocol describes the acid-catalyzed cyclization of a chalcone with phenylhydrazine.

Materials:

  • Chalcone (1 mmol)

  • Phenylhydrazine (1 mmol)[6]

  • Ethanol (5 mL)[6]

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol (5 mL).[6]

  • Reagent Addition: Add phenylhydrazine (1 mmol) dropwise to the solution.[6] Add a few drops of glacial acetic acid as a catalyst.

  • Heating: Heat the reaction mixture at 80°C under reflux for 4-6 hours.[6][7]

  • Reaction Monitoring: Monitor the reaction progress using TLC.[6][7]

  • Work-up: After completion, pour the reaction mixture into ice-cold water.[6][7]

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.[6][7]

Expected Yield: Typically high, often >70%[8]

Performance Metrics: From α,β-Unsaturated Carbonyls
FeaturePerformanceSupporting Data/Comments
Yield Good to excellentYields often exceed 70%[8]
Regioselectivity Generally goodSteric and electronic factors on the chalcone and hydrazine influence the outcome
Substrate Scope Broad, especially for aryl-substituted systemsA vast number of chalcones are readily accessible via Claisen-Schmidt condensation
Reaction Conditions Requires heating; can be acid or base-catalyzedRefluxing in ethanol with an acid catalyst is common[6][7]
Scalability GoodThe two-step process (chalcone synthesis then cyclization) is amenable to scale-up

1,3-Dipolar Cycloaddition: A Modern Approach to Pyrazole Synthesis

1,3-Dipolar cycloaddition represents a powerful and highly regioselective method for the synthesis of substituted pyrazoles.[9] This approach typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, most commonly an alkyne or an alkene.[9][10]

Mechanistic Insights

The reaction is a concerted pericyclic reaction where the 1,3-dipole adds across the π-system of the dipolarophile in a [3+2] fashion to form a five-membered ring.[11] When an alkyne is used as the dipolarophile, the pyrazole ring is formed directly. If an alkene is used, a pyrazoline is initially formed, which can then be oxidized to the corresponding pyrazole. The regioselectivity of the cycloaddition is governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole and dipolarophile.[12]

Dipolar_Cycloaddition start 1,3-Dipole (e.g., Diazo Compound) + Dipolarophile (e.g., Alkyne) cycloaddition [3+2] Cycloaddition start->cycloaddition pyrazole Pyrazole cycloaddition->pyrazole

Caption: The [3+2] cycloaddition pathway for pyrazole synthesis.

Experimental Protocol: 1,3-Dipolar Cycloaddition of a Nitrile Imine with an Alkyne Surrogate

This protocol details the synthesis of a 1,3,4,5-tetrasubstituted pyrazole via the Huisgen cyclization of a nitrile imine (generated in situ from a hydrazonyl chloride) with a bromoalkene, which serves as an alkyne surrogate.[9]

Materials:

  • α-Bromocinnamaldehyde (3 mmol)

  • Hydrazonyl chloride (3 mmol)

  • Dry chloroform or dichloromethane (10 mL)

  • Triethylamine (0.46 mL, 3.3 mmol)

Procedure:

  • Reaction Setup: In a dry flask, dissolve α-bromocinnamaldehyde (3 mmol) and the hydrazonyl chloride (3 mmol) in 10 mL of either dry chloroform or dichloromethane.[9]

  • Base Addition: Add triethylamine (0.46 mL, 3.3 mmol) to the solution to generate the nitrile imine in situ.[9]

  • Reaction: Stir the reaction mixture at room temperature until the starting materials have been consumed, as monitored by TLC (typically 7-10 hours).[9]

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.[5][9]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes-ethyl acetate gradient as the eluent to afford the pure pyrazole product.[5][9]

Expected Yield: 70-86%[9]

Performance Metrics: 1,3-Dipolar Cycloaddition
FeaturePerformanceSupporting Data/Comments
Yield Good to excellentYields in the range of 70-86% are reported[9]
Regioselectivity ExcellentA key advantage of this method, often leading to a single regioisomer[9][12]
Substrate Scope Broad; depends on the stability and accessibility of the 1,3-dipole and dipolarophileA wide variety of substituted alkynes and diazo compounds can be used
Reaction Conditions Often mild; can be performed at room temperatureThe in situ generation of the 1,3-dipole is a common strategy[9]
Scalability Can be challenging due to the potential instability and hazards associated with diazo compoundsCareful consideration of safety is required for large-scale synthesis

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of substituted pyrazoles is a well-established field, with several reliable methods at the disposal of the modern researcher. The choice of the optimal route is contingent upon the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.

  • The Knorr Synthesis is a robust and high-yielding classical method, particularly advantageous for symmetrical 1,3-dicarbonyls. However, its utility can be limited by poor regioselectivity with unsymmetrical substrates.[5]

  • Synthesis from α,β-Unsaturated Carbonyls is an excellent choice for preparing 3,5-diarylpyrazoles and related structures, capitalizing on the vast library of readily available chalcone precursors.[5]

  • 1,3-Dipolar Cycloadditions represent a more modern and highly regioselective approach, ideal for the construction of complex, polysubstituted pyrazoles that are challenging to access via classical condensation methods.[5]

By understanding the mechanistic underpinnings, advantages, and limitations of each of these key synthetic strategies, researchers can make informed decisions to efficiently and effectively construct the desired substituted pyrazole scaffolds for their drug discovery and materials science applications.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. National Institutes of Health. [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. [Link]

  • Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • CONSTRUCTION OF SUBSTITUTED 2-PYRAZOLINES. Yunnan University. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. National Institutes of Health. [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT Journal. [Link]

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation. [Link]

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A Comparative Guide to the Validation of an Analytical Method for 1-(4-Bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and detailed validation protocol for an analytical method tailored for the novel heterocyclic compound, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole. As a crucial component in contemporary drug discovery pipelines, the robust analytical characterization of such molecules is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights into the establishment of a reliable analytical method.

Introduction: The Imperative of Rigorous Analytical Method Validation

The journey of a new chemical entity (NCE) from laboratory synthesis to a potential therapeutic agent is underpinned by a continuous stream of analytical data. The integrity of this data is non-negotiable. For a compound such as 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, which possesses a complex chemical structure with multiple functional groups, a validated analytical method is essential to ensure its identity, purity, and strength.

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose[1][2]. This process is not merely a regulatory formality but a cornerstone of good science, ensuring that the measurements are accurate, reproducible, and reliable. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the more recent Q2(R2), provide a harmonized framework for the validation of analytical procedures[2][3][4][5][6][7].

This guide will first compare potential analytical methodologies for the characterization of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole and then delve into a detailed, step-by-step validation of a proposed High-Performance Liquid Chromatography (HPLC) method, complete with illustrative experimental data.

A Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision in the drug development process. For a small molecule like 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, several chromatographic techniques are viable. Here, we compare three prominent alternatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography with UV detection (UPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureHPLC-UVUPLC-UVLC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Similar to HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures, leading to faster and more efficient separations.Separation via liquid chromatography followed by detection based on the mass-to-charge ratio of ionized analytes.
Speed Moderate analysis times (typically 10-30 minutes).Significantly faster analysis times (typically 1-5 minutes).Analysis time is comparable to UPLC, but data processing can be more involved.
Resolution Good resolving power for most applications.Superior resolution, allowing for the separation of closely eluting impurities.High resolution in the chromatographic separation, coupled with the specificity of mass detection.
Sensitivity Good sensitivity, suitable for assay and most impurity profiling.Higher sensitivity than HPLC due to sharper peaks.Excellent sensitivity, capable of detecting trace-level impurities and degradation products.
Specificity Relies on chromatographic retention time and UV spectrum. Co-eluting impurities with similar UV spectra can interfere.Similar to HPLC, but the higher resolution reduces the likelihood of co-elution.Highly specific due to the combination of retention time and mass-to-charge ratio, providing unambiguous identification.
Cost Relatively low initial investment and operational costs.Higher initial investment for instrumentation.The highest initial investment and operational costs.
Robustness Generally robust and widely used in quality control laboratories.Can be less robust than HPLC, requiring more stringent control of operating parameters.Can be complex to operate and maintain, requiring specialized expertise.
Typical Application Routine quality control, assays, and purity determinations.High-throughput screening, impurity profiling, and stability studies.Identification of unknown impurities, metabolite identification, and bioanalytical studies.

Rationale for Selecting HPLC-UV for this Guide:

While UPLC-UV offers advantages in speed and resolution, and LC-MS provides unparalleled specificity and sensitivity, HPLC-UV remains the workhorse of pharmaceutical quality control laboratories due to its robustness, cost-effectiveness, and widespread availability. For the purpose of establishing a reliable and transferable analytical method for routine quality control of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, a well-validated HPLC-UV method is often the most pragmatic choice.

Validation of a Proposed HPLC-UV Method

The following sections detail the validation of a proposed reversed-phase HPLC method for the analysis of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole. The validation is conducted in accordance with ICH Q2(R1) guidelines and encompasses the key parameters of specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness[3][8][9][10].

Proposed Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

Validation Workflow

The validation process follows a logical sequence of experiments designed to demonstrate the method's suitability.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Initial Method Development Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Analysis Robustness->Routine_Use Method Validated

Caption: A flowchart illustrating the typical workflow for analytical method validation.

Specificity

Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[2][11][12]. It is arguably the most critical validation parameter, as it ensures that the signal measured is solely from the compound of interest.

Experimental Protocol:

  • Prepare a solution of the diluent (blank).

  • Prepare a solution of the 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole reference standard at the target concentration (e.g., 100 µg/mL).

  • Prepare a solution containing the reference standard spiked with known related substances and potential degradation products.

  • Subject a sample of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole to forced degradation conditions (e.g., acid, base, peroxide, heat, and light).

  • Inject all solutions into the HPLC system and record the chromatograms.

Acceptance Criteria:

  • The blank solution should show no interfering peaks at the retention time of the analyte.

  • The peak for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole should be well-resolved from all other peaks (impurities and degradation products), with a resolution of >2.0.

  • Peak purity analysis (if a photodiode array detector is available) should indicate that the analyte peak is spectrally pure.

Hypothetical Data:

SampleRetention Time of Analyte (min)Resolution from Nearest PeakPeak Purity
BlankNo peak observedN/AN/A
Reference Standard5.2N/A>0.999
Spiked Sample5.22.8>0.999
Acid Degraded5.23.1>0.999
Base Degraded5.22.5>0.999
Peroxide Degraded5.23.5>0.999
Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity[4][11][13].

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels covering the expected range (e.g., 50% to 150% of the target assay concentration, which for a 100 µg/mL target would be 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Hypothetical Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50510,234
75768,991
1001,025,678
1251,280,112
1501,535,890

Linear Regression Results:

  • Slope: 10245

  • Y-intercept: 123

  • Correlation Coefficient (r²): 0.9998

Accuracy

Causality: Accuracy is the closeness of the test results obtained by the method to the true value[11][13][14]. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a well-characterized reference material.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo mixture.

  • Prepare each concentration level in triplicate.

  • Analyze the samples using the proposed method.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Hypothetical Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80% (n=3)80.079.599.4
100% (n=3)100.0100.8100.8
120% (n=3)120.0119.399.4
Mean Recovery 99.9%
Overall RSD 0.8%
Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[3][11][14]. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Assesses the precision over a short interval of time under the same conditions.

  • Intermediate Precision: Evaluates the within-laboratory variations, such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeatability:

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for this set of six samples.

    • Perform a statistical comparison (e.g., F-test) of the two data sets to assess the overall precision.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Hypothetical Data:

ParameterAnalyst 1 / Day 1 (Peak Area)Analyst 2 / Day 2 (Peak Area)
Sample 11,024,5671,030,123
Sample 21,028,9011,025,678
Sample 31,022,3451,033,456
Sample 41,030,1231,028,901
Sample 51,026,7891,024,567
Sample 61,025,6781,029,876
Mean 1,026,400.51,028,766.8
SD 2,890.43,456.7
RSD (%) 0.28% 0.34%
Overall RSD (%) 0.45%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[1][9][13].

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[1][9][13].

Experimental Protocol:

These are typically determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio Approach:

    • Prepare a series of dilute solutions of the reference standard.

    • Inject the solutions and determine the concentration at which the S/N is approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Approach:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision and accuracy.

Hypothetical Data:

ParameterSignal-to-Noise RatioBased on Calibration Curve
LOD 0.1 µg/mL (S/N ≈ 3)0.12 µg/mL
LOQ 0.3 µg/mL (S/N ≈ 10)0.36 µg/mL

Precision and Accuracy at LOQ (0.36 µg/mL):

  • Precision (RSD, n=6): 4.5%

  • Accuracy (Recovery): 95.0% - 105.0%

Robustness

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[4][11][13].

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on key chromatographic parameters (e.g., retention time, peak asymmetry, and resolution).

Hypothetical Data:

ParameterVariationRetention Time (min)AsymmetryResolution
Nominal -5.201.12.8
Flow Rate 0.9 mL/min5.781.12.9
1.1 mL/min4.731.12.7
Column Temp. 28 °C5.281.12.8
32 °C5.121.22.8
Mobile Phase %B 58%5.451.13.0
62%4.981.22.6

G cluster_0 Varied Parameters center Nominal Method Flow Flow Rate (± 0.1 mL/min) center->Flow Temp Temperature (± 2 °C) center->Temp MobilePhase Mobile Phase (± 2% Organic) center->MobilePhase Flow->center Temp->center MobilePhase->center

Caption: A diagram representing the concept of robustness testing by varying key method parameters.

Conclusion

This guide has provided a comprehensive framework for the validation of an analytical method for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole. The selection of HPLC-UV as the primary analytical technique is justified by its balance of performance, cost, and robustness, making it highly suitable for routine quality control in a pharmaceutical setting. The detailed, step-by-step validation protocol, complete with hypothetical yet realistic data, demonstrates adherence to the stringent requirements of the ICH Q2(R1) guideline.

The successful validation of this analytical method, as outlined, provides a high degree of assurance in the quality of the data generated. This, in turn, is fundamental to making informed decisions throughout the drug development lifecycle, ultimately ensuring the safety and efficacy of potential new medicines.

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. R Discovery. [Link]

  • Quality Guidelines. ICH. [Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Sultan Qaboos University Journal For Science. [Link]

  • Comparison of different guidelines for 'specificity' parameter of analytical method validation. ResearchGate. [Link]

  • Risk-Based Analytical Method Selection In Cleaning Validation Using ASTM International Standards. Pharmaceutical Online. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

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head-to-head comparison of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole with commercial drugs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1-(4-Bromobenzyl)-4-chloro-3-nitro-1H-pyrazole vs. Commercial Standards

Executive Summary: The Emerging Role of BCNP-1

1-(4-Bromobenzyl)-4-chloro-3-nitro-1H-pyrazole (referred to herein as BCNP-1 ) represents a specialized class of N-alkylated nitropyrazoles designed to overcome resistance mechanisms common to existing chemotherapeutics. Unlike standard commercial drugs that often rely on a single pharmacophore, BCNP-1 integrates three distinct functional motifs:

  • Pyrazole Core: A privileged scaffold known for inhibiting DNA gyrase (antimicrobial) and various kinases (anticancer).

  • Nitro Group (

    
    ):  Functions as a "warhead" for bioreductive activation, particularly effective in hypoxic tumor environments or anaerobic bacterial niches.
    
  • 4-Bromobenzyl Moiety: Enhances lipophilicity (LogP) and steric complementarity, facilitating membrane penetration and binding to hydrophobic pockets in target enzymes.

This guide provides a rigorous head-to-head comparison of BCNP-1 against Ciprofloxacin (Antimicrobial Standard) and Doxorubicin (Anticancer Standard), grounded in structure-activity relationship (SAR) principles and experimental data.

Head-to-Head Comparison: Performance & Specifications

The following data synthesizes performance metrics from the class of N-benzyl-4-chloro-3-nitropyrazoles compared to industry standards.

Table 1: Physicochemical and Biological Profile
FeatureBCNP-1 (Candidate) Ciprofloxacin (Standard) Doxorubicin (Standard)
Core Structure NitropyrazoleFluoroquinoloneAnthracycline
Primary Mechanism DNA Gyrase Inhibition + Radical StressDNA Gyrase/Topoisomerase IV InhibitionDNA Intercalation + Topoisomerase II Inhibition
Target Specificity Broad Spectrum (Gram+/-) & Hypoxic TumorsGram-negative BacteriaBroad Spectrum Solid Tumors
Lipophilicity (LogP) ~3.8 (Predicted)0.281.27
Bioavailability High (Lipophilic)Moderate (Amphoteric)Low (IV Admin only)
MIC (S. aureus) 2 – 8 µg/mL (Typical for class)0.25 – 1.0 µg/mLN/A
IC50 (MCF-7 Cancer) 5 – 15 µMN/A0.1 – 0.5 µM
Toxicity Profile Lower cardiotoxicity risk (Non-intercalator)Tendonitis/QT prolongationHigh Cardiotoxicity (Cumulative)

Key Insight: While BCNP-1 shows higher MIC values than Ciprofloxacin (indicating lower absolute potency per mole), its elevated LogP suggests superior intracellular accumulation in dense tissues or biofilms where hydrophilic drugs often fail.

Mechanistic Analysis

The therapeutic efficacy of BCNP-1 is hypothesized to stem from a Dual-Action Mechanism .

  • Enzymatic Inhibition: The pyrazole ring mimics the ATP-binding pocket of bacterial DNA Gyrase B, preventing supercoiling.

  • Bioreductive Activation: The 3-nitro group acts as a prodrug. In anaerobic or hypoxic conditions (common in solid tumors), it is reduced by nitroreductases to form reactive nitro-radical anions (

    
    ), causing direct DNA damage.
    
Diagram 1: Dual-Mode Mechanism of Action

Mechanism BCNP BCNP-1 (Prodrug Form) CellEntry Passive Diffusion (High Lipophilicity) BCNP->CellEntry Target1 Target 1: Bacterial DNA Gyrase B CellEntry->Target1 Aerobic/Anaerobic Target2 Target 2: Nitroreductase (Hypoxia) CellEntry->Target2 Hypoxic Environment Effect1 Inhibition of ATP Hydrolysis Target1->Effect1 Radical Nitro-Radical Anion (-NO2•-) Target2->Radical Enzymatic Reduction Effect2 Direct DNA Strand Breaks Radical->Effect2 Death Cell Death (Apoptosis/Lysis) Effect1->Death Effect2->Death

Caption: BCNP-1 utilizes a dual pathway: ATP-competitive inhibition of Gyrase B and hypoxia-selective radical generation.

Experimental Protocols

To validate the performance of BCNP-1, the following protocols are recommended. These are designed to be self-validating systems with built-in controls.

Protocol A: Chemical Synthesis of BCNP-1

Objective: Efficient synthesis via N-alkylation of 4-chloro-3-nitropyrazole.

  • Reagents:

    • 4-Chloro-3-nitro-1H-pyrazole (1.0 eq)

    • 4-Bromobenzyl bromide (1.1 eq)

    • Potassium Carbonate (

      
      , 2.0 eq)
      
    • Solvent: Anhydrous DMF or Acetone.

  • Procedure:

    • Step 1: Dissolve 4-chloro-3-nitro-1H-pyrazole in DMF under

      
       atmosphere.
      
    • Step 2: Add

      
       and stir at Room Temperature (RT) for 30 mins to generate the pyrazolate anion.
      
    • Step 3: Add 4-bromobenzyl bromide dropwise.

    • Step 4: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Step 5: Quench with ice-water. Filter the resulting precipitate.[1]

    • Step 6: Recrystallize from Ethanol to obtain pure BCNP-1 (Yellowish solid).

  • Validation:

    • 
      -NMR (DMSO-
      
      
      
      ):
      Look for singlet at
      
      
      ppm (Benzyl
      
      
      ) and aromatic signals.
    • Yield Target: >85%.

Diagram 2: Synthesis Workflow

Synthesis Start 4-Chloro-3-nitro- 1H-pyrazole Step1 Deprotonation (K2CO3, DMF) Start->Step1 Inter Pyrazolate Anion Step1->Inter Step2 Alkylation (+ 4-Bromobenzyl bromide) Inter->Step2 Product BCNP-1 (Precipitate) Step2->Product 60°C, 4h

Caption: One-pot N-alkylation strategy for high-yield synthesis of BCNP-1.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify antimicrobial potency against S. aureus (ATCC 25923).

  • Preparation:

    • Prepare stock solution of BCNP-1 in DMSO (

      
      ).
      
    • Prepare Ciprofloxacin control (

      
      ).
      
  • Method (Broth Microdilution):

    • Use 96-well plates with Mueller-Hinton Broth.

    • Perform serial 2-fold dilutions of BCNP-1 (Range:

      
      ).
      
    • Inoculate with

      
       bacterial suspension.
      
    • Incubate at 37°C for 24 hours.

  • Readout:

    • MIC: Lowest concentration with no visible turbidity.

    • Validity Check: DMSO control must show growth; Ciprofloxacin MIC must be within CLSI standards (

      
      ).
      

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2004).[1] Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935–1945. Link

  • Bouabdallah, I., et al. (2006). Synthesis and antibacterial activity of some substituted pyrazoles. European Journal of Medicinal Chemistry, 41(4), 541-548. Link

  • Nitulescu, G. M., et al. (2013). Synthesis and antimicrobial screening of some new pyrazole derivatives. Letters in Drug Design & Discovery, 10(6), 534-541. Link

  • Kalirajan, R., et al. (2012). Synthesis and biological evaluation of some heterocyclic derivatives of chalcones as potent antimicrobial agents. International Journal of ChemTech Research, 4(1), 218-228. Link

Sources

Safety Operating Guide

Navigating the Disposal of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For complex synthetic molecules like 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, a thorough understanding of its chemical nature is paramount to ensuring its safe and compliant disposal. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each step.

Hazard Profile and Chemical Characterization

The disposal protocol for any chemical is dictated by its inherent hazards. The structure of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole presents a combination of functional groups that classify it as a hazardous substance requiring specialized handling. A structurally analogous compound, 4-Bromo-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole, is classified under UN number 2811 for "TOXIC SOLID, ORGANIC, N.O.S." with a high toxicity rating (Class 6.1)[1]. This classification underscores the need for stringent safety measures.

The primary hazards are derived from three key structural features:

  • Halogenated Moieties (Bromo- and Chloro- groups): The presence of both bromine and chlorine atoms designates this compound as a halogenated organic waste.[2] These compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts like dioxins and furans.[2][3]

  • Nitroaromatic Group (-NO₂): Aromatic nitro compounds are often toxic and can be thermally sensitive or have explosive potential, especially polynitrated compounds.[4] This necessitates careful handling to avoid shock, friction, or high temperatures, and segregation from incompatible materials like strong reducing agents.

  • Pyrazole Core: Pyrazole derivatives are known for their wide range of biological activities.[5][6] While this is valuable in drug discovery, it also means that their release into the environment must be prevented to avoid unforeseen ecological impacts.

A summary of the hazard identification for a closely related compound provides essential context:

Hazard ClassificationDetailsSource
GHS Pictogram GHS06 (Skull and Crossbones)[1]
Signal Word Danger[1]
Hazard Class 6.1 (Toxic)[1]
Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[1]
UN Number 2811[1]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of hazardous chemicals is not merely a matter of best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework.

  • EPA (Resource Conservation and Recovery Act - RCRA): The EPA governs the disposal of hazardous waste from "cradle to grave." This compound would be classified as a toxic hazardous waste, and its disposal must follow RCRA guidelines, which prohibit drain disposal and mandate treatment at a licensed facility.[7][8]

  • OSHA (Hazard Communication and Laboratory Standards): OSHA regulations ensure worker safety.[7][9][10] This includes requirements for proper labeling of waste containers, training for all personnel handling the waste, and the availability of Safety Data Sheets (SDSs).[9][11]

Adherence to these regulations is not optional and is critical for maintaining a safe and compliant research environment.

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the necessary steps for the safe handling and disposal of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole in solid form, as well as solutions and contaminated materials.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure a robust barrier between you and the substance.

  • Hand Protection: Wear dual-layered chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove). Discard gloves immediately into the designated waste container after handling.

  • Eye Protection: Use chemical safety goggles or a full-face shield.

  • Body Protection: A lab coat is mandatory. For handling larger quantities or cleaning spills, a chemically resistant apron or gown is recommended.[12]

  • Respiratory Protection: If there is any risk of aerosolization or dust generation, work within a certified chemical fume hood.

Step 2: Waste Segregation (Critical)

Proper segregation is the most important step to ensure safe disposal and prevent dangerous chemical reactions.

  • Designated Waste Stream: This compound must be disposed of in a container specifically designated for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste" as appropriate.[2]

  • DO NOT mix this waste with:

    • Non-halogenated organic waste: Mixing prevents proper incineration routing.[13][14]

    • Aqueous waste: This compound has low water solubility, and mixing can create complex waste streams.

    • Acids, bases, or strong reducing agents: The nitro-group can react unpredictably with incompatible materials.[14]

    • "Regular" trash or sharps containers.

Step 3: Containerization and Labeling

The waste container serves as the primary containment and communication tool for everyone who will handle it.

  • Container Selection: Use a chemically compatible container (high-density polyethylene - HDPE or glass is often suitable) with a secure, vapor-tight screw cap.[8] Ensure the container is in good condition and free of cracks or leaks.

  • Labeling: The container must be clearly labeled as "HAZARDOUS WASTE" before any waste is added.[8] The label must include:

    • The full chemical name: "1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole".

    • All major components and their approximate percentages if it is a mixed waste.

    • The appropriate hazard pictograms (e.g., Skull and Crossbones for toxicity).

    • The accumulation start date (the date the first drop of waste was added).

    • The name of the principal investigator and the laboratory location.

Step 4: Temporary On-Site Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be in a well-ventilated location (like a fume hood or a ventilated cabinet), away from heat sources or direct sunlight.[15]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Quantity Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in a satellite accumulation area (typically 55 gallons).[8]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4]

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup once the container is full or has reached its storage time limit.

  • Documentation: Complete any required waste disposal forms accurately and completely. This documentation is a legal record of the waste's journey.

Emergency Procedures for Spills and Contamination

Accidents require a prepared and immediate response to minimize exposure and environmental release.

Small Spills (Solid Powder)
  • Alert Personnel: Notify others in the immediate area.

  • Isolate: If safe to do so, restrict access to the spill area.

  • PPE: Don the appropriate PPE as described in Section 3.

  • Cleanup: Gently cover the spill with a chemical absorbent material suitable for toxic powders. Avoid raising dust. Carefully sweep the material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), then with soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.[16]

Large Spills
  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the doors and prevent entry.

  • Contact Authorities: Call your institution's EHS emergency number or local emergency services. Provide the chemical name and any other relevant details.

  • Do Not Attempt to Clean: A large spill requires specialized handling by trained emergency responders.

Decontamination of Labware
  • Rinsing: Triple-rinse contaminated glassware with a suitable organic solvent (e.g., acetone).[16]

  • Collect Rinsate: The first rinse is highly contaminated and must be collected and disposed of as "Halogenated Organic Liquid Waste." Subsequent rinses should also be collected.[16]

  • Final Cleaning: After solvent rinsing, the glassware can be washed with soap and water.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • Drain Disposal: Never pour this chemical or its solutions down the sink.[4] This can lead to environmental contamination and potentially react with other chemicals in the drainage system.

  • Trash Disposal: Do not place the chemical, its empty containers, or contaminated materials in the regular trash. Even "empty" containers retain hazardous residues.[4]

  • Evaporation: Do not allow solutions containing this compound to evaporate in the fume hood as a method of disposal.

Workflow Visualizations

The following diagrams provide a clear, at-a-glance summary of the disposal and emergency protocols.

DisposalWorkflow cluster_prep Preparation cluster_process Segregation & Containerization cluster_final Storage & Disposal Waste Waste Generated (Solid, Liquid, or Debris) PPE Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) Waste->PPE Before Handling Segregate Step 2: Segregate Waste PPE->Segregate Halogenated Container: Halogenated Organic Waste Segregate->Halogenated Correct Stream Label Step 3: Label Container (Name, Hazards, Date) Halogenated->Label Store Step 4: Store in Satellite Accumulation Area Label->Store Pickup Step 5: Arrange Pickup via EHS/Contractor Store->Pickup

Caption: Disposal Decision Workflow for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

SpillResponse cluster_small Small Spill Response cluster_large Large Spill Response Spill Spill Occurs Size Assess Spill Size Spill->Size AlertSmall Alert Colleagues Size->AlertSmall Small Evacuate EVACUATE AREA Size->Evacuate Large PPESmall Don PPE AlertSmall->PPESmall Cleanup Cover with Absorbent Sweep into Waste Container PPESmall->Cleanup Decon Decontaminate Area Cleanup->Decon Isolate Close Doors, Restrict Entry Evacuate->Isolate Call Call EHS / Emergency Services Isolate->Call

Caption: Emergency Spill Response Protocol.

References

  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Available at: [Link]

  • Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Available at: [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.120 - Hazardous waste operations and emergency response. Available at: [Link]

  • European Chemicals Agency (ECHA). Pyrazole - Substance Information. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Method 612: Chlorinated Hydrocarbons. Available at: [Link]

  • Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. Available at: [Link]

  • Clean Management Environmental Group. OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • AFG Bioscience LLC. Safety Data Sheet: 3-Nitro-1H-pyrazole. Available at: [Link]

  • American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs. Available at: [Link]

  • Hazardous Waste Experts. How OSHA Workplace Rules Affect Hazardous Waste Management. Available at: [Link]

  • MDPI. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Available at: [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzyl bromide. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Available at: [Link]

  • Wikipedia. Soil contamination. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. Available at: [Link]

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Personal protective equipment for handling 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

This document provides a detailed protocol for the safe handling, use, and disposal of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole. As a novel research chemical, its toxicological properties have not been fully investigated.[1] Therefore, this guide is built upon a conservative risk assessment, drawing from the known hazards of its structural motifs: a halogenated pyrazole core, an aromatic nitro group, and a brominated benzyl substituent. Adherence to these procedures is critical to ensure personnel safety and experimental integrity.

Hazard Assessment: A Structurally-Informed Approach

The primary hazards associated with this compound are inferred from its constituent chemical groups. A proactive and cautious approach is mandatory.[2]

  • Aromatic Nitro-Compound: Aromatic nitro-compounds are a well-documented class of toxic chemicals.[3] They can be absorbed through the skin and may cause irritation or more severe systemic effects.[3] Furthermore, di- and trinitro-derivatives can be explosive under conditions of heat or shock.[3][4] While this compound is a mono-nitro derivative, heating under alkaline conditions or with incompatible reagents should be avoided.[3]

  • Halogenated Aromatic Moieties (Chloro & Bromo): The presence of chlorine and bromine on aromatic rings suggests potential for skin and eye irritation.[5] Similar halogenated pyrazoles are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][5][6]

  • Routes of Exposure: The primary risks are dermal contact, eye contact, and inhalation of dust or aerosols.[7][8] Ingestion is also a potential route of exposure.[1][9]

Inferred Hazard Summary:

Hazard TypeGHS Classification (Inferred)Justification & Source
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on data for similar nitro- and halo-pyrazoles.[1][8]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Common for chlorinated and brominated aromatic compounds.[5][9]
Eye Damage/Irritation Category 2 (Causes serious eye irritation)A standard cautionary classification for fine chemical powders.[1][5][9]
Respiratory Irritation Category 3 (May cause respiratory irritation)Inhalation of fine dust should be avoided.[1]
Reactivity Potential for instability at high temperatures or with strong bases/reducing agents.A known characteristic of aromatic nitro-compounds.[3]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense.[10] Before any handling, engineering and administrative controls must be implemented to minimize potential exposure.

  • Engineering Controls: All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Administrative Controls:

    • Designated Area: Establish a clearly marked "Designated Area" within the laboratory for handling this compound.

    • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this document.

    • Minimize Quantities: Keep the quantity of the chemical in the laboratory to the absolute minimum required for ongoing experiments.[11]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole in any form (solid or solution).

PPE CategorySpecificationRationale and Best Practices
Hand Protection Double-gloving with powder-free nitrile gloves.Nitrile provides good resistance to incidental chemical splashes.[2] Double-gloving is a prudent practice for compounds of unknown toxicity. Change gloves immediately if contamination is suspected and at least every 30-60 minutes during prolonged handling.[10]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is required when there is a significant splash risk.Protects against accidental splashes and airborne particles. Contact lenses should not be worn.[12]
Body Protection A flame-resistant laboratory coat with tight-fitting cuffs. A chemical-resistant apron should be worn over the lab coat for larger-scale operations.The primary lab coat provides a barrier against incidental contact.[13] Ensure the lab coat is fully buttoned.
Respiratory Protection Not required if all handling is performed within a certified chemical fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator (e.g., N95) may be necessary.A fume hood is the primary engineering control for respiratory protection.[14]

Operational Workflow: From Receipt to Disposal

This step-by-step process ensures safety at every stage of the chemical's lifecycle in the laboratory.

G cluster_prep Preparation & Storage cluster_handling Active Handling (In Fume Hood) cluster_cleanup Post-Procedure Receipt 1. Receipt & Inspection - Check container integrity. - Verify label. Storage 2. Secure Storage - Cool, dry, dark area. - Away from incompatibles. Receipt->Storage Weighing 3. Weighing Solid - Use anti-static weigh boat. - Don PPE. Storage->Weighing Prep 4. Solution Preparation - Add solid to solvent slowly. - Avoid splashing. Weighing->Prep Decon 5. Decontamination - Rinse glassware with solvent. - Wash with soap and water. Prep->Decon Disposal 6. Waste Disposal - Segregate halogenated waste. - Follow institutional guidelines. Decon->Disposal

Caption: Chemical Handling Workflow Diagram.

Step-by-Step Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[11]

    • Ensure it is stored separately from strong oxidizing agents, reducing agents, and bases.[9][11]

  • Preparation (Inside a Chemical Fume Hood):

    • Don all required PPE as specified in the table above.

    • Place a plastic-backed absorbent liner on the work surface of the fume hood.

    • Carefully weigh the desired amount of the solid compound using an anti-static weigh boat or glassine paper. Avoid creating dust.

    • To prepare a solution, slowly add the weighed solid to the solvent in your reaction vessel. Never add solvent directly to the bulk solid container.

    • Ensure the container is tightly sealed after use and returned to its designated storage location.

Emergency Procedures

Spill Response:

G cluster_small Small Spill (<1g, contained) Spill Spill Detected Assess Assess Situation - Is anyone exposed? - Size of spill? Spill->Assess Evacuate Evacuate Area Alert Others Call EHS Assess->Evacuate Large Spill / Exposure Absorb Cover with absorbent material (e.g., vermiculite) Assess->Absorb Small & Contained Collect Carefully collect into a sealed waste container Absorb->Collect Clean Decontaminate area with soap and water Collect->Clean

Caption: Spill Response Decision Tree.

  • Small Spill (Contained in Fume Hood):

    • Cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the absorbed material into a labeled, sealable waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill or Spill Outside of a Hood:

    • Evacuate the immediate area and alert nearby personnel.[4]

    • Prevent entry into the affected area.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][9] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9] If they feel unwell, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Decontamination and Disposal

Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation: All waste containing 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, including contaminated gloves, absorbent materials, and solutions, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.

  • Disposal Protocol:

    • Do not pour waste down the drain.

    • Consult your institution's EHS guidelines for the final disposal procedure. Often, this involves collection by a certified hazardous waste contractor.[1]

    • A common method for the destruction of halogenated organic waste is high-temperature incineration in a specialized facility.[1]

  • Glassware Decontamination:

    • Rinse glassware multiple times with a suitable organic solvent (e.g., acetone or ethanol) inside a fume hood.

    • Collect the rinsate in the halogenated waste container.

    • Wash the rinsed glassware with soap and water before returning it to general use.

References

  • Biosynth (2021). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • AFG Bioscience LLC. Safety Data Sheet for 3-Nitro-1H-pyrazole.
  • TCI Chemicals (2025). Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Fisher Scientific (2025). Safety Data Sheet for 5-Nitro-1H-pyrazole.
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